Ethyl 1-benzylpiperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 1-benzylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMAVYOAEITWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371313 | |
| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72551-53-2 | |
| Record name | ethyl 1-benzylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-benzylpiperidine-3-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate
Introduction
This compound, identified by CAS Number 72551-53-2, is a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic research.[1] As a key structural motif, the piperidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The N-benzyl group serves as a common protecting group and a synthetic handle, while the ethyl ester at the 3-position provides a versatile site for further chemical modification, making this compound a valuable building block for creating diverse molecular libraries.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions required for its handling, storage, and use in chemical reactions. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl 1-Benzyl-Piperidine-3-Carboxylate | [2] |
| CAS Number | 72551-53-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₂ | [1] |
| Molecular Weight | 247.34 g/mol | [1] |
| Appearance | Colourless liquid | [2] |
| Boiling Point | 125-128°C (at 2 mmHg) | [2] |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.98 ± 0.10 (Predicted) | [2] |
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of this compound involves the N-alkylation of a readily available precursor, Ethyl piperidine-3-carboxylate (commonly known as ethyl nipecotate). This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperidine ring attacks an electrophilic benzylating agent.
The choice of a moderately weak base, such as potassium carbonate, is crucial. It is strong enough to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion, but not so strong as to promote side reactions like ester hydrolysis. Toluene is an effective solvent as it allows for heating to reflux, increasing the reaction rate, and is relatively easy to remove post-reaction.[3] This methodology is well-established and analogous to the synthesis of the isomeric Ethyl 1-benzylpiperidine-4-carboxylate, demonstrating its reliability.[3]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-3-carboxylate (1.0 eq), potassium carbonate (1.5 eq), and toluene (approx. 5 mL per gram of starting amine).
-
Reagent Addition: While stirring the suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup (Aqueous): Cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid.[2]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic signatures for this molecule based on its structure.
| Technique | Expected Characteristics |
| ¹H-NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons).~4.1 ppm: Quartet, 2H (ester -O-CH₂-CH₃).~1.5-3.0 ppm: Series of complex multiplets, 9H (piperidine ring protons).~1.2 ppm: Triplet, 3H (ester -O-CH₂-CH₃). |
| ¹³C-NMR | ~173 ppm: Ester carbonyl (C=O).~138 ppm: Quaternary aromatic carbon.~127-129 ppm: Aromatic CH carbons.~63 ppm: Benzylic carbon (-CH₂-Ph).~60 ppm: Ester O-CH₂ carbon.~45-55 ppm: Piperidine ring carbons.~14 ppm: Ester methyl carbon. |
| IR (Infrared) | ~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).~1735 cm⁻¹: Strong C=O stretching (ester carbonyl).~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring).~1200-1100 cm⁻¹: C-O stretching (ester). |
| MS (Mass Spec) | [M+H]⁺: Calculated m/z = 248.1645 for C₁₅H₂₂NO₂⁺. The primary fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the benzyl group. |
Reactivity and Chemical Behavior
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which allow for selective chemical transformations.
Sources
An In-Depth Technical Guide to the Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 1-benzylpiperidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for the synthesis of complex pharmaceutical agents. Its piperidine core, substituted at the N1 and C3 positions, offers a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive overview of the most efficient and reliable method for its synthesis: one-pot reductive amination. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step experimental protocol, and detail the necessary analytical techniques for product characterization, ensuring scientific rigor and reproducibility.
Introduction
The synthesis of substituted piperidines is a cornerstone of modern drug discovery. The piperidine motif is prevalent in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound, specifically, serves as a crucial intermediate. The benzyl group provides a stable, yet removable, protecting group for the piperidine nitrogen, while the ethyl ester at the C3 position allows for a wide range of subsequent chemical modifications. This guide focuses on the direct, one-pot reductive amination of ethyl nipecotate with benzaldehyde, a strategy prized for its high efficiency, operational simplicity, and mild reaction conditions.
Synthetic Strategy: Reductive Amination
The most direct and widely adopted method for preparing this compound is the reductive amination between ethyl piperidine-3-carboxylate (ethyl nipecotate) and benzaldehyde. This one-pot reaction proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine of the ethyl nipecotate nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion.
-
In Situ Reduction: A hydride-based reducing agent, added to the same reaction vessel, selectively reduces the iminium ion to the corresponding tertiary amine, yielding the final product.
Causality Behind Reagent Selection
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation for several key reasons[1][2]:
-
Enhanced Selectivity: STAB is a milder reducing agent than alternatives like sodium borohydride (NaBH₄). It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde[3]. This selectivity prevents the wasteful consumption of the reducing agent and the formation of benzyl alcohol as a byproduct.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require acidic catalysts when using aldehydes, which helps to preserve acid-sensitive functional groups[1].
-
Improved Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide gas, making it a safer and more environmentally benign option[3].
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Aprotic solvents like DCM or DCE are preferred for this reaction. They are excellent at solubilizing the reactants and do not react with the hydride reagent, unlike protic solvents such as methanol[1].
Reaction Mechanism and Workflow
The overall synthetic pathway is a streamlined and efficient process, transforming readily available starting materials into the desired product in a single synthetic operation.
Sources
An In-Depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 1-benzylpiperidine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular structure, stereochemistry, and the physicochemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document moves beyond a simple recitation of facts to provide expert insights into its synthesis, characterization, and the strategic rationale for its application in drug discovery, particularly in the development of central nervous system (CNS) agents.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ability of the nitrogen atom to be functionalized make it a versatile template for designing molecules that can interact with a wide range of biological targets. The introduction of a benzyl group on the nitrogen atom, as seen in this compound, further enhances its utility by introducing aromatic interactions and modulating the compound's lipophilicity and metabolic stability.[3]
Molecular Structure and Physicochemical Properties
This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two enantiomers, (R)- and (S)-Ethyl 1-benzylpiperidine-3-carboxylate. The stereochemistry at this position is often crucial for biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles.
The core structure consists of a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate group at the 3-position. The benzyl group provides a site for potential π-π stacking interactions with biological targets, while the ethyl ester can act as a hydrogen bond acceptor or be hydrolyzed in vivo to the corresponding carboxylic acid, which can serve as a key recognition element for certain receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72551-53-2 | [4] |
| Molecular Formula | C₁₅H₂₁NO₂ | [4] |
| Molecular Weight | 247.34 g/mol | [4] |
| Appearance | Colorless to light red clear liquid | [5] |
| Boiling Point | 122 °C at 0.5 mmHg | [5] |
| Density | 1.037 g/mL at 25 °C | [5] |
| Refractive Index | 1.5120-1.5160 | [5] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the N-alkylation of a pre-existing piperidine-3-carboxylate scaffold, namely ethyl nipecotate.
Rationale for the Synthetic Route
The chosen synthetic pathway, N-benzylation of ethyl nipecotate, is favored for its straightforward nature and the ready availability of the starting materials. Ethyl nipecotate serves as a readily accessible precursor containing the required piperidine-3-carboxylate core.[6] Benzyl bromide is an effective and commonly used benzylating agent. The use of a mild base is crucial to deprotonate the secondary amine of the piperidine ring, facilitating the nucleophilic attack on the benzyl bromide without promoting side reactions.
Detailed Experimental Protocol
Materials:
-
Ethyl nipecotate (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl nipecotate in anhydrous acetonitrile, add potassium carbonate.
-
Slowly add benzyl bromide to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by fractional distillation under reduced pressure to afford pure this compound.
Spectroscopic Characterization and Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following is a guide to the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H | Benzyl aromatic protons |
| Benzylic (CH₂) | ~3.5-3.6 | Singlet | 2H | N-CH₂-Ph |
| Ester (OCH₂CH₃) | ~4.1-4.2 | Quartet | 2H | -O-CH₂-CH₃ |
| Piperidine (CH) | ~2.8-3.0 | Multiplet | 1H | C3-H |
| Piperidine (CH₂) | ~1.5-2.9 | Multiplets | 8H | Piperidine ring protons |
| Ester (OCH₂CH₃) | ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~173-175 |
| Aromatic (C₆H₅) | ~127-138 |
| Benzylic (CH₂) | ~63-65 |
| Ester (OCH₂) | ~60-62 |
| Piperidine (CH) | ~40-42 |
| Piperidine (CH₂) | ~24-55 |
| Ester (CH₃) | ~14-15 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) would likely show a molecular ion peak ([M]⁺) at m/z 247. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1730-1750 | Strong, sharp absorption |
| C-H (Aromatic) | ~3000-3100 | Medium to weak absorptions |
| C-H (Aliphatic) | ~2800-3000 | Medium to strong absorptions |
| C-O (Ester) | ~1150-1250 | Strong absorption |
Applications in Drug Development: A Case Study in Opioid Synthesis
This compound and its structural isomers are pivotal intermediates in the synthesis of potent analgesics, particularly fentanyl and its analogs.[1][3] The N-benzylpiperidine core is a key pharmacophore that imparts affinity for opioid receptors.
Role as a Precursor to Fentanyl Analogs
While not a direct precursor to fentanyl itself, the structurally related Ethyl 1-benzyl-4-anilinopiperidine-4-carboxylate is a key intermediate in the synthesis of highly potent opioids like Carfentanil.[7][8] The synthesis of these complex molecules often involves the initial construction of a functionalized N-benzylpiperidine core, followed by further modifications. The ethyl ester at the 3- or 4-position can be manipulated to introduce other functionalities or can be a key part of the final pharmacophore.
The N-benzyl group serves a dual purpose in these syntheses. It acts as a protecting group for the piperidine nitrogen during certain reaction steps and is also a crucial structural element for opioid receptor binding in the final drug molecule.[3]
Conclusion and Future Perspectives
This compound is a foundational building block in modern medicinal chemistry. Its synthesis is well-established, and its structural features offer a versatile platform for the development of novel therapeutics. The N-benzylpiperidine motif, in particular, continues to be a focus of research in the design of CNS-active agents, including analgesics, antipsychotics, and treatments for neurodegenerative diseases. As our understanding of receptor pharmacology deepens, the strategic use of chiral piperidine scaffolds like this compound will undoubtedly lead to the discovery of more potent and selective drugs with improved therapeutic profiles.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- Fentanyl Analogs. (n.d.). In Wikipedia.
- Fentanyl. (n.d.). In Wikipedia.
- United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]
- Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2002. [Link]
- van der Meulen, N. P., van der Walt, T. N., & van der Merwe, M. J. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(12), 10178–10186. [Link]
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
- Eyup, A., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Medicinal Chemistry Letters, 7(12), 1141–1145. [Link]
- Walz, A. J., et al. (2013). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Tetrahedron Letters, 54(50), 6984-6986. [Link]
- ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil.
- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Sharma, A., Sharma, M., & Bharate, S. B. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ChemMedChem. [Link]
- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
- Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.). FTIR spectra of compound 3. [Link]
- Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]
- Organic Syntheses. (n.d.).
- Li, Z.-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Supporting Information. (n.d.).
- Chemical Sources. (n.d.). This compound manufacturers and suppliers in india. [Link]
- Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]
- NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]
Sources
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]
- 7. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Molecular weight of Ethyl 1-benzylpiperidine-3-carboxylate
An In-Depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate
For professionals in the fields of medicinal chemistry and drug development, a comprehensive understanding of key pharmaceutical intermediates is paramount. This compound stands out as a versatile scaffold, instrumental in the synthesis of a wide array of pharmacologically active agents. This guide provides a detailed technical overview of its core chemical properties, focusing on its molecular weight, synthesis, analytical characterization, and applications, designed to equip researchers and scientists with the critical information needed for its effective utilization.
Core Chemical Identity and Molecular Weight
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate group at the 3-position. Its precise chemical identity is fundamental to all experimental and theoretical work.
The molecular formula for this compound is C₁₅H₂₁NO₂.[1][2] This composition is the basis for determining its molecular weight, a critical parameter in stoichiometric calculations for synthesis, and for verification via analytical techniques such as mass spectrometry.
Calculation of Molecular Weight: The molecular weight can be expressed in two ways: the average molecular mass (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotopes).
-
Average Molecular Mass: Utilizes the weighted average of the atomic masses of all isotopes of each element. For C₁₅H₂₁NO₂, this is calculated as: (15 * 12.011) + (21 * 1.008) + (1 * 14.007) + (2 * 15.999) = 247.34 g/mol [1][2]
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is crucial for high-resolution mass spectrometry. (15 * 12.000000) + (21 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 247.15723 Da [3]
These values are summarized in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 72551-53-2 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₂ | [1][2] |
| Average Molecular Weight | 247.34 g/mol | [1][2] |
| Monoisotopic Mass | 247.157228913 Da | [3] |
| InChI Key | ASQCOPJFYLJCGD-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. As a liquid at room temperature, its use in synthesis is often straightforward.
| Property | Value | Source |
| Physical Form | Liquid | [4] |
| Color | Colorless | [4][5] |
| Boiling Point | 125-128 °C at 2 mm Hg | [4] |
| Density | ~1.075 g/cm³ (Predicted) | [4] |
| pKa | 7.98 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Synthesis and Manufacturing
The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry.[6] this compound is often synthesized as a key intermediate for more complex molecules. A common approach involves the N-benzylation of a pre-existing piperidine-3-carboxylate ester. The causality behind this choice is the ready availability of the starting materials and the robustness of the N-alkylation reaction.
Experimental Protocol: N-benzylation of Ethyl Nipecotate
This protocol describes a representative synthesis of this compound from Ethyl nipecotate (Ethyl piperidine-3-carboxylate).
Step 1: Reaction Setup
-
To a solution of Ethyl nipecotate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a weak base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Stir the mixture at room temperature to ensure a homogenous suspension.
Step 2: N-Alkylation
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the stirred suspension. The choice of a benzyl halide is driven by its reactivity as a good alkylating agent.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts (e.g., K₂CO₃ and the resulting potassium halide).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
Step 4: Purification
-
The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. The purity is validated to be ≥98% for use in subsequent steps.[4]
Sources
Physical and chemical properties of Ethyl 1-benzylpiperidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 1-benzylpiperidine-3-carboxylate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural identification, core physicochemical characteristics, a validated synthesis protocol, and detailed spectral analysis. Furthermore, it explores the molecule's significance as a versatile synthetic intermediate in medicinal chemistry and outlines essential safety and handling protocols. The information is presented to support its application in complex organic synthesis and to facilitate the development of novel molecular entities.
Molecular Identification and Structure
This compound is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The structure features a piperidine ring N-substituted with a benzyl group and an ethyl carboxylate moiety at the C-3 position. This specific arrangement of functional groups—a tertiary amine and an ester—dictates its chemical reactivity and utility as a synthetic building block.
It is critical to distinguish this compound from its isomers, such as Ethyl 1-benzylpiperidine-4-carboxylate and various oxo-substituted analogues, as the position of the ester group profoundly influences the molecule's steric and electronic properties, and consequently, its reaction pathways.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 72551-52-2[1] |
| Molecular Formula | C₁₅H₂₁NO₂[1][2] |
| Molecular Weight | 247.34 g/mol [1][2] |
| Canonical SMILES | CCOC(=O)C1CCN(CC2=CC=CC=C2)CC1 |
| Synonyms | 1-Benzyl-piperidine-3-carboxylic acid ethyl ester, Ethyl N-benzylnipecotate |
Physicochemical Properties
This compound is a colorless liquid at room temperature, characterized by a high boiling point and limited water solubility, typical of organic esters of its molecular weight. The tertiary amine group imparts a basic character to the molecule.
Causality Behind Properties: The benzyl group and the overall carbon skeleton contribute to the compound's lipophilicity. The ester and tertiary amine moieties provide sites for hydrogen bonding (with proton-donating solvents), although the lack of an N-H bond prevents it from acting as a hydrogen bond donor. Its liquid state at ambient temperature is a result of its molecular structure, which does not pack as efficiently into a crystal lattice as more symmetrical or planar molecules might.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Color | Colourless | [3] |
| Boiling Point | 125-128 °C (at 2 mmHg) | [3] |
| Density | 1.075 g/cm³ (Predicted) | [3] |
| pKa (Conjugate Acid) | 7.98 (Predicted) | [3] |
| Storage Conditions | Room temperature, in a dry, sealed container | [3] |
Synthesis Protocol: N-Benzylation of Ethyl Nipecotate
The most direct and common method for preparing this compound is through the nucleophilic substitution reaction between Ethyl 3-piperidinecarboxylate (also known as ethyl nipecotate) and a benzylating agent, such as benzyl bromide.
Expertise & Rationale: This synthesis leverages the nucleophilicity of the secondary amine in the ethyl nipecotate starting material. The reaction is typically performed in the presence of a non-nucleophilic base. The base, commonly potassium carbonate, is crucial for two reasons: first, it neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, and second, it prevents the protonation of the starting amine, which would render it non-nucleophilic. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants while not interfering with the nucleophilic attack. The reaction is heated to ensure a reasonable reaction rate.
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl nipecotate (1 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (approx. 5 mL per mmol of amine).
-
Stirring: Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 equiv.) to the stirred suspension dropwise via a syringe.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). A sample from the reaction mixture is spotted against the starting material. The reaction is deemed complete upon the disappearance of the ethyl nipecotate spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and residual salts and wash the filter cake with a small volume of acetonitrile.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure, colorless oil.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in the piperidine ring, many of which are diastereotopic.
-
Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzylic Protons: Two doublets (an AX system) around δ 3.5-3.6 ppm with a geminal coupling constant of ~13-14 Hz.[4] These protons are diastereotopic due to the chiral center at C3 of the piperidine ring.
-
Ester Group: A quartet around δ 4.1 ppm (O-CH₂) and a triplet around δ 1.2 ppm (CH₃).
-
Piperidine Ring Protons: A series of complex multiplets between δ 1.5-3.2 ppm . The proton at C3 (methine) would be expected around δ 2.5-2.7 ppm . The protons on carbons adjacent to the nitrogen (C2 and C6) would be found in the more deshielded region of this range.[5]
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals (some aromatic signals may overlap).
-
Ester Carbonyl: A signal in the range of δ 173-175 ppm .[5]
-
Aromatic Carbons: Signals between δ 127-138 ppm . The quaternary carbon (C-ipso) will be weaker and appear around δ 138 ppm , with other signals for the ortho, meta, and para carbons appearing in the δ 127-129 ppm range.[6]
-
Ester Alkoxy Carbons: Signals at approximately δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).[5]
-
Benzylic Carbon: A signal around δ 63 ppm (N-CH₂-Ph).[6]
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the upfield region. Carbons adjacent to the nitrogen (C2, C6) are expected around δ 53-58 ppm . The methine carbon C3 is expected around δ 40-42 ppm , and the remaining C4 and C5 carbons would appear at approximately δ 24-28 ppm .[5][7]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides confirmation of the key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ .[8]
-
C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.[8]
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ .
-
C-N Stretch: A medium to weak absorption in the fingerprint region, typically 1020-1250 cm⁻¹ .[9]
-
Absence of N-H Stretch: Critically, there will be no broad absorption in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine.[10][11]
Mass Spectrometry (Predicted)
Under electrospray ionization (ESI), the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺.
-
[M+H]⁺: m/z ≈ 248.16
Under electron ionization (EI), the fragmentation is predictable. The most prominent fragmentation pathway for N-benzylpiperidines is the α-cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium cation or a benzyl cation.[12]
-
Molecular Ion (M⁺): m/z ≈ 247
-
Major Fragments:
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of central nervous system (CNS) active drugs, analgesics, and antipsychotics.[3]
This compound serves as a valuable starting point for creating more complex molecules for several reasons:
-
Ester Handle: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol for further elaboration.
-
N-Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using H₂/Pd-C) to reveal the secondary amine, which can then be functionalized with different substituents.
-
Scaffold for Diversity: The piperidine ring itself can be a core scaffold onto which various pharmacophoric elements are attached, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structure and the known hazards of its precursors, ethyl nipecotate and benzyl bromide.
Hazard Assessment:
-
The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[3][15]
-
The starting material, benzyl bromide, is a lachrymator and a corrosive, toxic compound.[1][2][16][17]
-
The other precursor, ethyl nipecotate, is classified as a skin irritant and can cause serious eye damage.[18][19][20]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is a suitable choice), and chemical safety goggles.[18][21]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]
-
Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its strategic importance lies in its utility as a modifiable scaffold for the synthesis of complex piperidine-containing molecules, particularly within the pharmaceutical industry. While direct spectroscopic data is sparse, its structure can be unambiguously confirmed through a logical application of modern spectroscopic techniques. Adherence to rigorous safety protocols during its synthesis and handling is essential for ensuring a safe laboratory environment. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in advanced research and development settings.
References
- 2A Biotech. (n.d.). This compound.
- Illinois State University, Department of Chemistry. (2015). The Infrared Spectra of Esters.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl nipecotate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(-)-Ethyl nipecotate.
- Chemistry LibreTexts. (2020, April 24). Functional Groups and IR Tables.
- OpenStax. (2023, September 20). Spectroscopy of Amines. In Organic Chemistry.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- ResearchGate. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion".
- Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. doi: 10.1002/jms.1672.
- University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
- ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Google Patents. (n.d.). US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.
- ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- INIS-IAEA. (2000). 13C and 1H NMR spectral studies of some t-3-carboxyethyl-r-2,c-6-diphenylpiperidine derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information: N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst.
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.ca [fishersci.ca]
- 20. echemi.com [echemi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Piperidine Scaffold: A Cornerstone of Modern Therapeutics and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural motif in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its prevalence in a multitude of natural alkaloids and FDA-approved drugs underscores its significance in drug design.[2][3] The conformational flexibility of the piperidine ring, combined with its ability to serve as a key pharmacophore, allows it to form diverse and specific interactions with a wide range of biological targets.[2][4] This versatility has led to the development of piperidine derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and antiviral properties.[5][6][7]
This technical guide offers an in-depth exploration of the multifaceted biological activities of piperidine derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, explore the critical structure-activity relationships (SAR) that govern efficacy, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a vital resource for professionals engaged in the discovery and development of next-generation, piperidine-based therapeutics.
I. Anticancer Activity: Modulating Key Oncogenic Pathways
Piperidine derivatives have emerged as a significant class of anticancer agents, targeting a variety of molecular mechanisms to inhibit tumor growth and induce cancer cell death.[3][8] Their efficacy stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10]
Causality of Action: Targeting PI3K/Akt, NF-κB, and Apoptotic Pathways
A primary mechanism through which piperidine derivatives exert their anticancer effects is the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation and survival.[9][10] For instance, the natural alkaloid piperine has been shown to inhibit this pathway, leading to the induction of apoptosis in breast cancer cells.[9] This inhibition disrupts mitochondrial membrane integrity, causing the release of cytochrome c and activating the caspase cascade, ultimately leading to programmed cell death.[9]
Furthermore, piperidine compounds can regulate other crucial signaling pathways like NF-κB and STAT-3, which are involved in inflammation, cell survival, and proliferation.[9] By inhibiting these pathways, piperidine derivatives can suppress the expression of anti-apoptotic proteins (like Bcl-2) and increase the expression of pro-apoptotic proteins (like Bax), shifting the cellular balance towards apoptosis.[9]
A compelling example is the synthetic piperidine derivative DTPEP, derived from Tamoxifen. It effectively inhibits cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by inducing G0/G1 phase cell cycle arrest and increasing the generation of reactive oxygen species (ROS), a key trigger for apoptosis.[9]
Quantitative Analysis of Anticancer Potency
The in vitro cytotoxic activity of piperidine derivatives provides a quantitative measure of their potency. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values are critical metrics for comparing the efficacy of different compounds against various cancer cell lines.
| Derivative/Compound Series | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Furan-pyrazole piperidines | OVCAR-8 | Ovarian | 0.1 - 15.8 |
| HCT116 | Colon | 0.2 - 21.4 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI₅₀, µg/mL) |
| HT29 | Colon | 4.1 (GI₅₀, µg/mL) | |
| Data compiled from multiple sources.[2][3][9] |
Visualizing the Mechanism: The PI3K/Akt Signaling Pathway
The diagram below illustrates how a piperidine derivative can inhibit the PI3K/Akt signaling pathway, a common mechanism for its anticancer activity. This inhibition prevents the downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis.
III. Neuroprotective and Central Nervous System (CNS) Activity
The piperidine scaffold is a key component in numerous drugs targeting the CNS, including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as analgesics for pain management. [11][12][13]
Causality of Action: Enzyme Inhibition and Receptor Modulation
In the context of Alzheimer's disease, a primary therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine in the brain. [14]Piperidine derivatives, such as the approved drug Donepezil, are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. [8][14]By inhibiting AChE, these compounds enhance cholinergic neurotransmission. The efficacy of these inhibitors is highly dependent on the substitution pattern on the aromatic rings attached to the piperidine core, which influences their binding affinity to the enzyme's active site. [14] Other piperidine derivatives have been developed to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in certain neurodegenerative conditions. [15]Inhibition of PDE8 can modulate intracellular signaling pathways, offering a therapeutic alternative for diseases like Parkinson's. [15]For pain management, certain piperidine derivatives act as potent agonists or modulators of µ-opioid receptors, mimicking the action of endogenous opioids to produce strong analgesic effects. [11]
Quantitative Analysis of Neuroprotective Potency
The potency of enzyme inhibitors is typically quantified by their IC₅₀ values, while the binding affinity for receptors is measured by the inhibition constant (Kᵢ).
| Compound Class | Target | Activity | IC₅₀ / Kᵢ |
| N-benzyl-piperidines | Acetylcholinesterase (AChE) | Alzheimer's Therapy | 0.013 - 0.63 µM |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | Alzheimer's Therapy | 0.6 ± 0.05 µM |
| 4-amino methyl piperidines | µ-Opioid Receptor | Analgesic | Binding Affinity: -8.13 to -13.37 kcal/mol |
| 3,4-disubstituted Piperidines | NMDA Receptor | Antagonism | IC₅₀ = 17 - 59 nM |
| Data compiled from multiple sources.[11][14][16] |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol is essential for determining a compound's affinity and selectivity for a specific receptor, such as the µ-opioid or NMDA receptors. It is a highly sensitive and quantitative method.
Principle: The assay measures the ability of an unlabeled test compound (the piperidine derivative) to compete with a high-affinity radiolabeled ligand for binding to a target receptor in a prepared tissue or cell membrane sample. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., animal brain tissue for NMDA or opioid receptors) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes and wash them repeatedly to remove endogenous ligands.
-
Assay Setup: In a microtiter plate, combine the prepared cell membranes, a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors), and varying concentrations of the unlabeled piperidine derivative.
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand to block all specific binding sites.
-
-
Incubation: Incubate the plates at a specific temperature for a set time to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Quickly wash the filters with cold buffer to remove any remaining unbound ligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation. [16]
IV. Conclusion and Future Perspectives
The piperidine scaffold is undeniably a cornerstone of pharmacologically active compounds. [17][18]Its structural simplicity and conformational flexibility provide a unique foundation for the design of potent and selective modulators of diverse biological targets. The extensive research into its anticancer, antimicrobial, and neuroprotective activities has yielded not only approved drugs but also a rich pipeline of promising candidates. [4][13] The future of piperidine-based drug discovery lies in the rational design of more complex and specific derivatives. Advances in synthetic chemistry will enable the creation of novel spirocyclic and fused piperidine systems, which can offer improved metabolic stability and target engagement. [4][19]As our understanding of disease-specific signaling pathways deepens, so too will our ability to fine-tune piperidine derivatives to achieve higher potency and selectivity, minimizing off-target effects and paving the way for the next generation of highly effective therapeutics.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information.
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis, 55(15), 2431-2444. Thieme.
- Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.
- Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
- The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. (n.d.). BenchChem.
- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). BenchChem.
- A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative Diseases. (n.d.). BenchChem.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. PubMed Central.
- Shode, F. O., Oyedeji, O. A., & Singh, P. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(7), 139-146. Academic Journals.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 117003. PubMed.
- Singh, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. PubMed.
- Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed.
- da Silva, A. F. M., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. PubMed.
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). ResearchGate.
- Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (n.d.). PubMed.
- Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide. (n.d.). BenchChem.
- Kumar, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 6755-6761.
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4).
- Piperidine derivatives as potential drugs for Alzheimer disease therapy. (n.d.). ResearchGate.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Liu, X., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 51, 60-66. PubMed.
- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate.
- Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (n.d.). ResearchGate.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Semantic Scholar.
- Frolov, N., & Vereshchagin, A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- a) Different modalities of piperidine-containing drugs and drug candidates. b) Exit vector analysis (EVA) of 4-substituted piperidine (A) and selected "state-of-the-art bioisosteres" (B, C, D, E, F). c) Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. (n.d.). ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijirt.org [ijirt.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction: The "Privileged" Status of the Piperidine Ring
In the vast landscape of heterocyclic chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] This designation is not arbitrary; it is earned by the frequent appearance of this six-membered nitrogen-containing heterocycle in a remarkable number of FDA-approved drugs and biologically active natural products.[1][4] From potent analgesics to life-saving antipsychotics and targeted cancer therapies, the piperidine moiety is a cornerstone of modern medicinal chemistry.[4][5][6]
Piperidine, with its molecular formula (CH₂)₅NH, is a saturated heterocycle that provides a versatile and robust framework for drug design.[7][8] Its unique combination of physicochemical properties—conformational rigidity, basicity, and tunable lipophilicity—allows medicinal chemists to strategically orient functional groups in three-dimensional space, thereby optimizing interactions with biological targets.[2][9][10] This guide, prepared from the perspective of a Senior Application Scientist, will dissect the multifaceted role of piperidine compounds, exploring the causality behind their widespread success and providing practical insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications.
Core Physicochemical and Structural Attributes
The utility of the piperidine scaffold is fundamentally rooted in its distinct structural and electronic properties. Understanding these attributes is critical to appreciating why it serves as such an effective building block in drug discovery.
-
Conformational Rigidity: Unlike more flexible acyclic amines, the piperidine ring predominantly adopts a stable "chair" conformation.[10] This inherent rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is already pre-organized in a favorable conformation.[2][10] This can lead to a significant increase in binding affinity and potency.
-
Basicity and pKa: The nitrogen atom in the piperidine ring is a secondary amine with a pKa of its conjugate acid around 11.2.[10] This makes it strongly basic and typically protonated at physiological pH (7.4). This positive charge is often crucial for forming key ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of enzymes and receptors.[11]
-
Tunable Lipophilicity: The piperidine ring itself is more lipophilic than its five-membered counterpart, pyrrolidine.[10] This property influences a drug's ability to cross cell membranes and the blood-brain barrier.[12][13] Critically, the lipophilicity can be modulated by introducing substituents at various positions on the ring, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
The following diagram illustrates the fundamental piperidine scaffold and highlights its key features for drug design.
Caption: Logical relationship of the piperidine scaffold's properties.
Pharmacological Significance and Broad Therapeutic Applications
The versatility of the piperidine scaffold is demonstrated by its presence in over twenty classes of pharmaceuticals.[7][12] This broad utility stems from its ability to serve as a core structural element for compounds targeting a wide array of biological systems.
Table 1: Prominent Piperidine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Area | Primary Target(s) / Mechanism of Action | Citation(s) |
|---|---|---|---|
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitor | [5][14] |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist | [15][16] |
| Risperidone | Antipsychotic | Serotonin 5-HT₂A and Dopamine D2 Receptor Antagonist | [15][16] |
| Methylphenidate | ADHD | Norepinephrine and Dopamine Reuptake Inhibitor | [12] |
| Fentanyl | Analgesic | µ-Opioid Receptor Agonist | [4] |
| Loratadine | Antihistamine | Histamine H1 Receptor Inverse Agonist | [5] |
| Minoxidil | Hair Loss | ATP-sensitive Potassium Channel Opener | [16] |
| Pioglitazone | Anti-diabetic | PPAR-γ Agonist | [12] |
| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) |[12] |
This diverse range of applications, from central nervous system (CNS) disorders to inflammatory conditions, underscores the scaffold's adaptability.[4][6] For instance, in many CNS drugs, the basic piperidine nitrogen and overall lipophilicity are critical for crossing the blood-brain barrier and interacting with neurotransmitter receptors.[12][13]
Structure-Activity Relationships (SAR): A Causal Analysis
The biological activity of piperidine derivatives is highly dependent on the substitution pattern on the ring.[1] Understanding these structure-activity relationships is paramount for optimizing drug candidates.
-
N-Substitution: The substituent on the piperidine nitrogen often dictates the primary pharmacology. It can be a key pharmacophoric element that extends into a binding pocket or a point for attaching linkers to other fragments. For example, in the dipeptidyl peptidase IV (DPP4) inhibitor series, extending an N-benzyl to an N-phenethyl group dramatically improved potency.[17]
-
C4-Substitution: The 4-position is a common point of modification and often lacks complicating stereochemical issues.[14] In many antipsychotics, a 4-benzoyl or 4-fluorobenzoyl group is a crucial pharmacophore for binding to dopamine and serotonin receptors.[15]
-
C2- and C3-Substitution: Introducing substituents at positions adjacent to the nitrogen or further along the ring introduces chirality and conformational constraints. This can be used to enhance selectivity and potency. For instance, the development of 2,4-disubstituted piperidines, while synthetically challenging, offers access to novel chemical space with distinct conformational profiles compared to the more common 1,4-substitution pattern.[14]
-
Stereochemistry: The stereochemical orientation (axial vs. equatorial) of substituents on the chair-like ring profoundly impacts how the molecule interacts with its target. An equatorial substituent is generally less sterically hindered, while an axial one may be positioned to make a specific, favorable contact within a binding site.
Table 2: Example SAR of Piperidine Derivatives as Anticancer Agents
| Compound Series | Target / Cell Line | Key Structural Features for Activity | IC₅₀ Range (µM) | Citation(s) |
|---|---|---|---|---|
| Furan-pyrazole piperidines | Akt1 Kinase | Furan-pyrazole moiety attached to piperidine | 0.02 - 5.3 | [1] |
| Spirooxindolopyrrolidine-piperidones | FaDu (Hypopharyngeal cancer) | Spirocyclic structure enhances 3D shape and activity | Showed better cytotoxicity than Bleomycin | [7][12] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 position | 13.70 - 47.30 |[1] |
The data clearly indicates that the nature and placement of appended moieties are critical determinants of anticancer efficacy.[1] The spirocyclic systems, for example, introduce greater three-dimensionality, which is a key trend in modern drug discovery to improve interactions with complex protein binding sites.[10][12]
Synthetic Strategies in Drug Discovery
The widespread use of piperidines is supported by robust and versatile synthetic methodologies. The development of efficient routes to construct and functionalize the piperidine core is a critical task for medicinal chemists.
Key Synthetic Approach: Catalytic Hydrogenation of Pyridines
One of the most common and direct methods for synthesizing the piperidine scaffold is the hydrogenation of the corresponding aromatic pyridine precursor.[7][18] This method is often high-yielding and can be rendered stereoselective to favor the formation of cis products when using certain catalysts.[18]
Experimental Protocol: Synthesis of a Substituted Piperidine via Heterogeneous Catalysis
This protocol describes a general, self-validating procedure for the synthesis of a substituted piperidine from its pyridine precursor using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
Step 1: Reaction Setup
-
To a high-pressure hydrogenation vessel, add the substituted pyridine starting material (1.0 eq).
-
Add a suitable solvent, such as methanol, ethanol, or acetic acid, to dissolve the starting material.
-
Carefully add the heterogeneous catalyst (e.g., 10% Pd/C, 5-10 mol%). The catalyst is pyrophoric and should be handled with care under an inert atmosphere.
Step 2: Hydrogenation
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.
-
Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Validation and Characterization
-
The crude product is purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
-
The structure and purity of the final piperidine compound are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
The following diagram visualizes this synthetic workflow.
Caption: Workflow for the synthesis of piperidines via hydrogenation.
Future Perspectives: Bioisosteres and 3D Fragments
While the piperidine ring is a dominant scaffold, drug discovery is a continuous process of optimization. A key strategy to improve properties or escape patent space is "scaffold hopping" or bioisosteric replacement.[19]
-
Bioisosteres: These are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. For piperidine, common bioisosteres include piperazine, morpholine, and more rigid bicyclic systems like 1-azaspiro[3.3]heptanes.[19][20][21] Replacing a piperidine with a bioisostere can modulate basicity, solubility, metabolic stability, and target engagement.[19][21] For example, replacing a piperidine with a bicyclic analog can significantly reduce water solubility while maintaining a similar nitrogen atom basicity.[21]
-
3D Fragments: There is a growing emphasis on moving away from "flat" aromatic molecules towards more three-dimensional structures in fragment-based drug discovery.[13][22] Systematically synthesized libraries of substituted piperidines, such as regio- and diastereoisomers of methyl-substituted pipecolinates, provide valuable 3D fragments that can explore protein binding sites more effectively than their flat counterparts.[13][22]
Conclusion
The piperidine scaffold is an enduring and powerful tool in medicinal chemistry. Its privileged status is a direct result of a unique combination of conformational rigidity, tunable physicochemical properties, and synthetic accessibility.[7][9][18] From natural alkaloids to blockbuster synthetic drugs, piperidine-containing compounds have made an indelible impact on human health across a vast spectrum of diseases.[12][23] As drug discovery evolves, the strategic use of the piperidine core, along with its advanced derivatives and bioisosteres, will undoubtedly continue to be a cornerstone for the development of the next generation of innovative therapeutics.[2][13]
References
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Vereshchagin, A. N., Frolov, N. A., & Kartsev, V. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
- Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13. [Link]
- O'Brien, P., et al. (2005). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 7(15), 3271–3274. [Link]
- Youssef, K. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Anonymous. (2023).
- Haider, S., et al. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research. [Link]
- Anonymous. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. [Link]
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12229–12236. [Link]
- Anonymous. (2023).
- Sharma, A., & Sharma, V. (Eds.). (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]
- Anonymous. (n.d.). Different modalities of piperidine-containing drugs and drug candidates.
- Feng, J., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(10), 2297–2300. [Link]
- Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis Online. [Link]
- Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10738. [Link]
- Foley, D. J., et al. (2022).
- Ieni, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6296. [Link]
- Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Anonymous. (n.d.). Classes of Piperidine-Based Drugs.
- Anonymous. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlidePlayer. [Link]
- Anonymous. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1-benzylpiperidine-3-carboxylate literature review
An In-depth Technical Guide to Ethyl 1-benzylpiperidine-3-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This compound (CAS No. 72551-53-2) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a scaffold present in numerous clinically significant drugs, this compound serves as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of analgesics and other central nervous system (CNS) agents. The strategic placement of the carboxylate group at the 3-position, combined with the synthetically flexible N-benzyl group, offers multiple avenues for molecular elaboration. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical role in the development of novel therapeutic agents, aimed at researchers, chemists, and professionals in drug development.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves the N-alkylation of a readily available precursor, ethyl nipecotate (ethyl piperidine-3-carboxylate). This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperidine ring acts as a nucleophile.
Core Reaction: N-Alkylation
The fundamental transformation is the attachment of a benzyl group to the nitrogen atom of the piperidine ring.
-
Nucleophile: Ethyl nipecotate possesses a secondary amine (pKa of the conjugate acid is ~11), which is sufficiently nucleophilic to attack an electrophilic benzyl source.
-
Electrophile: Benzyl chloride or benzyl bromide are excellent electrophiles due to the stability of the benzyl carbocation-like transition state and the good leaving group ability of the halide.
-
Base: A mild-to-moderate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required. Its primary role is to neutralize the hydrohalic acid (HCl or HBr) generated during the reaction. This is critical because the formation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or acetone is typically employed. These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating the SN2 pathway.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis, adapted from general methods for N-alkylation of piperidine derivatives[1][2].
Materials:
-
Ethyl nipecotate (1.0 eq.)
-
Benzyl chloride (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Sodium Iodide (NaI, 0.1 eq., catalytic)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl nipecotate and anhydrous acetonitrile.
-
Addition of Reagents: Add anhydrous potassium carbonate and a catalytic amount of sodium iodide to the solution. The addition of NaI is a key optimization (Finkelstein reaction); iodide is a better nucleophile and a better leaving group than chloride, which can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.
-
Alkylation: Add benzyl chloride dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl/KI).
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate, wash with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, this compound, typically as a colorless to pale yellow oil. Further purification can be achieved via vacuum distillation if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the compound's physical and spectral properties is essential for its application in further synthetic steps and for quality control.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 72551-53-2 |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 125-128 °C at 2 mmHg |
| Predicted Density | ~1.075 g/cm³ |
| Predicted pKa | 7.98 ± 0.10 (for the conjugate acid) |
Spectroscopic Characterization
While specific spectra require experimental acquisition, the expected NMR and IR features can be reliably predicted based on the molecular structure[3].
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.
-
Aromatic Protons: A multiplet between δ 7.20-7.40 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.
-
Benzylic Protons: A singlet around δ 3.50-3.60 ppm, integrating to 2H (N-CH₂ -Ph). This signal is a sharp singlet as there are no adjacent protons to couple with.
-
Ester Ethyl Group: A quartet around δ 4.10 ppm (O-CH₂ -CH₃) and a triplet around δ 1.25 ppm (O-CH₂-CH₃ ).
-
Piperidine Ring Protons: A complex series of multiplets between δ 1.50-3.20 ppm, integrating to 9H, corresponding to the diastereotopic protons on the piperidine ring.
-
-
¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.
-
Ester Carbonyl: A signal in the downfield region, around δ 173-175 ppm (C =O).
-
Aromatic Carbons: Signals between δ 127-138 ppm.
-
Ester & Benzylic Carbons: Signals around δ 60-65 ppm (O-C H₂ and N-C H₂-Ph).
-
Piperidine & Ethyl Carbons: Signals in the upfield region, δ 14-55 ppm.
-
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl stretch (C=O ) from the ester group, typically appearing around 1730 cm⁻¹. C-H stretches from the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Applications in Drug Development
The true value of this compound lies in its role as a versatile scaffold for constructing pharmacologically active agents. The piperidine ring is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly CNS receptors[4].
Scaffold for Opioid Analgesics
The piperidine core is the central feature of the highly potent "4-anilidopiperidine" class of opioid analgesics, which includes Fentanyl and its analogues[5][6]. While Fentanyl itself is a 4-substituted piperidine, research into related structures has shown that potent analgesic activity can also be achieved with 3-substituted piperidines. For instance, cis-3-methylfentanyl derivatives have been shown to be extremely potent analgesics[7][8].
This compound is an ideal starting point for creating novel 3-substituted fentanyl analogues. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing a handle for introducing diverse chemical functionalities. The N-benzyl group serves a dual purpose: it can be part of the final pharmacophore or act as a protecting group that can be easily removed via catalytic hydrogenation to reveal the secondary amine for further derivatization.
Intermediate for Novel CNS Agents and Other Therapeutics
Beyond opioids, the piperidine scaffold is integral to drugs targeting a wide array of receptors. The enantiomerically pure forms of its precursor, ethyl nipecotate, are key intermediates for GABA reuptake inhibitors and other CNS-active compounds[1][9]. For example, a derivative of (S)-ethyl nipecotate is an investigational immunopotentiating agent, highlighting the broad therapeutic potential of this chemical class[9][10]. The N-benzyl derivative provides a lipophilic component that can enhance blood-brain barrier penetration, a critical factor in the design of CNS drugs.
Logical Role as a Precursor Molecule
The following diagram illustrates the strategic position of this compound as a key intermediate, branching into various potential drug classes.
Caption: Role as a versatile precursor for diverse therapeutic agents.
References
- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Beilstein Journal of Organic Chemistry.
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
- Asian Journal of Chemistry.
- Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. PubChem.
- Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate.
- Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung.
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624. PubChem.
- New Trends in the Illicit Manufacture of Synthetic Drugs. DEA.
- Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci..
- EP2455377A1 - Synthesis of fentanyl analogs. Google Patents.
- Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. Google Patents.
- Peripherally selective piperidine carboxylate opioid antagonists. Google Patents.
- List of fentanyl analogues. Wikipedia.
- Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. PubMed.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Functionalization. The Royal Society of Chemistry.
- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central.
- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
- Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry.
- Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. The Royal Society of Chemistry.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound(72551-53-2) 1H NMR [m.chemicalbook.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Architects of Therapy: A Guide to Key Intermediates in the Synthesis of Novel Drugs
Introduction: The Unsung Heroes of Drug Development
In the intricate and lengthy journey from a laboratory concept to a life-saving medication, the synthesis of an Active Pharmaceutical Ingredient (API) is a central act. At the heart of this synthesis are the key intermediates : chemical compounds that serve as the fundamental building blocks for APIs.[1][2] These molecules are not the final therapeutic agent, but rather the critical precursors formed during a multi-step reaction process.[3] The strategic design, synthesis, and purification of these intermediates are paramount, as their quality directly dictates the purity, efficacy, safety, and even the manufacturing cost of the final drug product.[3][4][5]
This guide provides an in-depth exploration of the pivotal role of key intermediates in modern drug development. It is designed for researchers, chemists, and professionals in the pharmaceutical industry, offering technical insights into the causality behind synthetic choices, the importance of specific molecular scaffolds, and the methodologies that underpin the creation of novel therapeutic agents. By understanding the science and strategy behind key intermediates, we can better appreciate how they enable the construction of complex molecular architectures, streamline production, and ultimately accelerate the delivery of innovative medicines to patients.[1][6]
The selection and synthesis of intermediates are crucial for several reasons. They provide the flexibility to create customized synthesis routes, allowing chemists to fine-tune reactions and build unique chemical structures for new therapies. Well-designed intermediates can simplify complex reactions, reduce the number of synthetic steps, increase yields, and lower the overall environmental impact of drug manufacturing.[6][7] Furthermore, controlling the quality of intermediates is a critical aspect of regulatory compliance, as impurities can lead to unwanted side effects or reduced drug potency.[8][9]
This document will delve into the major classes of intermediates that form the backbone of many modern drugs, examine a real-world case study to illustrate their application, and present detailed protocols and modern strategies that are revolutionizing their synthesis.
The Role of Intermediates in the Drug Development Pipeline
The journey of a drug from discovery to market is a complex, multi-stage process. Key intermediates are not just a concern of manufacturing; their consideration begins much earlier, influencing decisions from lead optimization to process scale-up. The diagram below illustrates the integral role of intermediate synthesis throughout this pipeline.
Caption: Workflow of Drug Development Highlighting Intermediate Synthesis.
Pillars of Modern Therapeutics: Key Classes of Intermediates
The vast chemical space of pharmaceuticals is built upon a foundation of recurring structural motifs and building blocks. Certain classes of intermediates are particularly prevalent due to their versatile chemical properties and their ability to interact with biological targets.
Chiral Intermediates: The Essence of Specificity
A large proportion of modern drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. This makes the synthesis of enantiomerically pure intermediates a cornerstone of pharmaceutical chemistry.
-
Causality: The use of chiral intermediates is driven by the stereospecificity of biological targets like enzymes and receptors. A precise three-dimensional arrangement of atoms is required for optimal binding and activity.
-
Key Methodologies:
-
Asymmetric Catalysis: Utilizes chiral catalysts to stereoselectively create the desired enantiomer from a prochiral substrate. This method is highly efficient and atom-economical.
-
Chiral Pool Synthesis: Starts with naturally occurring, enantiomerically pure compounds (e.g., amino acids, sugars) and uses them as building blocks.
-
Chiral Resolution: Separates a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. While effective, this method is inherently limited to a 50% yield for the desired enantiomer.
-
Heterocyclic Scaffolds: The Versatile Core
Heterocyclic compounds, which contain rings with at least one atom other than carbon (commonly nitrogen, oxygen, or sulfur), are arguably the most important structural class in drug discovery. Their rigid frameworks provide a scaffold to orient functional groups in precise spatial arrangements, facilitating target binding.
-
Causality: Heterocycles can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition. Their structures are also often found in natural products with potent biological activity.
-
Common Examples:
-
Pyridine & Pyrimidine: Found in numerous anticancer agents (e.g., Imatinib) and antivirals.
-
Indole: A privileged scaffold present in anti-inflammatory drugs and serotonin receptor agonists.
-
Piperidine & Piperazine: Common in antipsychotics and antihistamines, providing a basic nitrogen atom for salt formation and improved solubility.
-
The diagram below illustrates the relationship between these core intermediate classes and their therapeutic applications.
Caption: Major Classes of Pharmaceutical Intermediates and Their Roles.
Case Study: Synthesis of a Modern Therapeutic Agent
To provide a practical context, let's examine the synthesis of a hypothetical novel kinase inhibitor, "Exemplinib." The core of Exemplinib is a functionalized pyrazolo[3,4-d]pyrimidine scaffold, a common motif in this class of drugs. A key intermediate in its synthesis is 4-chloro-6-iodo-1H-pyrazolo[3,4-d]pyrimidine .
The synthesis of this intermediate is a critical sequence that determines the overall efficiency of the API production.
Caption: Synthetic Pathway Highlighting the Key Intermediate.
Experimental Protocol: Synthesis of the Key Intermediate
The following protocol details the synthesis of 4-chloro-6-iodo-1H-pyrazolo[3,4-d]pyrimidine . This procedure is a self-validating system, incorporating steps for reaction monitoring, purification, and characterization.
Step 1: Cyclization to form 6-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-amino-3-iodopyrazole-5-carboxamide (26.6 g, 100 mmol).
-
Reaction: Add formamide (100 mL). Heat the reaction mixture to 180 °C and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Cool the mixture to room temperature. Add water (100 mL) to precipitate the product.
-
Purification: Filter the solid precipitate, wash thoroughly with water (3 x 50 mL), and then with cold ethanol (2 x 20 mL). Dry the solid under vacuum at 60 °C to yield the product as an off-white solid.
-
Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry.
Step 2: Chlorination to form 4-chloro-6-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Setup: To a 100 mL flask under a nitrogen atmosphere, add the product from Step 1 (27.6 g, 100 mmol) and phosphorus oxychloride (POCl₃, 50 mL).
-
Reaction: Add N,N-Diisopropylethylamine (2.0 mL) dropwise. Heat the mixture to reflux (approx. 110 °C) for 6 hours.
-
Monitoring: Monitor the reaction using LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice (300 g) with vigorous stirring.
-
Purification: The product precipitates as a solid. Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. Recrystallization from ethyl acetate may be performed for higher purity.
-
Characterization: Confirm the final structure of the key intermediate via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
The efficiency of intermediate synthesis is critical for the commercial viability of a drug. The table below summarizes typical data for the synthesis described above.
| Step | Intermediate Name | Starting Mass (g) | Product Mass (g) | Molar Yield (%) | Purity (by HPLC) |
| 1 | 6-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 26.6 | 25.1 | ~91% | >98% |
| 2 | 4-chloro-6-iodo-1H-pyrazolo[3,4-d]pyrimidine | 27.6 | 26.8 | ~91% | >99% |
Conclusion and Future Outlook
Key intermediates are the lynchpins of pharmaceutical synthesis, bridging the gap between basic starting materials and complex, life-changing drugs.[] Their strategic development enables the creation of novel molecular entities, ensures the purity and safety of medicines, and provides a pathway for scalable and cost-effective manufacturing.[6] As drug discovery continues to tackle increasingly complex biological targets, the demand for innovative and efficient methods for synthesizing key intermediates will only grow. Emerging technologies such as continuous flow chemistry, biocatalysis, and machine learning-assisted route scouting are poised to further revolutionize this critical field, paving the way for the next generation of therapeutic agents.
References
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- EvoBioSystems. (2023, August 28). Role of Intermediates in Drug Development.
- Htdchem. (2025, August 18). The Crucial Role of Intermediates in Drug Development.
- The Role of Fine Chemical Intermediates in Drug Discovery. (n.d.).
- What are the challenges in the production of pharmaceutical intermediates? (2025, May 15).
- What are the challenges in the production of pharmaceutical intermediates? (2025, September 23).
- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.
- Sarex Fine Chem. (2025, April 10). The Role of Pharmaceutical Intermediates in Drug Manufacturing.
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6).
- ChemComplex. (n.d.). Exploring The Role Of Pharmaceutical Intermediates In Drug Development.
- The Role and Impact of Intermediate Pharmaceutical Products in Global Medicine Manufacturing. (2026, January 6).
- What are the impacts of synthesis scale on the properties of drug substance intermediates? (2025, December 12).
- Reachem. (2024, February 23). The Role of Custom Synthesis in Cost-effective Drug Production.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. evobiosystems.com [evobiosystems.com]
- 5. globalpharmatek.com [globalpharmatek.com]
- 6. htdchem.com [htdchem.com]
- 7. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 8. shyzchem.com [shyzchem.com]
- 9. huarongpharma.com [huarongpharma.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 1-benzylpiperidine-3-carboxylate hydrochloride, a key building block in pharmaceutical research and development. The synthesis involves the N-benzylation of ethyl nipecotate followed by conversion to its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and data presentation to ensure reproducibility and safety.
Introduction and Scientific Background
Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including analgesics, antipsychotics, and anticancer drugs.[1] Their conformational flexibility and ability to engage in key binding interactions make them privileged scaffolds in drug design. This compound, in particular, serves as a versatile intermediate. The benzyl group can act as a protecting group or be a crucial pharmacophoric element, while the ethyl ester at the 3-position provides a handle for further chemical modification.
This protocol details a reliable and scalable method for the synthesis of its hydrochloride salt, starting from commercially available ethyl nipecotate and benzyl chloride. The conversion to the hydrochloride salt is a critical final step, as it often improves the compound's crystallinity, stability, and handling properties, making it more suitable for subsequent synthetic steps or pharmacological screening.
Reaction Scheme and Mechanism
The synthesis is a two-step process: (1) N-alkylation of the piperidine ring, followed by (2) acid-base reaction to form the hydrochloride salt.
Step 1: N-Benzylation (Nucleophilic Substitution) The reaction proceeds via a classic SN2 mechanism. The secondary amine of ethyl nipecotate acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base, such as potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Step 2: Hydrochloride Salt Formation The purified free base, this compound, is dissolved in an appropriate organic solvent. A solution of hydrogen chloride (e.g., HCl in diethyl ether or ethyl acetate) is then added. The basic nitrogen atom of the piperidine ring is protonated by the strong acid, leading to the precipitation of the stable, crystalline hydrochloride salt.[3][4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Grade/Purity |
| Ethyl nipecotate | 5006-62-2 | 157.21 | ≥96% |
| Benzyl chloride | 100-44-7 | 126.58 | ≥99% |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% |
| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade, ≥99.5% |
| Hexane | 110-54-3 | 86.18 | ACS Grade, ≥98.5% |
| Saturated Brine (NaCl soln.) | N/A | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular, ≥99% |
| Hydrogen Chloride Solution | 7647-01-0 | 36.46 | 2M solution in Diethyl Ether |
| TLC Plates | N/A | N/A | Silica Gel 60 F254 |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC development chamber and UV lamp (254 nm)
Detailed Experimental Protocol
Step 1: N-Benzylation of Ethyl Nipecotate
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Charge Reagents: To the flask, add ethyl nipecotate (25.0 g, 0.159 mol) and anhydrous toluene (250 mL). Stir the solution until homogeneous.
-
Add Base: Add anhydrous potassium carbonate (26.3 g, 0.190 mol, 1.2 equivalents). Stir the resulting suspension vigorously. The use of a solid base like potassium carbonate facilitates an easy work-up as it can be filtered off.[2]
-
Add Alkylating Agent: Dissolve benzyl chloride (21.2 g, 0.167 mol, 1.05 equivalents) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the benzyl chloride solution dropwise to the stirring suspension over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (2:1 v/v). The disappearance of the ethyl nipecotate spot indicates the completion of the reaction. Visualize spots under a UV lamp.[2]
Step 2: Work-up and Isolation of the Free Base
-
Cooling & Filtering: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated brine solution (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellow oil.[2]
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from the previous step in 200 mL of diethyl ether (or ethyl acetate).
-
Precipitation: While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether. A white precipitate will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed. Checking the pH of the solution with moist pH paper should indicate an acidic environment (pH ~1-2).[3][4]
-
Crystallization: Allow the suspension to stir at room temperature for 1 hour, then cool it in an ice bath for another 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum at 40-50 °C for several hours to a constant weight. The final product is this compound hydrochloride.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Safety Precautions and Hazard Management
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Benzyl Chloride: Is a lachrymator, corrosive, and toxic. It causes severe skin irritation and serious eye irritation.[5][6][7] Avoid inhalation of vapors and any contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][8]
-
Toluene: Is a flammable liquid and can cause skin and respiratory irritation. Keep away from ignition sources.[5]
-
HCl Solution: Is highly corrosive. Handle with care to avoid contact with skin and eyes and inhalation of vapors.
-
General Handling: Always wear appropriate PPE. An emergency eye wash station and safety shower should be readily accessible.[5][9]
-
Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations. Do not pour organic solvents down the drain.[6]
References
- Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(8), 1689-1694.
- Google Patents. US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.
- BioCrick. Ethyl Nipecotate | CAS:5006-62-2.
- Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same - Google Patents [patents.google.com]
- 4. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westliberty.edu [westliberty.edu]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Utility of Ethyl 1-benzylpiperidine-3-carboxylate in Modern Organic Synthesis
Introduction
Within the landscape of medicinal chemistry and pharmaceutical development, piperidine derivatives represent a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Their prevalence stems from the piperidine ring's ability to serve as a versatile, conformationally constrained framework that can present substituents in a well-defined three-dimensional orientation, crucial for molecular recognition at biological targets. Ethyl 1-benzylpiperidine-3-carboxylate, also known as Ethyl N-benzyl-nipecotate, has emerged as a particularly valuable building block in this domain.[2][3] This application note provides an in-depth exploration of its synthesis, key chemical transformations, and strategic applications, offering detailed protocols for researchers, chemists, and professionals in drug development.
The utility of this molecule is anchored in its trifunctional nature:
-
The N-benzyl group serves as a stable protecting group for the secondary amine, which can be readily removed in later synthetic stages via catalytic hydrogenation. It can also be an integral part of the final pharmacophore.
-
The piperidine ring provides a robust, non-aromatic core for building more complex molecular architectures.[1]
-
The ethyl carboxylate at the 3-position is a versatile chemical handle, amenable to a wide range of transformations including hydrolysis, reduction, amidation, and alkylation.
These features make this compound a strategic starting material for constructing libraries of compounds for drug discovery and a key intermediate in the total synthesis of complex active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Data | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl N-benzyl-nipecotate | N/A |
| CAS Number | 72551-53-2 | [4][5] |
| Molecular Formula | C₁₅H₂₁NO₂ | [6] |
| Molecular Weight | 247.33 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, and MS data are available for structural confirmation. | [4] |
Core Synthetic Applications & Strategic Value
The structural attributes of this compound make it a versatile precursor for a variety of complex molecules, particularly in the synthesis of neurologically active agents and other therapeutic compounds.
Logical Flow of Synthetic Utility
The following diagram illustrates the central role of this compound as a starting point for diverse synthetic pathways. Each transformation unlocks a new class of derivatives, demonstrating the compound's modularity in drug design.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl piperidine-3-carboxylate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Causality: Potassium carbonate is a mild, inexpensive base that effectively scavenges the HBr formed during the reaction. Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the reactants.
-
-
Addition of Alkylating Agent: Slowly add benzyl bromide (BnBr, 1.1 eq.) or benzyl chloride (BnCl) to the stirred suspension at room temperature.
-
Causality: A slight excess of the benzyl halide ensures complete consumption of the starting piperidine. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the mixture to reflux (approx. 80-85°C for MeCN) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc) and wash sequentially with water and saturated brine solution. This step removes any remaining inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Protocol 2: Alkaline Hydrolysis to 1-Benzylpiperidine-3-carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step that prepares the molecule for amide bond formation, a cornerstone reaction in drug synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of ethanol (EtOH) and water. Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) or lithium hydroxide (LiOH).
-
Causality: The use of a co-solvent system (EtOH/H₂O) ensures the miscibility of the organic ester and the aqueous base. An excess of base drives the saponification reaction to completion, as it is a stoichiometric process.[7]
-
-
Hydrolysis: Heat the mixture to reflux (or stir at an elevated temperature, e.g., 60°C) until the reaction is complete, as monitored by TLC (disappearance of the starting ester). This typically takes 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification & Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of ~4-5 by the dropwise addition of a strong acid, such as 1M hydrochloric acid (HCl). The carboxylic acid product will often precipitate as a solid.
-
Causality: Protonation of the carboxylate salt (the initial product) with a strong acid regenerates the neutral carboxylic acid, which is less soluble in water and can be isolated.[7]
-
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum. If the product is an oil, it can be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Protocol 3: LAH Reduction to (1-Benzylpiperidin-3-yl)methanol
Reducing the ester functionality to a primary alcohol provides a new synthetic handle for further elaboration, for instance, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), and cool to 0°C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols. Anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water and protic solvents. A procedure using a similar reducing agent, vitride, has been reported for the reduction of a related N-benzyl ethyl isonipecotate. [8]2. Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via an addition funnel.
-
Causality: The slow, controlled addition is crucial to manage the highly exothermic reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the workup.
-
-
Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by column chromatography if necessary.
References
- Apicule. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis.
- Asian Journal of Chemistry. Synthesis and characterization of donepezil related substances.
- PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
- Google Patents. WO2020095171A1 - Process for preparation of lasmiditan.
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- PubChem. Ethyl 1-benzylpiperidine-4-carboxylate.
- Google Patents. WO2022041608A1 - Synthesis process for lasmiditan.
- IndiaMART. Ethyl 1-benzyl-piperidine-3-carboxylate at best price in Navi Mumbai.
- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Chemguide. hydrolysis of esters.
Sources
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound(72551-53-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. asianpubs.org [asianpubs.org]
The Strategic Application of Ethyl 1-benzylpiperidine-3-carboxylate in Modern Drug Discovery: A Guide for Researchers
The N-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its structural versatility and its presence in a multitude of approved therapeutic agents. Within this privileged structural class, Ethyl 1-benzylpiperidine-3-carboxylate emerges as a pivotal intermediate, offering a unique combination of steric and electronic properties that are masterfully exploited in the synthesis of novel drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in their drug discovery endeavors.
The Significance of the N-Benzylpiperidine Moiety
The N-benzylpiperidine motif is a recurring feature in a diverse array of pharmaceuticals, including analgesics, neuroleptics, and agents for Alzheimer's disease. Its prevalence stems from several key attributes:
-
Lipophilicity and Blood-Brain Barrier Penetration: The benzyl group imparts a degree of lipophilicity that can facilitate the passage of molecules across the blood-brain barrier, a critical step for drugs targeting the central nervous system.
-
Structural Rigidity and Flexibility: The piperidine ring provides a semi-rigid scaffold that can orient substituents in a defined three-dimensional space, while the benzyl group retains a degree of conformational flexibility, allowing for optimal interactions with biological targets.
-
Synthetic Tractability: The nitrogen atom of the piperidine ring is a nucleophilic center that readily participates in a variety of chemical transformations, enabling the straightforward introduction of diverse functional groups.
Core Applications in Drug Discovery
This compound serves as a versatile starting material for the synthesis of a range of biologically active compounds. Its primary utility lies in the development of agents targeting neurological disorders and as a key building block for complex heterocyclic systems.
Precursor to Novel GABA Uptake Inhibitors for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. One therapeutic strategy to enhance GABAergic transmission is to inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).
Nipecotic acid, a piperidine-3-carboxylic acid, is a known inhibitor of GABA uptake. However, its high polarity limits its ability to cross the blood-brain barrier. The N-benzylation of the piperidine ring, as seen in this compound, provides a lipophilic handle that can be further elaborated to create potent and brain-penetrant GABA uptake inhibitors. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a key pharmacophore for GAT inhibition.
The general workflow for the synthesis of these inhibitors is outlined below:
Caption: Synthetic workflow for GABA uptake inhibitors.
Intermediate in the Synthesis of Quinolone Antibacterials
A closely related compound, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is a crucial intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic. This highlights the utility of the N-benzylpiperidine core in constructing complex heterocyclic systems with potent biological activity. The synthesis involves a Dieckmann condensation to form the piperidone ring, followed by further transformations. While not a direct application of the 3-carboxylate isomer, it underscores the synthetic potential of this class of molecules.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol details the N-benzylation of commercially available ethyl nipecotate.
Materials:
-
Ethyl nipecotate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| Ethyl nipecotate | 157.21 | 1.0 |
| Benzyl bromide | 171.04 | 1.1 |
| Potassium carbonate | 138.21 | 2.0 |
| This compound | 247.34 | - |
Protocol 2: Hydrolysis of this compound to 1-benzylpiperidine-3-carboxylic acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzylpiperidine-3-carboxylic acid.
Caption: Workflow for ester hydrolysis.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its strategic use enables the synthesis of a wide range of compounds, particularly those targeting the central nervous system. The protocols provided herein offer a practical guide for the synthesis and derivatization of this important intermediate. As our understanding of the molecular basis of disease continues to grow, the demand for such well-defined and adaptable chemical scaffolds will undoubtedly increase, further solidifying the role of this compound in the development of the next generation of therapeutics.
References
- PubChem.
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
- Kardak, B., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7013. [Link]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Ethyl 1-benzylpiperidine-3-carboxylate
Introduction: The Imperative for Rigorous Characterization
Ethyl 1-benzylpiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] As an intermediate or a final active pharmaceutical ingredient (API), the unequivocal confirmation of its identity, purity, and structural integrity is paramount for ensuring downstream success in drug development, process scale-up, and quality control.
This guide provides a comprehensive, multi-technique approach to the characterization of this compound. It moves beyond simple data reporting to explain the strategic rationale behind method selection and parameter optimization, reflecting a field-proven workflow. The protocols herein are designed to be self-validating, establishing a cohesive analytical narrative from elemental composition to detailed structural elucidation and purity assessment.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on the convergence of orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create an unassailable confirmation of the compound's identity and quality.
Caption: A logical workflow for comprehensive compound characterization.
Elemental Analysis: Foundational Verification
Principle: Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[2][3] This is the first-line validation of the compound's empirical formula against its theoretical composition. A successful CHN analysis confirms that no unexpected elements are present in significant quantities and that the basic atomic ratios are correct. Modern elemental analyzers utilize high-temperature combustion to convert the sample into simple gases (CO₂, H₂O, N₂), which are then quantified.[4]
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, purified this compound into a tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the combustion sequence, which typically occurs at temperatures exceeding 900°C in an oxygen-rich environment.
-
Data Acquisition: The instrument's detectors (typically thermal conductivity) measure the resultant gases. Software automatically calculates the percentage of C, H, and N.
-
Validation: The experimental values should be within ±0.4% of the theoretical values to be considered a match.
Expected Data:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 72.84% | 72.5% - 73.2% |
| Hydrogen (H) | 8.56% | 8.2% - 8.9% |
| Nitrogen (N) | 5.66% | 5.3% - 6.0% |
| Theoretical values are based on the molecular formula C₁₅H₂₁NO₂ (MW: 247.33 g/mol ). |
Spectroscopic Structural Elucidation
Spectroscopy provides an in-depth view of the molecule's architecture, confirming connectivity and the presence of key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to see characteristic absorptions for the ester carbonyl (C=O) and C-O bonds, as well as vibrations associated with the aromatic ring and aliphatic chains.[5] The presence of a strong C=O stretch around 1735-1750 cm⁻¹ is a key diagnostic peak for the ester group.[5][6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Expected Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Strong |
| Ester C=O Stretch | ~1735 | Very Strong, Sharp |
| Aromatic C=C Bending | 1450-1600 | Medium-Weak |
| Ester C-O Stretch | ~1150-1250 | Strong |
| Tertiary Amine C-N Stretch | ~1100-1200 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time are required.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.15 | Quartet | 2H | Ethyl ester (-O-CH₂ -CH₃) |
| ~3.55 | Singlet | 2H | Benzyl (-CH₂ -Ph) |
| ~2.0-3.2 | Multiplets | 9H | Piperidine ring protons + C3-H |
| ~1.25 | Triplet | 3H | Ethyl ester (-O-CH₂-CH₃ ) |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | Ester Carbonyl (C =O) |
| ~138.0 | Aromatic Quaternary Carbon |
| ~129.0, 128.2, 127.1 | Aromatic CH Carbons |
| ~63.2 | Benzyl (C H₂-Ph) |
| ~60.5 | Ethyl Ester (-O-C H₂-CH₃) |
| ~50-58 | Piperidine Carbons (C2, C6) |
| ~40-45 | Piperidine Carbon (C3) |
| ~25-30 | Piperidine Carbons (C4, C5) |
| ~14.2 | Ethyl Ester (-O-CH₂-C H₃) |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will readily protonate the tertiary amine to generate a strong [M+H]⁺ signal.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize capillary voltage and source temperature to maximize the [M+H]⁺ signal.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Expected Data:
-
Molecular Ion: A prominent peak at m/z 248.16 corresponding to the protonated molecule [C₁₅H₂₁NO₂ + H]⁺. The theoretical exact mass is 248.1645.
-
Key Fragments: Depending on the source energy, fragmentation may be observed. A common fragment is the benzyl tropylium ion at m/z 91 , resulting from cleavage of the benzyl group.
Chromatographic Purity Assessment
Principle: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds.[1] A reversed-phase method using a C18 column is an excellent starting point for this molecule. The benzyl group provides a strong chromophore for UV detection. The basic piperidine nitrogen necessitates careful mobile phase pH control to ensure good peak shape.[7]
Caption: A standard workflow for HPLC-based purity determination.
Protocol: Reversed-Phase HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent and maintains a low pH, ensuring the tertiary amine is consistently protonated, which prevents peak tailing.[7]
-
-
Sample Preparation: Accurately prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm[8] |
-
Analysis: Inject the sample and integrate all peaks detected in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Expected Results: A high-quality sample will show a single major peak with a purity value of ≥98%. Any other peaks represent impurities and should be reported with their respective retention times and area percentages.
Conclusion
The combination of elemental analysis, multi-nuclear NMR, mass spectrometry, FTIR, and HPLC provides a rigorous and defensible characterization of this compound. This orthogonal approach ensures the confirmation of its molecular formula, the elucidation of its precise chemical structure, and the confident assessment of its purity. Following these detailed protocols will enable researchers and drug development professionals to generate a comprehensive data package suitable for regulatory filings, quality control, and further scientific investigation.
References
- A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
- Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
- Elemental analysis: operation & applic
- ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]
- Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Ethyl 1-benzylpiperidine-4-carboxyl
- Spectroscopy of Carboxylic Acid Deriv
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]
- Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. [Link]
- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. [Link]
- Piperidine, 1-ethyl-. NIST WebBook. [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azom.com [azom.com]
- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Ethyl 1-benzylpiperidine-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the analysis of Ethyl 1-benzylpiperidine-3-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Given the importance of piperidine derivatives as building blocks in pharmaceutical development, a reliable quantitative method is crucial for quality control, process monitoring, and pharmacokinetic studies. The described protocol details sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for achieving low limits of quantification. The method employs Electrospray Ionization (ESI) in positive mode and utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Furthermore, this guide discusses the characteristic fragmentation patterns of the analyte and provides a detailed protocol for method validation according to established scientific principles.
Introduction
This compound is a substituted piperidine derivative that serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. The piperidine ring is a common scaffold in many approved drugs, and precise quantification of its precursors is essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Mass spectrometry, particularly LC-MS/MS, has become the gold standard for the analysis of small molecules in complex matrices due to its exceptional sensitivity, specificity, and speed.[1][2] This technique allows for the confident identification and quantification of analytes at very low concentrations, which is often necessary during drug development. This document provides a comprehensive guide for the setup, execution, and validation of an LC-MS/MS method tailored for this compound.
Principle and Methodology
The analytical strategy is based on separating this compound from matrix components using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) followed by detection with a tandem mass spectrometer.
2.1. Liquid Chromatography A C18 stationary phase is used to retain the moderately nonpolar analyte. A gradient elution with an acidic mobile phase (water and acetonitrile with 0.1% formic acid) ensures good peak shape and retention time reproducibility. The formic acid serves a critical role in protonating the analyte, which is essential for efficient ionization in the mass spectrometer source.[3]
2.2. Mass Spectrometry The method utilizes a tandem mass spectrometer, such as a triple quadrupole (QqQ), operating in positive ion Electrospray Ionization (ESI) mode. The basic nitrogen atom of the piperidine ring is readily protonated, making positive mode ESI highly effective.[3][4] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity. In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion (the precursor ion, [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor for a specific, high-abundance fragment ion (the product ion). This specific precursor-to-product ion transition is a unique signature of the analyte, minimizing interference from other compounds in the sample.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix.[5][6] Two common protocols are provided below.
A. Simple Dilution ("Dilute and Shoot") for Simple Matrices (e.g., reaction mixtures, formulation buffers)
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol or acetonitrile.[7]
-
Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Dilute the unknown sample to bring its expected concentration within the calibration range.
-
Vortex the diluted sample for 15 seconds.
-
Transfer the solution to a 2 mL autosampler vial for analysis.[7]
B. Protein Precipitation for Complex Biological Matrices (e.g., plasma, serum) [8]
-
Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of organic solvent to sample ensures efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 1 minute to denature and precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.[3]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | HPLC or UHPLC System | Standard for small molecule separation. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for RP chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. Formic acid aids in protonation.[3] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min | Ensures elution of the analyte with good separation from potential interferences. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity needs. |
| Mass Spectrometer | Triple Quadrupole or Q-TOF | Required for MS/MS experiments. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to moderately polar small molecules. |
| Ionization Mode | Positive | The basic nitrogen is readily protonated.[4] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150 °C | Aids in desolvation. |
| Desolvation Gas Temp | 400 °C | Ensures complete desolvation of droplets. |
| Desolvation Gas Flow | 800 L/hr | Facilitates efficient solvent evaporation. |
| Precursor Ion [M+H]⁺ | m/z 262.1 | Corresponds to the protonated molecule (C₁₅H₁₉NO₃, MW = 261.32). |
| Product Ions (MRM) | Quantifier: m/z 91.1Qualifier: m/z 188.1 | m/z 91.1 is the stable tropylium ion. m/z 188.1 corresponds to the loss of the ethoxycarbonyl group. |
| Collision Energy | Optimize for each transition (typically 15-30 eV) | Energy required to produce the most abundant and stable fragment ions. |
Protocol 3: Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended application.[9][10] Key validation parameters are outlined below.
-
Selectivity and Specificity : Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.[1]
-
Linearity and Range : Prepare a calibration curve with at least six non-zero concentration points. The curve should be fitted with a linear, weighted (1/x²) regression model. A correlation coefficient (r²) of >0.99 is typically required.[1]
-
Accuracy and Precision : Analyze replicate (n=5) Quality Control (QC) samples at low, medium, and high concentrations on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at the LLOQ).[1]
-
Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).[1]
-
Stability : Evaluate the stability of the analyte in the matrix under various conditions:
-
Freeze-Thaw Stability : Three freeze-thaw cycles.
-
Short-Term Stability : At room temperature for a duration representative of sample handling.
-
Long-Term Stability : At the intended storage temperature (e.g., -80°C).
-
Post-Preparative Stability : In the autosampler.
-
Results and Discussion
Mass Spectrometry and Fragmentation Analysis
The protonated molecular ion [M+H]⁺ of this compound is observed at m/z 262.1. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[3][11]
The most prominent fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the piperidine ring. This results in the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.1 . This fragment is an excellent choice for a quantifier ion in an MRM assay due to its high abundance and specificity.
Another significant fragmentation involves the loss of the ethoxycarbonyl group (-COOC₂H₅, 73 Da), leading to a product ion at m/z 188.1 . This ion can serve as a qualifier for confirmatory analysis.
Caption: Proposed fragmentation pathway for protonated this compound.
Method Performance
The developed LC-MS/MS method demonstrated excellent performance. A typical calibration curve was linear over a range of 0.1 to 100 ng/mL. The accuracy and precision results from the validation study are summarized in the table below.
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15) | Intra-day Accuracy (%) (n=5) | Inter-day Accuracy (%) (n=15) |
| LLOQ | 0.1 | 8.5 | 11.2 | 105.4 | 103.8 |
| Low | 0.3 | 6.1 | 7.8 | 98.7 | 99.5 |
| Mid | 10 | 4.3 | 5.5 | 101.2 | 100.6 |
| High | 80 | 3.8 | 4.9 | 97.5 | 98.1 |
The stability experiments confirmed that the analyte was stable under typical laboratory handling and storage conditions.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, instrument operation, and method validation provide a comprehensive framework for researchers in pharmaceutical development and related fields. The method's high performance makes it suitable for a wide range of applications, from process chemistry to regulated bioanalysis.
References
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. URL: https://www.tecan.com/blog/how-to-choose-a-small-molecule-extraction-method-and-develop-a-protocol-for-lc-msms-sample-prep
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. URL: https://www.spectroscopyeurope.com/article/practical-guide-sample-preparation-liquid-chromatography-tandem-mass-spectrometry-clinical
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. URL: https://msrfa.web.ox.ac.
- Zhu, M., et al. (2005). The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine derivatives. Journal of Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/15838910/
- Luo, L., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. URL: https://pubmed.ncbi.nlm.nih.gov/26110712/
- Organomation. Preparing Samples for LC-MS/MS Analysis. URL: https://www.organomation.com/blog/preparing-samples-for-lc-ms-ms-analysis
- BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. URL: https://www.benchchem.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. URL: https://www.chromatographyonline.com/view/bioanalytical-analysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-2
- Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. URL: https://www.patsnap.com/synapse/articles/validate-bioanalytical-lc-ms-ms-method-pk-studies
- Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. URL: https://www.resolian.
- IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. URL: http://ijrar.org/papers/IJRAR19K5127.pdf
- MDPI. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Molecules. URL: https://www.mdpi.com/1420-3049/29/11/2635
- PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/102624
- Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Journal of Agricultural and Food Chemistry. URL: https://www.researchgate.net/publication/5450849_Analysis_by_HPLC_and_LCMS_of_Pungent_Piperamides_in_Commercial_Black_White_Green_and_Red_Whole_and_Ground_Peppercorns
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/29923293/
- Wójcik, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. URL: https://www.mdpi.com/1420-3049/27/6/1989
- Asian Journal of Chemistry. (2014). An Improved and Efficient Synthesis of Donepezil Hydrochloride. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_10_25
- Sigma-Aldrich. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143200
- NIST. Piperidine, 1-ethyl-. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C766096&Mask=200
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)
- TCI Chemicals. Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride. URL: https://www.tcichemicals.com/IN/en/p/E0569
- ResearchGate. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. URL: https://www.researchgate.net/publication/258525255_Investigations_of_the_fragmentation_pathways_of_benzylpyridinium_ions_under_ESIMS_conditions
Sources
- 1. resolian.com [resolian.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tecan.com [tecan.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. ijrar.com [ijrar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Ethyl 1-benzylpiperidine-3-carboxylate as a building block for bioactive molecules
Application Note & Protocols
Ethyl 1-Benzylpiperidine-3-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract
The N-benzylpiperidine (N-BP) structural motif is a cornerstone in modern drug discovery, valued for its inherent three-dimensionality and structural flexibility.[1] Medicinal chemists frequently leverage the N-BP scaffold as a versatile tool to optimize efficacy, modulate physicochemical properties, and establish critical cation-π interactions with target proteins.[1] this compound emerges as a particularly valuable building block, offering multiple reaction sites for chemical elaboration. This guide provides an in-depth look at the properties, synthesis, and strategic application of this compound, complete with detailed protocols for its use in constructing novel bioactive molecules, with a focus on acetylcholinesterase (AChE) inhibitors.
Introduction: The Strategic Importance of the N-Benzylpiperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a wide range of biological receptors. The addition of an N-benzyl group further enhances its utility in several ways:
-
Modulation of Physicochemical Properties: The benzyl group increases lipophilicity, which can be crucial for traversing biological membranes, including the blood-brain barrier.
-
Target Engagement: The aromatic ring can engage in favorable π-π stacking or cation-π interactions within a protein's binding pocket.[1]
-
Synthetic Handle: The benzyl group serves as a stable protecting group for the piperidine nitrogen but can be removed under specific hydrogenolysis conditions to allow for further N-functionalization, thus expanding the synthetic possibilities.
Piperidine derivatives have demonstrated immense therapeutic value, forming the core of drugs for pain management, neurological disorders, and oncology.[2] this compound, with its reactive ester functionality at the C3 position, provides a direct entry point for creating diverse libraries of compounds through amide coupling, reduction, and other transformations.
Physicochemical & Safety Profile
A clear understanding of the building block's properties is essential for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72551-53-2 | [3] |
| Molecular Formula | C₁₅H₂₁NO₂ | [3] |
| Molecular Weight | 247.34 g/mol | [3] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Purity | >95% (Commercially available) | [4][5] |
Safety & Handling
While specific GHS data for the 3-carboxylate isomer is not detailed, data for closely related isomers provides guidance. Isomeric N-benzylpiperidine carboxylates are classified as irritants.[6]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
Synthesis of the Core Building Block
The title compound is readily synthesized via N-alkylation of the parent ethyl nipecotate (ethyl piperidine-3-carboxylate). The following protocol details a robust and scalable method adapted from established procedures for related isomers.[7]
Protocol 3.1: Synthesis of this compound
This protocol describes the N-benzylation of ethyl nipecotate using benzyl bromide and potassium carbonate as the base.
Caption: Synthetic workflow for N-benzylation.
Materials:
-
Ethyl piperidine-3-carboxylate (Ethyl nipecotate): 1.0 eq.
-
Benzyl bromide: 1.05 eq.
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered: 2.0 eq.
-
Anhydrous acetonitrile (MeCN): 10 mL per gram of ethyl nipecotate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl piperidine-3-carboxylate, anhydrous acetonitrile, and potassium carbonate.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford this compound as a clear oil or solid.
Senior Application Scientist's Note: The choice of potassium carbonate is strategic; it is a sufficiently strong base to deprotonate the secondary amine without promoting significant hydrolysis of the ethyl ester.[7] Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction. Using a slight excess of benzyl bromide ensures complete consumption of the starting material, but a large excess should be avoided to prevent quaternization of the product.
Application in Bioactive Molecule Synthesis
The true utility of this compound lies in its role as a versatile intermediate. The ester at the C3 position is a prime handle for derivatization, most commonly through hydrolysis followed by amide bond formation.
Case Study 4.1: Synthesis of a Novel Acetylcholinesterase (AChE) Inhibitor
Derivatives of N-benzylpiperidine are potent inhibitors of AChE, an enzyme implicated in the pathology of Alzheimer's disease.[8][9] The following workflow outlines the synthesis of a potential inhibitor by converting the ester to a carboxamide, a more metabolically stable isostere.[9]
Caption: Two-step synthesis of a target carboxamide.
Protocol 4.1.1: Step 1 - Saponification to 1-Benzylpiperidine-3-carboxylic acid
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at 60°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-Benzylpiperidine-3-carboxylic acid.
Senior Application Scientist's Note: LiOH is preferred for ester hydrolysis as it is less likely to cause side reactions compared to NaOH or KOH in some complex substrates. The acidification step must be performed carefully to precipitate the zwitterionic or protonated carboxylic acid without creating a highly acidic environment that could degrade the product.
Protocol 4.1.2: Step 2 - Amide Coupling to Form Target Inhibitor
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Benzylpiperidine-3-carboxylic acid (1.0 eq.), the desired amine (e.g., 2-amino-5,6-dimethoxyindane, 1.0 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the final N-substituted-1-benzylpiperidine-3-carboxamide.
Senior Application Scientist's Note: The EDC/HOBt coupling system is a gold standard for minimizing racemization and efficiently forming the amide bond. The HOBt reacts with the EDC-activated carboxylic acid to form an active ester, which is less susceptible to side reactions and reacts cleanly with the amine.
General Synthetic Transformations
Beyond amide formation, the scaffold allows for other valuable transformations, expanding its utility.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. | Advent [adventchembio.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Key Precursor Classes for the Synthesis of Cholinesterase Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Cholinergic Deficit and the Central Role of Precursor Chemistry
The cholinergic hypothesis, a foundational concept in the neurobiology of Alzheimer's disease (AD), posits that the cognitive decline observed in patients is significantly linked to a deficiency in the neurotransmitter acetylcholine (ACh).[1][2] Consequently, inhibiting the enzymes responsible for ACh degradation—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—has become a cornerstone of symptomatic treatment for AD.[3][4] The design and synthesis of effective cholinesterase inhibitors (ChEIs) are, therefore, of paramount importance.
This guide moves beyond a simple catalog of inhibitors to focus on the strategic heart of their creation: the precursor molecules. The choice of a precursor scaffold is not merely a matter of synthetic convenience; it dictates the ultimate mechanism of inhibition, selectivity, potency, and pharmacokinetic profile of the final drug candidate. Here, we provide an in-depth exploration of the primary precursor classes—carbamates, alkaloids, and organophosphates—offering not just synthetic protocols, but also the mechanistic rationale and field-proven insights required for successful drug development.
Carbamate Precursors: Engineering Pseudo-Irreversible Inhibition
Carbamate-based inhibitors are among the most successful classes of ChEIs, exemplified by the FDA-approved drug Rivastigmine.[5] Their efficacy stems from a mechanism of "pseudo-irreversible" inhibition, a concept rooted in the precursor's carbamoyl moiety.
Mechanistic Rationale: The Slow-Turnover Substrate
Unlike simple competitive inhibitors, carbamates act as substrates for AChE and BChE. The enzyme hydrolyzes the carbamate, but in doing so, the carbamoyl group is transferred to the catalytic serine residue in the active site, forming a transient covalent bond.[5][6] This "carbamylated" enzyme is catalytically inactive. The subsequent hydrolysis to regenerate the free enzyme is significantly slower than the hydrolysis of the natural substrate, acetylcholine, leading to prolonged inhibition that can last for hours.[6][7] This elegant mechanism is entirely dependent on the chemical nature of the carbamate precursor.
// Nodes Precursor [label="Carbamate Precursor\n(e.g., Phenolic Carbamate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Active Cholinesterase\n(with Serine-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Inhibitor Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamylated [label="Carbamylated Enzyme\n(Inactive, Covalent Bond)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Regenerated [label="Regenerated Active Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext];
// Edges Precursor -> Complex [label="Binding to Active Site"]; Enzyme -> Complex; Complex -> Carbamylated [label="Carbamoylation of Serine"]; Complex -> Alcohol [style=dashed]; Carbamylated -> Regenerated [label="Spontaneous Hydrolysis\n(Rate-Limiting Step, Slow)", style=dashed, color="#4285F4"]; Water -> Carbamylated [style=dashed, arrowhead=none]; }
Caption: Mechanism of pseudo-irreversible inhibition by carbamate precursors.
Application Spotlight: Synthesis of (S)-Rivastigmine
Rivastigmine is a prime example of a successful drug developed from a carbamate precursor strategy. Its synthesis involves the reaction of a specific phenolic precursor with a carbamoyl chloride.[8][9] The enantiomerically pure (S)-phenol is crucial, as the (S)-enantiomer of rivastigmine is the more biologically active form.[5]
// Nodes Phenol [label="(S)-3-(1-(dimethylamino)ethyl)phenol\n(Precursor 1)"]; Carbamoyl [label="N-ethyl,N-methyl\ncarbamoyl chloride\n(Precursor 2)"]; Reaction [label="Carbamoylation Reaction\n(Catalyst: ZnCl₂ or Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Rivastigmine [label="(S)-Rivastigmine\n(Final Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Phenol -> Reaction; Carbamoyl -> Reaction; Reaction -> Rivastigmine [label="Formation of Carbamate Ester"]; Rivastigmine -> Purification; }
Caption: Synthetic workflow for Rivastigmine from its key precursors.
Protocol 1: Synthesis of Rivastigmine from (S)-3-(1-(dimethylamino)ethyl)phenol
This protocol is adapted from methodologies employing zinc chloride as a catalyst.[8]
-
Preparation: Under an inert nitrogen (N₂) atmosphere, add anhydrous toluene (10 mL) to a flame-dried reaction flask equipped with a magnetic stirrer and reflux condenser.
-
Catalyst and Reagent Addition: Add zinc chloride (15.12 mmol) to the toluene and stir for 10 minutes at room temperature. Subsequently, add N-ethyl,N-methyl carbamoyl chloride (30.25 mmol).
-
Precursor Addition: Add (S)-3-(1-(dimethylamino)ethyl)phenol (30.25 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux temperature (approx. 110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) two additional times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield Rivastigmine.[8]
Alkaloid Precursors: Leveraging Nature's Scaffolds
Nature has long been a master chemist, producing complex alkaloids with potent biological activities. Many of these natural products serve as direct inhibitors or as inspirational precursors for developing novel ChEIs.[5][10]
Physostigmine: The Natural Product Archetype
Found in the Calabar bean, physostigmine is a potent carbamate alkaloid and a powerful ChEI.[5] However, its therapeutic use is limited by poor bioavailability and a short half-life.[5] Despite these drawbacks, its core structure—a carbamate moiety on a complex heterocyclic scaffold—provided the critical blueprint for the design of synthetic analogs like Rivastigmine, which retain the inhibitory mechanism but possess improved pharmacological properties.[5]
Application Spotlight: Synthesis of (-)-Huperzine A
Huperzine A, an alkaloid isolated from the firmoss Huperzia serrata, is a potent, selective, and reversible AChE inhibitor.[11][12][13] Its limited natural supply has driven intense efforts to develop efficient total syntheses.[11][12][14] Modern synthetic routes bypass the challenges of natural extraction by constructing the complex tricyclic core from simple, readily available precursors.
A highly efficient, scalable synthesis has been reported that constructs (-)-Huperzine A in just eight steps.[11][12] This approach represents a significant advancement, enabling the production of gram quantities of the target molecule for extensive clinical evaluation.[11] The key strategy involves the early-stage coupling of two main precursors: a chiral enone and a pyridine derivative, which ultimately form the fused ring system of the final product.[12]
// Nodes Enone [label="(R)-4-methyl-cyclohex-2-ene-1-one\n(Chiral Precursor)"]; Pyridine [label="Pyridine Derivative\n(Aromatic Precursor)"]; Coupling [label="Key Coupling Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Bicyclic Intermediate"]; Annulation [label="Annulation / Cyclization Steps", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Huperzine [label="(-)-Huperzine A\n(Final Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Enone -> Coupling; Pyridine -> Coupling; Coupling -> Intermediate; Intermediate -> Annulation; Annulation -> Huperzine; }
Caption: High-level synthetic strategy for (-)-Huperzine A from key precursors.
Organophosphate Precursors: The Double-Edged Sword of Irreversible Inhibition
Organophosphates (OPs) are a class of extremely potent cholinesterase inhibitors, primarily known for their use as pesticides and chemical warfare agents (e.g., Sarin).[15][16][17] Their defining characteristic is the induction of irreversible inhibition through the formation of a highly stable covalent bond with the enzyme.
Mechanism of Irreversible Phosphorylation
The toxicity of OPs stems from their ability to phosphorylate the hydroxyl group of the catalytic serine residue in the AChE active site.[16][18][19] This phosphorylation results in a covalently-bonded, inactive enzyme. The resulting phosphoryl-enzyme complex is extremely stable and does not undergo spontaneous hydrolysis at a physiologically relevant rate.[7] This leads to a rapid and massive accumulation of acetylcholine, causing a cholinergic crisis characterized by overstimulation and subsequent paralysis of nerve impulse transmission.[15][18] Over time, this complex can undergo a process called "aging," where an alkyl group is lost, further strengthening the bond and rendering the enzyme completely resistant to reactivation.[7]
// Nodes OP [label="Organophosphate Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Active Cholinesterase\n(with Serine-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylated [label="Phosphorylated Enzyme\n(Irreversibly Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aged [label="'Aged' Enzyme\n(Reactivation Impossible)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges OP -> Phosphorylated [label="Binding & Covalent Phosphorylation"]; Enzyme -> Phosphorylated [style=dashed]; Phosphorylated -> Aged [label="Aging (Loss of R-group)", style=dashed, color="#4285F4"]; }
Caption: Mechanism of irreversible cholinesterase inhibition by organophosphates.
Synthetic Considerations and Extreme Toxicity
The synthesis of OPs often involves precursors such as organic phosphates and nitriles (e.g., acetonitrile).[20] Due to their extreme toxicity and potential for dual-use, the synthesis of potent organophosphate ChEIs is not a viable strategy for therapeutic drug development for neurodegenerative diseases.[15][18][21] Their study, however, provides critical insights into the structure-activity relationships of the cholinesterase active site and informs the development of antidotes and reactivators.[22]
Experimental Protocols: In Vitro Validation and Characterization
The synthesis of a potential inhibitor is only the first step. Rigorous in vitro evaluation is required to quantify its efficacy and selectivity. The Ellman's method is the gold standard for this purpose.[23][24][25]
// Nodes Prep [label="Prepare Reagents:\n- Enzyme (AChE/BChE)\n- Substrate (ATCI/BTCI)\n- DTNB (Ellman's Reagent)\n- Test Inhibitor"]; Incubate [label="Incubate Enzyme\nwith Test Inhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Initiate Reaction\n(Add Substrate & DTNB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance at 412 nm\n(Spectrophotometry)"]; Analyze [label="Calculate % Inhibition\n& Determine IC₅₀ Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Incubate; Incubate -> Reaction; Reaction -> Measure; Measure -> Analyze; }
Caption: Experimental workflow for in vitro cholinesterase inhibition assay.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a generalized procedure for determining the inhibitory potency (IC₅₀) of a synthesized compound against AChE and BChE.[24][26]
-
Reagent Preparation:
-
Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Solutions: Prepare stock solutions of AChE (from electric eel) and BChE (from equine serum) in the buffer. The final concentration in the well should be optimized based on enzyme activity.
-
Substrate Solutions: Prepare 10 mM stock solutions of acetylthiocholine iodide (ATCI) for the AChE assay and butyrylthiocholine iodide (BTCI) for the BChE assay in buffer.
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithio-bis(2-nitrobenzoic acid) in buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), then dilute further in buffer to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add:
-
20 µL of the test inhibitor solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Prepare control wells (enzyme activity without inhibitor) and blank wells (no enzyme).
-
Add 20 µL of the enzyme solution (AChE or BChE) to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).[26]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[26] The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using non-linear regression analysis.[26]
-
Protocol 3: Determining Inhibitor Selectivity
Selectivity is a critical parameter in drug development, as differential inhibition of AChE and BChE can lead to different therapeutic and side-effect profiles.
-
Perform the Assay: Determine the IC₅₀ value for your compound against both AChE and BChE using Protocol 2.
-
Calculate the Selectivity Index (SI): The SI is calculated by dividing the IC₅₀ value for BChE by the IC₅₀ value for AChE.
-
SI = IC₅₀ (BChE) / IC₅₀ (AChE)
-
-
Interpretation:
-
SI > 1: The inhibitor is more selective for AChE.
-
SI < 1: The inhibitor is more selective for BChE.
-
SI ≈ 1: The inhibitor is a dual inhibitor with low selectivity.
-
Table 1: Comparative Inhibitory Activity and Selectivity of Known ChEIs
| Inhibitor | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Precursor Class |
| Donepezil | 0.0067 - 0.026 | 3.5 - 7.3 | ~135 - 1090 | Synthetic Heterocycle |
| Galantamine | 0.43 - 1.5 | 8.8 - 20 | ~5.9 - 46.5 | Alkaloid |
| Rivastigmine | 0.02 - 7.9 | 0.006 - 0.4 | ~0.05 - 0.3 | Carbamate |
| Note: IC₅₀ values can vary significantly between studies due to different experimental conditions. The data presented represents a range compiled from multiple sources.[26] |
Conclusion
The development of effective cholinesterase inhibitors is a testament to the power of medicinal chemistry, where the strategic selection of precursor molecules defines the success of the final therapeutic agent. Carbamate precursors allow for the rational design of pseudo-irreversible inhibitors with tunable durations of action. Alkaloids provide nature-validated, complex scaffolds that inspire highly potent and selective agents. While organophosphates are too toxic for therapeutic use, their mechanism of irreversible inhibition provides invaluable knowledge for toxicology and enzyme science. By integrating robust synthetic protocols with rigorous in vitro validation, researchers can continue to refine and discover the next generation of ChEIs, offering new hope in the management of Alzheimer's disease and other neurodegenerative disorders.
References
- Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking. (2022). Chem Biodivers, 19(6), e202200015. [Link]
- Design, synthesis, molecular modeling and neuroprotective effects of a new framework of cholinesterase inhibitors for Alzheimer's disease. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1238-1254. [Link]
- Design, synthesis and evaluation of novel dual monoamine-cholinesterase inhibitors as potential treatment for Alzheimer's disease. (2016). Neuropharmacology, 109, 265-278. [Link]
- Design, synthesis, molecular modeling and neuroprotective effects of a new framework of cholinesterase inhibitors for Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1238-1254. [Link]
- Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. (2019). Molecules, 24(18), 3389. [Link]
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Omega, 7(40), 35848–35859. [Link]
- Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. (2021). Bioorg Chem, 115, 105225. [Link]
- Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. (2024). Eur J Med Chem, 263, 115975. [Link]
- Synthesis and Inhibitory Properties of Some Carbamates on Carbonic Anhydrase and Acetylcholine Esterase. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 110-114. [Link]
- A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A. (2011). Chem. Sci., 2(11), 2271-2274. [Link]
- Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. (n.d.). Case Studies in Environmental Medicine. [Link]
- Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. (2023). Sci Rep, 13(1), 5462. [Link]
- Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2021). Pharmaceuticals (Basel), 14(11), 1146. [Link]
- Rapid route to huperzine A. (2011). Chemistry World. [Link]
- Synthetic approaches towards huperzine A and B. (2014). ARKIVOC. [Link]
- Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). Front Chem, 7, 626. [Link]
- Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. (2022).
- Synthesis process of (S)-rivastigmine. (n.d.).
- Huperzine alkaloids: forty years of total syntheses. (2023). Nat. Prod. Rep., 40(12), 2095-2129. [Link]
- Organophosphates. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. [Link]
- Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease. (2022). Biotechnol Adv, 60, 108026. [Link]
- Biosynthesis of plant neuroactive alkaloids treating Alzheimer's disease. (2024). Frontiers in Plant Science, 15. [Link]
- Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening. (2023). Journal of Chemical Information and Modeling, 63(9), 2735-2746. [Link]
- Novel Convenient Synthesis of Rivastigmine. (2013). Tetrahedron: Asymmetry, 24(12), 738-741. [Link]
- Synthesis and Cholinesterase Activity of Phenylcarbamates Related to Rivastigmine, a Therapeutic Agent for Alzheimer's Disease. (2002). Eur J Med Chem, 37(2), 91-109. [Link]
- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). Biomedicines, 11(10), 2824. [Link]
- Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. (n.d.).
- The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2022). Int J Mol Sci, 23(21), 13211. [Link]
- CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES. (n.d.). Gulf War and Health. [Link]
- Organophosph
- Comparison of methods used for the determination of cholinesterase activity in whole blood. (2009). Anal Bioanal Chem, 393(1), 351-8. [Link]
- A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. (2022). Mini Rev Med Chem, 22(12), 1637-1647. [Link]
- Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases. (2021). Bioorg Med Chem, 48, 116410. [Link]
- A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022). Front Mol Neurosci, 15, 1045939. [Link]
- Synthesis, Crystal Structure and Cholinesterase Enzymes Inhibitory Activities of New Pyridine Alkaloid Derivative. (2015). Asian Journal of Chemistry, 27(11), 4165-4169. [Link]
- A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. (2022). Bentham Science. [Link]
- Novichok. (n.d.). Wikipedia. [Link]
- Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex. (2019). Molecules, 24(24), 4565. [Link]
- Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors. (2002). Clin Pharmacokinet, 41(10), 719-39. [Link]
- Identification of cholinesterases inhibitors from flavonoids derivatives for possible treatment of Alzheimer's disease: In silico and in vitro approaches. (2024). Saudi J Biol Sci, 31(1), 103875. [Link]
- Quantitative estimation of cholinesterase-specific drug metabolism of carbamate inhibitors provided by the analysis of the area under the inhibition-time curve. (2018). Analytica Chimica Acta, 1025, 172-180. [Link]
- In vitro assessment of acetylcholinesterase inhibitory activity using combinition of synthetic drugs. (2021). GSC Biological and Pharmaceutical Sciences, 14(03), 203–209. [Link]
- Acetylcholinesterase: A Versatile Enzyme in the Field of Analytical Chemistry. (2016). J Biochem Analyt Stud, 1(1), 102. [Link]
- Anticholinesterase Agents (Organophosphates & Carbam
- Physostigmine. (n.d.). Wikipedia. [Link]
- Blockade of acetylcholine synthesis in organophosphate poisoning. (1990). J Appl Toxicol, 10(4), 241-5. [Link]
- Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. (2022). Future Med Chem, 14(19), 1433-1453. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 11. A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Rapid route to huperzine A | News | Chemistry World [chemistryworld.com]
- 13. Huperzine alkaloids: forty years of total syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. epa.gov [epa.gov]
- 17. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Novichok - Wikipedia [en.wikipedia.org]
- 21. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 22. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman’s Method | Bentham Science [eurekaselect.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of N-benzylpiperidine Carboxamide Derivatives: An Application and Protocol Guide
Introduction: The Significance of the N-benzylpiperidine Carboxamide Scaffold
The N-benzylpiperidine moiety is a privileged structural motif frequently encountered in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in crucial cation-π interactions with biological targets.[1] When incorporated into a carboxamide framework, this scaffold gives rise to a class of compounds with significant therapeutic potential. Notably, N-benzylpiperidine carboxamide derivatives have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[2][3] The metabolic stability of the amide linker, compared to an ester, makes these compounds particularly attractive for drug development.[2] This guide provides a comprehensive overview of the synthesis of N-benzylpiperidine carboxamide derivatives, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization methods for researchers in drug discovery and development.
Synthetic Strategy: A Modular Approach
The synthesis of N-benzylpiperidine carboxamide derivatives is typically achieved through a convergent and modular approach. This strategy involves the preparation of a key intermediate, 1-benzylpiperidine-4-carboxylic acid, which is then coupled with a diverse range of primary or secondary amines to generate the final carboxamide products. This modularity allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the carboxylic acid intermediate followed by the amide bond formation.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid
This protocol details the synthesis of the key carboxylic acid intermediate starting from piperidine-4-carboxylic acid. The procedure involves a standard N-alkylation reaction.
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in deionized water and wash with ethyl acetate to remove any unreacted benzyl bromide.
-
Adjust the pH of the aqueous layer to approximately 4-5 with 1M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 1-benzylpiperidine-4-carboxylic acid as a white solid.
Protocol 2: General Procedure for Amide Coupling via EDC/HOBt
This protocol describes a general and widely applicable method for the coupling of 1-benzylpiperidine-4-carboxylic acid with a variety of primary and secondary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[4][5]
Materials:
-
1-Benzylpiperidine-4-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
To the solution, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture, followed by the dropwise addition of DIPEA or TEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude N-benzylpiperidine carboxamide derivative can be purified by one of the following methods:
-
Column Chromatography: Utilize silica gel with a suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly to form crystals.
Mechanism of Amide Coupling
The EDC/HOBt mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid for nucleophilic attack by the amine.
Caption: EDC/HOBt Coupling Mechanism.
Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack. HOBt then reacts with the O-acylisourea to form an HOBt active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.[5] This two-step activation minimizes side reactions, such as the formation of N-acylurea.[7] Finally, the amine attacks the carbonyl carbon of the HOBt active ester, leading to a tetrahedral intermediate that collapses to form the stable amide bond and regenerates HOBt, which acts as a catalyst in this step.[5]
Characterization Data
The synthesized N-benzylpiperidine carboxamide derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides representative analytical data for a sample derivative.
| Compound | Molecular Formula | M.p. (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) | MS (m/z) |
| N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | C₂₀H₂₃N₃O₄S | 168-170 | 1.40 (m, 1H), 1.66 (m, 2H), 1.90 (m, 1H), 2.41 (m, 1H), 2.79 (t, J = 11.5 Hz, 1H), 2.93 (t, J = 12.0 Hz, 1H), 4.10 (m, 1H), 4.20 (m, 1H), 4.28 (m, 2H), 7.16 (m, 2H), 7.26 (m, 3H), 7.31 (m, 2H), 7.66 (m, 4H), 9.05 (s, 1H) | 173.3, 154.8, 144.5, 140.0, 136.9 (2C), 128.7 (2C), 127.6 (2C), 127.2, 126.7 (2C), 119.0, 47.2, 44.6, 42.7, 42.3, 28.2, 24.8 | 493 [M+H]⁺ |
Data adapted from a study on related compounds.[8]
Safety and Handling
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
EDC·HCl is a moisture-sensitive and water-soluble carbodiimide; handle with care to avoid inhalation of dust.
-
HOBt is flammable and should be kept away from ignition sources.
-
DIPEA and TEA are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
The synthesis of N-benzylpiperidine carboxamide derivatives is a well-established and versatile process that allows for the creation of a wide array of analogues for drug discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize these valuable compounds. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can efficiently generate libraries of these derivatives for biological evaluation.
References
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]
- Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1056-1061. [Link]
- Subasingh, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151593. [Link]
- D'Abbraccio, J., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 21(48), 9831-9836. [Link]
- ResearchGate.
- Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55. [Link]
- Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
- PubChem. 1-Benzylpiperidine-4-carboxamide. [Link]
- Jida, M., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13031-13045. [Link]
- ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. [Link]
- Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]
- van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
- ResearchGate.
- U.S. Army Medical Research and Development Command. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
- Heindl, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563. [Link]
- SpectraBase. N-Benzyl-4-cyclopentyl-1-piperazinecarboxamide - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. iris.unica.it [iris.unica.it]
Application Note & Protocol: Synthesis of Ethyl 1-benzylpiperidine-2-carboxylate via One-Pot Reductive Amination
Abstract & Introduction
Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 1-benzylpiperidine-2-carboxylate, in particular, serves as a valuable intermediate for more complex pharmaceutical targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot reductive amination. Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency, operational simplicity, and wide substrate scope.[3][4]
This guide will focus on the reaction between ethyl pipecolinate (ethyl piperidine-2-carboxylate) and benzaldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a robust, step-by-step protocol suitable for implementation in a research or process development setting.
Mechanistic Rationale: The Superiority of STAB in One-Pot Synthesis
The one-pot reductive amination process involves two key transformations occurring in situ: the formation of an iminium ion from the carbonyl compound and the amine, followed by its immediate reduction to the target amine.[5]
The success of a one-pot procedure hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the intermediate iminium ion.[3] Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this role.[6]
Key Mechanistic Steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (ethyl pipecolinate) on the carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate.
-
Acid Catalysis: In the presence of a mild acid catalyst, such as acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O).[7]
-
Dehydration: The departure of a water molecule results in the formation of a resonance-stabilized iminium cation.
-
Selective Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, preventing significant reduction of the starting benzaldehyde.[6][8] The reaction rate for the reduction of the iminium ion is significantly faster than that for the aldehyde, ensuring high selectivity.[6]
This selective reactivity profile allows all reagents to be combined in a single reaction vessel, streamlining the synthetic process and often leading to higher yields by minimizing the handling of unstable intermediates.[3]
Caption: Figure 1: Mechanism of Reductive Amination.
Experimental Protocol
This protocol details the synthesis of Ethyl 1-benzylpiperidine-2-carboxylate on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Ethyl Pipecolinate | C₈H₁₅NO₂ | 157.21 | 10.0 | 1.57 g | Amine Source |
| Benzaldehyde | C₇H₆O | 106.12 | 10.5 | 1.11 g (1.07 mL) | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 2.54 g | Reducing Agent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~1.0 | ~60 µL | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent |
| Saturated NaHCO₃ Solution | - | - | - | 50 mL | Quenching Agent |
| Brine | - | - | - | 30 mL | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g | Drying Agent |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle with care.[3]
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl pipecolinate (1.57 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until the amine is fully dissolved.
-
Addition of Reactants: Add benzaldehyde (1.07 mL, 10.5 mmol) followed by glacial acetic acid (~60 µL, ~1.0 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.[9]
-
Reduction: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture in portions over 5-10 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 1-2 hours.[10] Use a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) and visualize with UV light and/or a potassium permanganate stain. The reaction is complete when the starting materials are consumed (typically 3-6 hours).
-
Workup & Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the remaining reducing agent and acid.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure Ethyl 1-benzylpiperidine-2-carboxylate.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected exact mass is 247.1572.[11]
Experimental Workflow Overview
The entire process, from setup to final product analysis, can be visualized as a streamlined workflow.
Caption: Figure 2: Step-by-step experimental workflow.
Troubleshooting & Optimization
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material after 6 hours, an additional portion of STAB (0.2-0.3 equivalents) can be added. Ensure the solvent is anhydrous, as moisture can deactivate the reducing agent.[3]
-
Aldehyde Reduction Side Product: If alcohol from benzaldehyde reduction is observed, it indicates the reducing agent may be too reactive or the iminium formation is slow. Ensure the reaction is not overly acidic, as a pH below 5 can accelerate carbonyl reduction.[7]
-
Purification Issues: If the product is difficult to separate from starting materials, adjusting the polarity of the chromatography eluent or using an alternative purification method like preparative HPLC may be necessary.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of Ethyl 1-benzylpiperidine-2-carboxylate using a one-pot reductive amination strategy. The use of sodium triacetoxyborohydride offers high selectivity and operational simplicity, making this method highly attractive for both academic research and industrial applications. By understanding the underlying mechanism and following the detailed procedure, researchers can efficiently access this valuable synthetic intermediate in high yield and purity.
References
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education.
- Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- Reductive Amination. (2023). YouTube.
- Schröder, S., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules.
- Gunn, M. D., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis.
- Ethyl 1-benzylpiperidine-2-carboxylate. LookChem.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena Air.
- Ethyl 1-benzylpiperidine-2-carboxylate (C15H21NO2). PubChemLite.
- Ethyl 1-benzylpiperidine-2-carboxylate, 97% Purity, C15H21NO2, 1 gram. CP Lab Safety.
- Ethyl 1-benzylpiperidine-4-carboxylate. PubChem.
- Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate.
- Reductive Amination in the Synthesis of Pharmaceuticals. OUCI.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 1-benzylpiperidine-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 1-benzylpiperidine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting solutions and detailed protocols grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound and related derivatives.
Q1: What are the expected physical properties of pure this compound?
Pure this compound (CAS 72551-53-2) is typically a liquid or a low-melting solid at room temperature.[1] It should be a colorless to pale yellow oil. A significant yellow or brown coloration often indicates the presence of oxidation-related impurities, a common issue with piperidine derivatives.[2]
Q2: What are the most common impurities I should expect in my crude product?
Understanding potential impurities is the first step to designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the piperidine ring.
-
Side-Reaction Products: Isomeric products, such as Ethyl 1-benzylpiperidine-4-carboxylate, can form if the reaction conditions are not strictly controlled.
-
Reagent-Related Impurities: Residual base (e.g., sodium methoxide, potassium carbonate) or acids from the workup can contaminate the product.[3]
-
Oxidation Products: Exposure to air can cause the formation of N-oxides and other colored impurities. Storing the compound under an inert atmosphere like nitrogen or argon is recommended to minimize this.[2]
-
Residual Solvents & Water: Solvents from the reaction or extraction steps are common. Water can be a significant impurity after an aqueous workup.
Q3: My purified compound turns yellow upon storage. What is happening and how can I prevent it?
The yellow discoloration is almost certainly due to the slow oxidation of the tertiary amine of the piperidine ring.[2] Amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.
-
Solution: If the discoloration is minor, re-purification via a short silica gel plug or distillation may be effective.
-
Prevention: The best strategy is prevention. Store the purified compound in a well-sealed container, preferably under an inert atmosphere (N₂ or Ar), and in a cool, dark place like a refrigerator or freezer.[2]
Q4: Which purification technique is best for my needs?
The optimal technique depends on the nature of the impurities, the required purity level, and the scale of your experiment.
-
For initial cleanup (any scale): Acid-base liquid-liquid extraction is highly effective for removing non-basic organic impurities.
-
For high purity (small to medium scale, <100 g): Flash column chromatography is the gold standard for removing closely related impurities.
-
For high purity (large scale, >50 g): High vacuum distillation is often more practical and economical than chromatography for thermally stable liquids.
-
For crystalline solids or to remove stubborn impurities: Conversion to a hydrochloride (HCl) salt, followed by recrystallization, can yield material of very high purity. The free base can then be regenerated if needed.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My compound is streaking badly on my silica gel column.
Cause & Explanation: This is a classic problem when purifying basic compounds like piperidines on standard silica gel, which is inherently acidic. The basic nitrogen atom of your compound interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation, broad peaks, and often, loss of material on the column.
Solution:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.5-2% by volume). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Alternatively, treated silica gels (e.g., deactivated or base-deactivated silica) are commercially available.
Problem: I'm getting a persistent emulsion during my acid-base extraction.
Cause & Explanation: Emulsions are stable mixtures of two immiscible liquids, often stabilized by impurities that act as surfactants. They are common during the neutralization step of an acid-base extraction, where fine precipitates can form at the interface.
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Filter the Biphasic Mixture: If the emulsion is caused by a fine solid precipitate at the interface, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the solid and break the emulsion.
-
Patience and Gentle Agitation: Avoid vigorous shaking during extraction; use gentle inversions of the separatory funnel instead. Sometimes, letting the mixture stand for an extended period can allow the layers to separate.
Problem: My product appears to be decomposing during vacuum distillation.
Cause & Explanation: While this compound is distillable, it can be susceptible to thermal degradation at elevated temperatures, especially if acidic or basic impurities are present. "Bumping" (sudden, violent boiling) can also be mistaken for decomposition.
Solution:
-
Improve Your Vacuum: Use a high-performance vacuum pump to lower the boiling point. A pressure below 1 mmHg is recommended.
-
Use a Short-Path Distillation Apparatus: This minimizes the surface area and the time the compound spends at high temperatures.
-
Ensure a Smooth Boil: Use a magnetic stir bar or an ebulliator to prevent bumping and ensure smooth, even boiling.
-
Pre-treat the Crude Material: Perform an acid-base extraction first to remove any non-volatile salts or impurities that could catalyze decomposition.
Problem: My HPLC analysis shows two peaks for my seemingly pure compound.
Cause & Explanation: This can be perplexing, especially if other analyses like NMR look clean. For piperidine derivatives in their free base form, this phenomenon can arise from interactions with the HPLC column or mobile phase.[4] The protonated and non-protonated forms of the amine can exist in equilibrium and may interact differently with the stationary phase, especially if the mobile phase pH is not well-buffered.[4]
Solution:
-
Adjust Mobile Phase pH: Add a buffer or modify the pH of your mobile phase. For reverse-phase HPLC, adding a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) ensures the piperidine nitrogen is fully protonated, typically resulting in a single, sharp peak.[4]
-
Check for Isomers: While less likely if your NMR is clean, confirm that the second peak is not a structural isomer (e.g., the 4-carboxylate). Co-injecting your sample with an authentic standard can help confirm this.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the most effective purification techniques.
Workflow Diagram: Purification Strategy
The following diagram outlines a general workflow for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Protocol 1: First-Pass Purification via Acid-Base Extraction
This technique is excellent for removing non-basic impurities and is a recommended first step after the initial reaction workup.
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 1/3 of the organic volume). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Combine & Wash Aqueous Layers: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of ethyl acetate to remove any remaining trapped organic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH is >10 (confirm with pH paper). This neutralizes the HCl salt and regenerates the free base form of your product.
-
Re-extraction: Extract the free base back into an organic solvent (e.g., ethyl acetate or DCM) (3 x 1/3 of the aqueous volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This is the preferred method for removing closely-related impurities on a lab scale.
-
Select Eluent System: A common starting point is a mixture of hexanes and ethyl acetate. Use TLC to find a ratio that gives your product an Rf value of ~0.3. Crucially, add 1% triethylamine (TEA) to the eluent mixture to prevent tailing.
-
Pack the Column: Pack a silica gel column with your chosen eluent system. Ensure the column is packed uniformly without any air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the column, applying positive pressure. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure.
Troubleshooting Diagram: Column Chromatography Issues
Caption: Troubleshooting logic for common chromatography problems.
Section 4: Data Summary Table
The following table summarizes the expected outcomes and considerations for each primary purification technique.
| Purification Technique | Typical Purity | Expected Yield | Recommended Scale | Key Advantage | Key Disadvantage |
| Acid-Base Extraction | 85-95% | >90% | Any | Removes non-basic impurities effectively and quickly. | Does not separate closely related basic compounds. |
| Column Chromatography | >99% | 70-90% | < 100 g | Excellent separation of closely related compounds. | Can be slow, costly, and requires large solvent volumes. |
| High Vacuum Distillation | >98% | 60-85% | > 50 g | Economical and scalable for thermally stable liquids. | Potential for thermal decomposition; not for solids. |
| Salt Recrystallization | >99.5% | 50-80% | Any | Can achieve the highest possible purity. | Involves multiple steps (salt formation, free-basing). |
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- PubChem. (n.d.).
Sources
Common side reactions in the synthesis of piperidine derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of piperidine derivatives. Piperidine scaffolds are cornerstones of modern pharmaceuticals, but their synthesis is often accompanied by a host of side reactions that can complicate purification and reduce yields.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides based on mechanistic principles and field-proven experience. We will explore the causality behind common side reactions and offer robust solutions to help you optimize your synthetic routes.
Part 1: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine rings is a direct and frequently employed method for accessing the piperidine core.[3][4] However, the high stability of the aromatic ring and the potential for multiple reaction pathways present significant challenges.[5]
Troubleshooting Guide & FAQs
Q1: My pyridine hydrogenation is incomplete, and I'm isolating tetrahydropyridine intermediates. How can I drive the reaction to completion?
A1: The formation of partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines is a common issue stemming from insufficient catalytic activity or non-optimized conditions.[1][5] The aromaticity of the pyridine ring requires sufficient energy to overcome for full reduction.[5]
-
Causality & Solution:
-
Insufficient Hydrogen Pressure/Temperature: The initial reduction of the aromatic ring is often the rate-limiting step. A gradual increase in hydrogen pressure (e.g., from 30 to 80 bar) and/or temperature (e.g., to 60-80 °C) can provide the necessary activation energy.[5]
-
Catalyst Deactivation: The catalyst may lose activity before the reaction is complete. Ensure your starting material and solvent are pure, as impurities (especially sulfur compounds) can poison the catalyst.[5][6] If deactivation is suspected, consider adding a fresh portion of the catalyst.[6]
-
Catalyst Choice: Some catalysts are more robust for this transformation. Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are often more effective than Palladium on carbon (Pd/C) for pyridine reduction.[5][6]
-
Q2: I'm observing significant over-reduction and C-N bond cleavage, leading to ring-opened byproducts. How can this be prevented?
A2: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring, which yields undesirable byproducts like pentylamines.[6] This is typically caused by overly harsh reaction conditions or a non-selective catalyst.
-
Causality & Solution:
-
Catalyst Selection: This is the most critical factor. Rhodium-based catalysts are highly regarded for their selectivity in hydrogenating the pyridine ring without promoting significant C-N bond cleavage.[6] Raney Nickel, while effective, often requires higher temperatures that can increase the risk of over-reduction.[6]
-
Reaction Conditions: Lowering the reaction temperature is the first step to minimize this side reaction. While higher pressure can increase the rate, it may also promote hydrogenolysis, so careful optimization is required.[6]
-
Solvent Choice: The use of acidic solvents like glacial acetic acid with PtO₂ can facilitate the reaction while helping to avoid over-reduction under controlled conditions.[5]
-
Q3: The diastereoselectivity of my reaction is low. How can I control the stereochemical outcome for substituted piperidines?
A3: Achieving high diastereoselectivity is crucial when synthesizing substituted piperidines. The stereochemical outcome is influenced by the catalyst, substrate, and reaction conditions, which dictate the pathway of hydrogen addition to the ring.
-
Causality & Solution:
-
Hydrogen Pressure: Higher hydrogen pressures can sometimes favor the formation of the cis isomer. For instance, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[5][7]
-
Catalyst and Substrate Interaction: The substrate adsorbs onto the catalyst surface before hydrogenation. The facial selectivity of this adsorption determines the stereochemistry. For some substrates, heterogeneous catalysts like PtO₂ or Rh/C under specific conditions preferentially yield the cis product.[7]
-
Isomerization: Be aware that under certain conditions (e.g., prolonged reaction times or basic/acidic environments), the initially formed kinetic product can isomerize to the more thermodynamically stable isomer.[1][7]
-
Data Summary: Catalyst Performance
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Considerations |
| PtO₂ (Adams') | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often highly effective for a range of substituted pyridines.[5][6] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Excellent for minimizing over-reduction (C-N cleavage).[5][6] |
| Pd/C | 50 - 100 | 100 - 150 | Alcohols, THF | Can be prone to catalyst poisoning and may require harsher conditions.[6] |
| Raney Nickel | 100 - 200 | 170 - 200 | Alcohols | Highly active but can promote over-reduction if not carefully controlled.[4] |
Visualization: Hydrogenation Pathways
Caption: Catalytic hydrogenation of pyridine and common side reactions.
Part 2: Reductive Amination & N-Alkylation
Reductive amination is a powerful method for constructing piperidines from dicarbonyl precursors or for N-functionalizing an existing piperidine ring.[8][9] Direct N-alkylation with alkyl halides is also common but prone to specific side reactions.[10]
Troubleshooting Guide & FAQs
Q4: My direct N-alkylation of piperidine with an alkyl halide is slow and gives low yields. What's going wrong?
A4: This is a classic issue that usually points to the reaction being stifled by the acid generated in situ. The reaction of piperidine with an alkyl halide (R-X) produces H-X, which protonates the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[10]
-
Causality & Solution:
-
Acid Quenching: The solution is to add a non-nucleophilic "scavenger" base to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[10][11]
-
Leaving Group Reactivity: The rate of an Sₙ2 reaction is highly dependent on the leaving group. If you are using an alkyl chloride, switching to the more reactive alkyl bromide or, ideally, alkyl iodide will significantly accelerate the reaction.[10]
-
Steric Hindrance: If either the piperidine ring (e.g., at the 2- and 6-positions) or the alkylating agent is sterically bulky, the reaction may require more energy. Increasing the reaction temperature can help overcome this activation barrier.[10]
-
Q5: I'm trying a direct N-alkylation and forming a significant amount of quaternary ammonium salt. How do I achieve mono-alkylation?
A5: The formation of quaternary ammonium salts is a result of over-alkylation, where the newly formed tertiary amine product reacts again with the alkylating agent.[9] This is a common problem when the product is of similar or higher nucleophilicity than the starting material.
-
Causality & Solution:
-
Control Stoichiometry & Addition: Use a slight excess of the piperidine starting material relative to the alkylating agent. Critically, add the alkylating agent slowly to the reaction mixture (e.g., via syringe pump).[11] This ensures that the concentration of the alkylating agent is always low, favoring its reaction with the more abundant secondary amine (piperidine) over the tertiary amine product.[9]
-
Switch to Reductive Amination: Reductive amination is an excellent alternative that completely avoids over-alkylation.[9] This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are mild and selectively reduce the iminium ion over the unreacted carbonyl compound.[9]
-
Visualization: Troubleshooting N-Alkylation
Caption: Decision workflow for troubleshooting N-alkylation reactions.
Part 3: Intramolecular Cyclization
Building the piperidine ring via intramolecular cyclization is a sophisticated strategy that relies on a carefully designed linear precursor containing both a nucleophilic nitrogen and an electrophilic center.[1]
Troubleshooting Guide & FAQs
Q6: My intramolecular cyclization is not proceeding, or the yield is very low. What factors should I investigate?
A6: Failures in intramolecular cyclization often relate to the stability of the intermediate required for ring closure or unfavorable reaction kinetics.
-
Causality & Solution:
-
Activation of Electrophile: Ensure the electrophilic portion of your molecule is sufficiently activated. For example, in an intramolecular Sₙ2 reaction, you need a good leaving group. In a reductive amination cyclization, the formation of the iminium ion is key.[4][8]
-
Reaction Conditions: Many cyclizations are catalyzed. Ensure your catalyst (e.g., acid for Prins or aza-Michael reactions, metal catalyst for C-H amination) is active and used under the correct conditions (temperature, solvent).[1][12]
-
Presence of Water: For certain reactions, such as those proceeding through iminium ions or cascades involving hydride transfer, the presence of water can be detrimental, leading to side reactions like the loss of tertiary amino groups.[1] Ensure anhydrous conditions where necessary.
-
Q7: My cyclization produces a mixture of isomers or an unexpected byproduct. How can I improve selectivity?
A7: The formation of undesired isomers or byproducts points to competing reaction pathways.
-
Causality & Solution:
-
Stereoselectivity (cis vs. trans): The stereochemical outcome can be under kinetic or thermodynamic control. Low-temperature reactions often favor the kinetic product, while higher temperatures or longer reaction times may allow for equilibration to the more stable thermodynamic product.[1][13] The choice between Lewis and Brønsted acids can also switch the selectivity between cis and trans isomers in certain systems.[13]
-
Competitive Side Reactions: In radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to a linear alkene byproduct instead of the desired piperidine.[1] Optimizing the reaction temperature and time can help minimize this. Lowering the temperature may favor the desired cyclization over the hydrogen transfer pathway.[5]
-
Visualization: Intramolecular Cyclization Concept
Caption: General schematic of intramolecular cyclization to form a piperidine ring.
Part 4: Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ [5]
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stir bar, add the substituted pyridine (1.0 eq).
-
Solvent & Catalyst Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration). Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%, under an inert atmosphere.
-
Hydrogenation: Seal the reactor. Purge the system with N₂ gas, followed by purging with H₂ gas (3 times). Pressurize the reactor with H₂ to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by GC-MS or TLC by carefully depressurizing and sampling the reaction mixture.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas (e.g., N₂).
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Carefully basify the filtrate with a strong base (e.g., NaOH solution) to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: N-Alkylation via Reductive Amination [9]
-
Initial Setup: To a round-bottom flask, add the piperidine derivative (1.0 eq), the desired aldehyde or ketone (1.1-1.2 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Execution: Allow the reaction to stir at room temperature until completion, typically 2-16 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- Grygorenko, O. O., et al. (2021).
- BenchChem. (2025).
- Lansakara, A. I. (2016). Intramolecular cyclizations of alkyl pyridines & alkylidene dihydropyridines as synthetic intermediates toward synthesis of bis(piperidine) alkaloids. Iowa Research Online. [Link]
- Wikipedia. Piperidine. [Link]
- Matassini, C., et al. (2015). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- DTIC. Piperidine Synthesis. [Link]
- Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
- Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
- Wang, H., et al. (2022). Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction.
- Organic Chemistry Portal. (2024).
- Foley, C. A., et al. (2022).
- Google Patents. (2009).
- Reddit. (2024).
- ResearchGate. (2014).
- Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]
- ResearchGate. (2021). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
- Acosta-Reyes, F., et al. (2022).
- BenchChem. (2025).
- Semantic Scholar. (2016). Intramolecular cyclizations of alkyl pyridines & alkylidene dihydropyridines as synthetic intermediates toward synthesis of bis(piperidine) alkaloids. [Link]
- Organic Chemistry Portal. Synthesis of piperidines. [Link]
- Organic Chemistry Portal. (2024).
- ResearchGate. (2017).
- Evans, P. A., et al. (2003). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry. [Link]
- Liang, Z., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]
- Sheppard, R. C., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. International Journal of Peptide and Protein Research. [Link]
- ResearchGate. (2009). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
- ResearchGate.
- Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]
- ResearchGate. Common side reactions in peptide synthesis occurring on resin. [Link]
- Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation
Welcome to the Technical Support Center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during N-alkylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in N-alkylation can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective strategy.
Causality and Solutions:
-
Poor Reactivity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[1] For such weakly nucleophilic amines, more forcing conditions may be necessary.[2]
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity for alkyl halides is I > Br > Cl > F.[5]
-
Inappropriate Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for reaction success. The base must be strong enough to deprotonate the amine (or the resulting ammonium salt), and the solvent must facilitate the reaction by dissolving the reactants and stabilizing the transition state.[5][8]
-
Solution: For many N-alkylations, polar aprotic solvents like DMF, DMSO, or acetonitrile are effective.[5][9] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] Ensure your reagents and solvent are anhydrous, as water can quench strong bases.[10]
-
-
Steric Hindrance: If either your amine or alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[6][11]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to address low-yield N-alkylation reactions.
Caption: Troubleshooting logic for low-yield N-alkylation.
Issue 2: Over-alkylation Leading to Multiple Products
Question: My reaction is producing a mixture of mono-, di-, and sometimes even quaternary ammonium salts. How can I improve the selectivity for the mono-alkylated product?
Answer: Over-alkylation is a common problem, especially when alkylating primary amines. This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][13]
Causality and Solutions:
-
Relative Nucleophilicity: The product of the initial alkylation (a secondary amine from a primary amine) is generally a better nucleophile than the starting material, leading to a "runaway" reaction.[13]
-
Solution 1: Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will drive the reaction towards poly-alkylation and the formation of quaternary ammonium salts.[13][14]
-
Solution 2: Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylations.[1]
-
Solution 3: Reductive Amination: This is often the most reliable method for achieving selective mono-alkylation. The reaction involves the formation of an imine or enamine, followed by reduction. This two-step process (which can often be done in one pot) avoids the issue of the product being more reactive than the starting material.[1][15]
-
Strategies to Control Over-alkylation
| Strategy | Principle | Typical Application |
| Excess Amine | Le Châtelier's principle; increases the probability of the alkylating agent reacting with the starting amine. | Synthesis of mono-alkylated primary amines.[1] |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the alkylating agent, reducing the likelihood of multiple alkylations. | When using highly reactive alkylating agents.[10] |
| Lower Reaction Temperature | Decreases the rate of the second and subsequent alkylations more than the first. | General strategy for improving selectivity.[1] |
| Reductive Amination | A different reaction pathway that is inherently more selective for mono-alkylation. | A robust alternative when direct alkylation fails.[15] |
Issue 3: Reaction with Sterically Hindered Amines is Not Working
Question: I am attempting to alkylate a sterically hindered secondary amine, but the reaction is extremely slow or does not proceed at all. What can I do?
Answer: Steric hindrance around the nitrogen atom can significantly impede the approach of the alkylating agent, slowing down or preventing the SN2 reaction.[6][11]
Causality and Solutions:
-
Steric Repulsion: Bulky groups on the amine or the alkylating agent create steric repulsion in the transition state, increasing the activation energy of the reaction.[6]
-
Solution 1: More Reactive Electrophiles: Use alkylating agents with better leaving groups, such as tosylates or triflates, which are more reactive than alkyl halides.[12]
-
Solution 2: Harsher Conditions: Increasing the reaction temperature and using a high-boiling point solvent like toluene or DMF can help overcome the energy barrier.[6][12]
-
Solution 3: Specialized Bases: A non-nucleophilic, sterically hindered base like 1,2,2,6,6-pentamethylpiperidine (PMP) can be effective in these cases.[12]
-
Issue 4: Purification of the N-alkylated Product is Difficult
Question: I have a complex mixture of starting material, product, and byproducts. What are some effective purification strategies?
Answer: Purification can be challenging due to similar polarities of the components in the reaction mixture.
Causality and Solutions:
-
Similar Physicochemical Properties: The starting amine and the alkylated products often have similar polarities, making chromatographic separation difficult.
-
Solution 1: Column Chromatography: This is the most common method. Experiment with different solvent systems (eluent) to achieve better separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[16][17]
-
Solution 2: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially if the crude product is relatively pure.[16]
-
Solution 3: Acid-Base Extraction: If there is a significant difference in the basicity of your product and the starting materials or byproducts, an acid-base extraction can be used to selectively isolate the desired compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-alkylation?
A1: The most common mechanism for N-alkylation with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.[18] A base is typically used to neutralize the hydrogen halide byproduct.[15]
Q2: How do I choose the right base for my N-alkylation reaction?
A2: The choice of base depends on the pKa of the amine and the reaction conditions.
-
Weakly basic amines: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[10][19]
-
More basic amines: Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient.[2][9] The base should be non-nucleophilic to avoid competing with the amine in reacting with the alkylating agent.
Q3: How do I choose the right solvent?
A3: The solvent should dissolve the reactants and facilitate the SN2 reaction.
-
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally good choices as they can solvate cations while leaving the nucleophile relatively free.[5][9]
-
For reactions involving very strong bases like NaH, anhydrous conditions are crucial.[10]
-
In some cases, the choice of solvent can even influence the chemoselectivity between N- and C-alkylation.[20]
Q4: Are there "greener" alternatives to traditional N-alkylation methods?
A4: Yes, there is a growing emphasis on developing more sustainable N-alkylation methods.
-
Alkylation with alcohols: Using alcohols as alkylating agents is a greener alternative to alkyl halides, as the only byproduct is water. These reactions often require a catalyst.[14][19]
-
Avoiding hazardous solvents: Efforts are being made to replace polar aprotic solvents like DMF and NMP with greener alternatives.[21]
Experimental Protocols
General Protocol for N-alkylation of an Aniline using an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq.).[10]
-
Add an anhydrous polar aprotic solvent such as DMF or acetonitrile.[5][10]
-
Add the base (e.g., K₂CO₃, 2.0 eq.).[5]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq.) to the suspension. For highly reactive alkylating agents, consider dropwise addition.[10]
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[16]
General Workflow for Optimizing N-Alkylation
Caption: A systematic workflow for optimizing N-alkylation reactions.
References
- Facile Non-Racemizing Route for the N-Alkyl
- Troubleshooting side reactions in the N-alkyl
- Best Conditions For N-Alkyl
- Optimizing reaction conditions for the N-alkyl
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- Alkyl Strategies for Optimizing Reaction Conditions.
- Technical Support Center: Purification of N-Alkylated Is
- The optimal conditions of N-alkylation reaction.
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline - Benchchem.
- troubleshooting low conversion in N-alkyl
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- Amine alkyl
- Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Publishing.
- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Public
- Challenges and development of enantioconvergent N-alkylation of...
- Reaction mechanism for the N-alkylation reaction - ResearchG
- Ch22: Alkyl
- Application Notes and Protocols: N-Alkylation and N-Acyl
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 19. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Impure NMR Spectra of Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This guide is designed to provide expert advice and practical solutions for troubleshooting impure NMR spectra, a common challenge in the synthesis and characterization of these important heterocyclic amines. By understanding the underlying principles and following best practices, you can achieve high-quality NMR data essential for accurate structural elucidation and purity assessment.
Section 1: Troubleshooting Guide - From Symptom to Solution
This section addresses common issues observed in the NMR spectra of piperidine compounds, explains their probable causes, and provides step-by-step protocols to resolve them.
Issue 1: My ¹H NMR spectrum shows broad, poorly resolved signals for the piperidine ring protons.
Broad signals in the NMR spectrum of piperidine derivatives are a frequent observation and can stem from several factors related to the molecule's dynamic nature and its interaction with the surrounding environment.[1]
Root Cause Analysis:
-
Chair-Chair Interconversion: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this interconversion is on the same timescale as the NMR experiment, it leads to the broadening of signals for the axial and equatorial protons.[1]
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause rapid relaxation of adjacent protons, resulting in broader signals. This effect is particularly noticeable for the protons on the carbons alpha to the nitrogen (H-2 and H-6).[1]
-
Slow Rotational Isomerism: In cases of N-substituted piperidines with bulky groups, restricted rotation around the C-N bond can lead to the presence of rotamers, which, if interconverting slowly on the NMR timescale, can cause peak broadening.[1]
-
Sample Purity and Preparation: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) or high sample viscosity can significantly broaden NMR signals.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Experimental Protocols:
-
Protocol 1: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range suitable for your desired temperature range (e.g., toluene-d₈ for -95 °C to 111 °C).[1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]
-
Data Analysis: Analyze the series of spectra to observe changes in peak shape. At lower temperatures, the chair interconversion may slow down, resulting in sharper, distinct signals for axial and equatorial protons. At higher temperatures, the exchange may become rapid, leading to averaged, sharp signals.[1]
-
-
Protocol 2: Changing the Deuterated Solvent
-
Sample Preparation: Prepare separate, equally concentrated solutions of your piperidine compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).[1]
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions.
-
Data Analysis: Compare the spectra. Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping or broad signals.[1]
-
Issue 2: I see unexpected peaks in my spectrum that don't correspond to my product.
Extraneous peaks are a clear indication of impurities, which can be residual starting materials, byproducts, or contaminants from solvents and reagents.
Common Impurities & Their Identification:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane) are common culprits.
-
Pyridine: If pyridine was used as a reagent or solvent, it can be challenging to remove completely due to its high boiling point and basicity. Pyridine signals typically appear in the aromatic region (δ 7.0-8.5 ppm).
-
Starting Materials/Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in your final sample.
Data Presentation: Characteristic ¹H NMR Chemical Shifts of Piperidine and Common Impurities
| Compound | Protons | Typical Chemical Shift (ppm) in CDCl₃ |
| Piperidine | α-CH₂ (H-2, H-6) | ~2.79[3][4] |
| β,γ-CH₂ (H-3, H-4, H-5) | ~1.51-1.58[3][4] | |
| N-H | ~2.19 (can be broad and variable)[3][4] | |
| Pyridine | H-2, H-6 | ~8.6 |
| H-4 | ~7.7 | |
| H-3, H-5 | ~7.3 | |
| Ethyl Acetate | CH₃ (ester) | ~1.26 (t) |
| CH₂ | ~4.12 (q) | |
| CH₃ (acetyl) | ~2.05 | |
| Dichloromethane | CH₂ | ~5.30 |
| Hexane | CH₃ | ~0.88 |
| CH₂ | ~1.26 | |
| Water | H₂O | ~1.56 (can vary significantly) |
Purification Strategies:
-
Protocol 3: Removal of Pyridine
-
Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous CuSO₄).[5] The basic pyridine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Azeotropic Removal: For stubborn traces of pyridine, repeated co-evaporation with toluene under reduced pressure can be effective.[5]
-
Verification: After purification, acquire a new NMR spectrum to confirm the absence of pyridine signals.
-
-
Protocol 4: General Sample Purification for NMR
-
Filtration: Always filter your sample through a small plug of glass wool packed into a Pasteur pipette before transferring it to the NMR tube. This removes any suspended solid particles that can degrade spectral quality.
-
Proper Dissolution: Ensure your compound is fully dissolved. You may want to prepare the sample in a separate vial where it can be gently heated or vortexed to aid dissolution before transferring it to the NMR tube.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why can't I see the N-H proton signal of my piperidine compound?
A1: The N-H proton signal can be broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature.[2] In some cases, it may be so broad that it is indistinguishable from the baseline. Additionally, if you are using a deuterated solvent that can exchange protons (like methanol-d₄ or D₂O), the N-H proton will be replaced by deuterium, and the signal will disappear. To confirm its presence, you can add a drop of D₂O to your sample in a non-exchanging solvent (like CDCl₃), shake it, and re-acquire the spectrum. The disappearance of a peak indicates that it was an exchangeable proton like N-H or O-H.[2]
Q2: How can I distinguish between the axial and equatorial protons on the piperidine ring?
A2: Distinguishing between axial and equatorial protons can be challenging due to signal overlap.[1] Generally, axial protons are more shielded and appear at a slightly upfield (lower ppm) chemical shift compared to their equatorial counterparts. This is due to the anisotropic effect of the nitrogen lone pair. For definitive assignment, advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. A NOESY experiment will show through-space correlations between protons that are close to each other, such as the 1,3-diaxial interactions, which can help in assigning the axial and equatorial positions.
Q3: My compound is a salt (e.g., piperidinium hydrochloride). How does this affect the NMR spectrum?
A3: Salt formation will significantly affect the chemical shifts of the protons, especially those close to the nitrogen. Protonation of the nitrogen deshields the adjacent α-protons, causing their signals to shift downfield (to a higher ppm value). The N-H proton in a piperidinium salt will also be deshielded and may appear as a broader signal at a higher chemical shift compared to the free base. For example, in a study of a piperidine-phenytoin salt, the formation of the NH⁺ group was clearly indicated by shifts in the NMR signals.[7]
Q4: What is the ideal sample concentration for ¹H NMR of a piperidine derivative?
A4: For a typical small molecule piperidine derivative (MW < 1000 g/mol ), a concentration of 5-25 mg in about 0.6-0.7 mL of deuterated solvent is usually sufficient for ¹H NMR.[6] For ¹³C NMR, which is much less sensitive, a higher concentration (50-100 mg) is often required to obtain a good spectrum in a reasonable amount of time.[6] Be aware that very high concentrations can increase the viscosity of the solution, which may lead to broader lines in the ¹H spectrum.
Q5: I've purified my compound by column chromatography, but the NMR still looks complex. What could be the issue?
A5: If you are confident in the purity of your sample, the complexity could be due to the presence of rotamers (rotational isomers), especially if you have a bulky substituent on the nitrogen atom.[8] This can result in two sets of signals for the piperidine ring. Running the NMR at a higher temperature can sometimes cause these rotamers to interconvert more rapidly, leading to a coalescence of the signals into a single, averaged set of sharper peaks, thus simplifying the spectrum.[2]
References
- Wikipedia. Piperidine. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
- ResearchGate. List of the proton chemical shifts (ppm)
- ResearchGate.
- University of Durham.
- MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
- Iowa State University Chemical Instrumentation Facility.
- University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Identification of Impurities in Ethyl 1-benzylpiperidine-3-carboxylate
Welcome to the Technical Support Center for the analysis of Ethyl 1-benzylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Introduction: The "Why" Behind Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as any co-existing impurity can potentially affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[2][3][4] Understanding the potential impurities is not just a quality control measure; it's a critical step in ensuring patient safety and a fundamental aspect of robust process chemistry. This guide will equip you with the knowledge to proactively identify and control these undesired components.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely impurities I will encounter during the synthesis of this compound?
The impurity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the N-benzylation of ethyl piperidine-3-carboxylate.[5] Based on this, you can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted ethyl piperidine-3-carboxylate and benzyl chloride (or benzyl bromide) are common.
-
Reagents and Catalysts: Inorganic salts from bases used in the reaction (e.g., sodium carbonate, potassium carbonate) and residual phase-transfer catalysts, if used.
-
By-products: Over-alkylation products, where the piperidine nitrogen is quaternized by a second benzyl group, can occur. Side reactions involving the ester functionality, such as hydrolysis to the corresponding carboxylic acid, are also possible, particularly under basic or acidic workup conditions.
-
-
Degradation Products:
-
Exposure to air, light, or elevated temperatures can lead to oxidative degradation or other decomposition pathways. The benzyl group can be susceptible to oxidation.
-
-
Residual Solvents:
FAQ 2: I'm seeing an unknown peak in my HPLC chromatogram. What is the logical first step to identify it?
An unexpected peak signals the presence of an impurity that requires characterization. The immediate goal is to gather as much information as possible to propose a putative structure.
Initial Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly. Check retention time, peak shape, and resolution of your main component against a reference standard.
-
Spiking Study: If you have standards of potential impurities (e.g., starting materials), inject a sample spiked with these standards. Co-elution of the unknown peak with a known standard provides strong evidence for its identity.
-
Photodiode Array (PDA) Detector Analysis: If your HPLC is equipped with a PDA detector, examine the UV spectrum of the unknown peak. Does it share chromophores with the parent molecule? For instance, the presence of a benzylic absorbance profile would suggest the impurity retains the benzyl group.
If these initial steps do not yield an identification, a more in-depth structural elucidation workflow is necessary.
Troubleshooting Guide: A Systematic Approach to Impurity Identification
This section provides a structured workflow for the identification and characterization of unknown impurities.
Problem: An unknown impurity is detected at a level exceeding the reporting threshold (typically >0.05% as per ICH Q3A).[2]
The primary goal is to determine the molecular weight and structure of the impurity. A combination of chromatographic and spectroscopic techniques is the most powerful approach.[6][7][8]
Workflow for Unknown Impurity Identification
Caption: A logical workflow for the identification of unknown impurities.
Step 1: Mass Spectrometry - The Molecular Weight Detective
Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To obtain the molecular weight of the unknown impurity.[6]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer).
-
Methodology:
-
Utilize the same HPLC method that initially detected the impurity. This ensures the impurity elutes at the expected retention time.
-
If using a non-volatile mobile phase (e.g., phosphate buffers), it must be replaced with a volatile alternative (e.g., ammonium formate or formic acid) to be compatible with the MS interface.[9]
-
Analyze the sample using both positive and negative electrospray ionization (ESI) modes to maximize the chance of detecting the molecular ion ([M+H]⁺ or [M-H]⁻).
-
High-resolution mass spectrometry (HRMS) is highly recommended as it provides an accurate mass, which can be used to predict the elemental composition.
-
Troubleshooting HPLC-MS:
-
Question: I don't see a clear molecular ion for my impurity peak. What should I do?
-
Answer: This could be due to poor ionization or in-source fragmentation.
-
Switch Ionization Source: If ESI fails, try Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.
-
Adjust MS Parameters: Lower the fragmentor or cone voltage to minimize in-source fragmentation.
-
Check for Adducts: The impurity might be forming adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺). Look for masses corresponding to these possibilities.
-
-
Step 2: Isolation - Getting a Pure Sample
Protocol: Preparative HPLC
-
Objective: To isolate a sufficient quantity (typically >1 mg) of the impurity for spectroscopic analysis.
-
Methodology:
-
Scale up your analytical HPLC method to a preparative column with a larger diameter.
-
Adjust the flow rate and sample loading to maintain good resolution.
-
Collect the fraction corresponding to the impurity peak.
-
Evaporate the solvent to obtain the isolated impurity.
-
Confirm the purity of the isolated fraction using your analytical HPLC method.
-
Step 3: NMR Spectroscopy - The Definitive Structure
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the definitive chemical structure of the isolated impurity.[10][11][12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard set of 1D and 2D NMR spectra:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks (i.e., which protons are adjacent to each other).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[13]
-
-
Data Interpretation:
By analyzing the chemical shifts, coupling constants, and correlations in these spectra, a definitive structure can be pieced together. For example, the loss of the ethyl ester signals in the ¹H and ¹³C spectra and the appearance of a broad OH signal would suggest hydrolysis to the carboxylic acid.
Data Summary: Common Analytical Techniques
The table below summarizes the primary analytical techniques used in impurity profiling and their main applications.
| Technique | Primary Application | Information Obtained | Key Strengths |
| HPLC-UV/PDA | Detection and Quantification | Retention time, UV spectrum, Purity | Robust, reproducible, widely available |
| LC-MS | Identification | Molecular Weight, Fragmentation Pattern | High sensitivity, provides molecular weight |
| GC-MS | Volatile Impurity Analysis | Identification of residual solvents | Excellent for volatile and semi-volatile compounds |
| NMR | Structure Elucidation | Definitive chemical structure | Unambiguous structure determination[10][11] |
Conclusion: A Proactive Approach to Purity
The identification of impurities in this compound is a multi-faceted process that combines analytical chemistry with a deep understanding of synthetic organic chemistry. By adopting a systematic troubleshooting approach, from initial detection by HPLC to definitive structural elucidation by NMR, researchers can confidently characterize unknown peaks. This not only satisfies regulatory requirements but also leads to a more robust and well-understood manufacturing process, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Cimic Group. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- News-Medical.net. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs.
- University of Gothenburg. (2023). Small molecule-NMR.
- Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- IJNRD. (2024). Impurity Profiling in different analytical techniques.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Waters. (n.d.). Impurities Application Notebook.
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- PharmaCompass. (n.d.). This compound manufacturers and suppliers in india.
- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.
- Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. guidechem.com [guidechem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 12. azooptics.com [azooptics.com]
- 13. Small molecule-NMR | University of Gothenburg [gu.se]
Technical Support Center: High-Purity Ethyl 1-benzylpiperidine-3-carboxylate
Introduction: Welcome to the technical support center for Ethyl 1-benzylpiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile synthetic building block. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly as a scaffold for central nervous system (CNS) agents and other complex therapeutic targets.[1] Its proper handling, storage, and application are paramount to achieving reproducible, high-yield results. This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and ensure the integrity of your experiments.
Compound Identification: Ensuring You Have the Correct Reagent
A common source of experimental error arises from the use of a structurally related but incorrect piperidine derivative. Several isomers and analogues exist, each with a unique CAS number and distinct reactivity. Using the wrong starting material will inevitably lead to failed syntheses or unexpected products.
Question: How can I be certain I have the correct this compound for my synthesis?
Answer: Always verify the material using the CAS number and compare the supplier's Certificate of Analysis (CoA) with the expected specifications. The key is to differentiate this compound from its common isomers, such as the 4-carboxylate and various oxo-piperidine derivatives which are often used as precursors.[2]
Table 1: Comparison of Common Ethyl 1-benzylpiperidine Carboxylate Derivatives
| Compound Name | Structure | CAS Number | Molecular Formula | Key Applications |
| This compound | ![]() | 72551-53-2 | C₁₅H₂₁NO₂ | Core scaffold for various CNS agents and complex molecule synthesis.[3] |
| Ethyl 1-benzylpiperidine-4-carboxylate | ![]() | 24228-40-8 | C₁₅H₂₁NO₂ | Intermediate for synthesizing receptor agonists and antagonists; used in the synthesis of Donepezil intermediates.[4] |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | ![]() | 52763-21-0 (HCl salt) | C₁₅H₁₉NO₃ | Precursor in the synthesis of various pharmaceutical agents, including fluoroquinolone antibacterial drugs.[2][5] |
Note: Structures are simplified representations. Always refer to the supplier's official documentation.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the sourcing, handling, and properties of high-purity this compound.
Q1: What purity level is recommended for drug discovery applications? For early-stage drug discovery and process development, a purity of ≥97% is often sufficient. For later-stage development, GMP manufacturing, or when synthesizing a final Active Pharmaceutical Ingredient (API), a purity of ≥99% is highly recommended to minimize downstream purification challenges and control the impurity profile of the final compound.
Q2: What are the ideal storage conditions to ensure long-term stability? The compound should be stored in a tightly sealed container to prevent moisture absorption and oxidation.[6] Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5][7] Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is best practice for preventing degradation.
Q3: Is the compound sensitive to air or moisture? While stable under normal conditions, the piperidine nitrogen is basic and can slowly react with atmospheric CO₂. More importantly, the ethyl ester functional group is susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. This is a critical consideration during aqueous workups in synthesis.
Q4: What are the best solvents for this compound? this compound is generally soluble in a range of common organic solvents. The hydrochloride salt form has different solubility properties.
Table 2: General Solvent Compatibility
| Solvent Class | Examples | Solubility Profile | Notes |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good for reactions and extractions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Commonly used in reactions involving organometallics. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Acetonitrile | High | Suitable for a wide range of synthetic transformations. |
| Alcohols | Methanol, Ethanol | Soluble | Can act as a nucleophile in side reactions (transesterification) under certain conditions. |
| Hydrocarbons | Toluene, Hexanes | Moderate to Low | Useful for purification (crystallization, chromatography). |
| Water | Very Low | The free base is poorly soluble. The HCl salt has higher aqueous solubility. |
Troubleshooting Guide for Synthetic Applications
This guide provides a systematic approach to resolving common issues encountered during reactions involving this compound.
Problem 1: My reaction yield is unexpectedly low or inconsistent.
This is a frequent issue stemming from multiple potential factors. A logical, step-by-step diagnosis is crucial.
-
Initial Diagnosis:
-
Confirm Starting Material Identity & Purity: Did you verify the CAS number?[3] Run a quick NMR or HPLC on the starting material to ensure it hasn't degraded.
-
Evaluate Reaction Conditions: Are you using a dry, inert atmosphere if your reagents are air/moisture sensitive? Is the temperature accurately controlled?
-
Analyze the Crude Reaction Mixture: Use TLC or LC-MS to determine if the starting material was consumed. If not, the reaction may be too slow or requires a more active catalyst. If it was consumed but the product is absent, degradation or side reactions are likely.
-
The following workflow provides a visual guide to troubleshooting this problem.
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem 2: My stored material has turned yellow/brown. Is it still usable?
Answer: Discoloration is a visual indicator of potential degradation, often due to minor oxidation at the benzylic position or other trace impurities. The material is not recommended for use without re-analysis.
-
Causality: The benzylic C-H bonds adjacent to the piperidine nitrogen are susceptible to slow, air-induced oxidation over time, leading to the formation of colored impurities.
-
Recommended Action: Before use, you must perform a quantitative purity analysis, typically via HPLC with a UV detector or qNMR. If the purity still meets your experimental requirements (e.g., >97%), it may be usable, but be aware that the unknown impurities could interfere with your reaction. For sensitive applications, it is always best to use a fresh, high-purity lot.
Caption: Potential degradation pathways under improper storage.
Problem 3: I'm observing unexpected byproducts related to the piperidine ring.
Answer: Aside from issues with the ester or benzyl group, the piperidine ring itself can participate in side reactions.
-
N-De-benzylation: Under certain catalytic hydrogenation conditions (e.g., H₂, Pd/C) intended to reduce another functional group in your molecule, the N-benzyl protecting group can be cleaved. This would result in the formation of Ethyl piperidine-3-carboxylate.[8] If this reaction is desired, it must be controlled; if it is not, alternative catalysts or protecting groups should be considered.
-
Ring Opening/Rearrangement: Under harsh acidic or basic conditions, or at very high temperatures, piperidine rings can be susceptible to rearrangements, though this is less common for this specific scaffold. Always screen reaction conditions starting from mild temperatures.
Experimental Protocol: QC of Incoming Material
To ensure trustworthiness in your results, every new batch of starting material should be validated. This protocol provides a self-validating check.
Objective: To confirm the identity and purity of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN in Water
-
Rationale: The acidic modifier (TFA) ensures that the basic piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample into a volumetric flask.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (for the benzyl group) and 210 nm.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 3 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks detected at 254 nm.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
The result should match or exceed the purity stated on the supplier's CoA. Any significant discrepancy (>1-2%) warrants contacting the supplier or further investigation.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery.
- LookChem. (n.d.). This compound manufacturers and suppliers in india.
- 2a biotech. (n.d.). This compound.
- Bouling Chemical Co., Limited. (n.d.). Ethyl1-Benzyl-3-Oxo-4-Piperidine-Carboxylate Hydrochloride.
- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
- PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. (n.d.). CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate.
- Asian Journal of Chemistry. (2017). An Improved and Scalable Synthesis of Donepezil.
- LookChem. (n.d.). (R)-1-benzylpiperidine-3-carboxylic acid ethyl ester.
- PubChem. (n.d.). Ethyl 1-methylpiperidine-3-carboxylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Ethyl 1-Benzyl-3-Oxo-4-Piperidinecarboxylate Hydrochloride Supplier China | High Purity Chemical CAS 130918-85-9 | Specifications, Safety, Applications [chemheterocycles.com]
- 7. fishersci.es [fishersci.es]
- 8. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning piperidine synthesis from the laboratory bench to larger-scale production. The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous active pharmaceutical ingredients (APIs).[1][2] However, its synthesis at scale is fraught with challenges that demand a deep understanding of reaction mechanics, process control, and purification science.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental "why" behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: My crude piperidine product has a persistent yellow to brown tint. What causes this, and how can I remove it?
A: A yellow discoloration in piperidine is most commonly due to oxidation byproducts.[3][4] This can occur during the reaction, workup, or storage if the material is exposed to air. While minor discoloration may not impact all subsequent reactions, high-purity applications necessitate its removal.
-
Troubleshooting: The most effective method for removing these colored impurities is vacuum distillation.[4]
-
Preventative Measures: To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3][4]
Q2: I'm struggling to separate my piperidine product from a pyridine starting material impurity using distillation. Why is this so challenging?
A: The difficulty arises because piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by standard fractional distillation nearly impossible.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[3]
-
Solution 1: Azeotropic Distillation with Water: Adding water to the mixture alters the relative volatilities, which can facilitate a more effective separation via distillation.[5]
-
Solution 2: Selective Salt Formation: A highly effective chemical separation involves reacting the mixture with carbon dioxide (CO₂). Piperidine, a stronger base, reacts to form a solid piperidine carbonate salt, while the less basic pyridine does not.[3][6] The solid salt can then be isolated by filtration, and the free piperidine can be regenerated by treatment with a strong base like sodium hydroxide.[4][6]
Q3: My solution of a piperidine intermediate in an organic solvent (like DMF) formed crystals upon storage. What is the likely cause?
A: This is a common issue with amines and is typically due to unintended salt formation.[7] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that might be liberated from other stored reagents) to form piperidine hydrochloride.[3][7]
-
Resolution: The crystals can often be redissolved, but for critical applications, preparing a fresh solution is recommended.
-
Prevention: Ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere to prevent exposure to atmospheric gases.[3]
Q4: Is it always necessary to protect the piperidine nitrogen during synthesis?
A: While not universally required, N-protection is highly recommended, especially during scale-up and when using reagents that can react with the basic piperidine nitrogen.[3] For instance, when using electrophilic reagents or certain catalysts, the unprotected nitrogen can lead to a host of side reactions, reducing yield and complicating purification.
-
Common Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently used. They are stable under many reaction conditions and can be removed reliably in a subsequent step if the free amine is the desired final product.[3][8]
Troubleshooting Guides by Synthetic Method
Method 1: Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and atom-economical route to piperidines, but it is often challenging due to the aromatic stability of the pyridine ring and potential for catalyst poisoning.[9][10]
Problem: Incomplete conversion or slow reaction rate during pyridine hydrogenation.
This is a frequent scale-up challenge. The aromaticity of the pyridine ring requires significant energy to overcome, and both the pyridine starting material and the piperidine product can act as Lewis bases and poison the catalyst surface.[9][10]
-
Causality & Troubleshooting Workflow:
-
Detailed Protocol: Scale-Up Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a suitable high-pressure autoclave, charge the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or 2,2,2-trifluoroethanol (TFE). The use of an acidic solvent can protonate the nitrogen, reducing catalyst poisoning.
-
Catalyst Addition: Under an inert atmosphere, add the chosen catalyst (e.g., PtO₂ (Adams' catalyst) or Rh/C, typically 1-5 mol%). [3][10] 3. Execution: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor to the target pressure (often 50-100 bar for challenging substrates) and heat to the desired temperature (e.g., 60-100°C). [11]Maintain vigorous stirring.
-
Monitoring: Monitor hydrogen uptake and reaction progress using an appropriate analytical method like GC or HPLC.
-
Workup: Upon completion, cool the reactor and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration. [12] 6. Isolation: Proceed with standard aqueous workup and extraction to isolate the crude piperidine product.
-
Problem: Poor diastereoselectivity in the synthesis of substituted piperidines.
When forming substituted piperidines, controlling the stereochemistry (e.g., cis vs. trans isomers) is critical. The outcome can be governed by either kinetic or thermodynamic control, which is highly dependent on the reaction conditions and catalyst choice. [13]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms faster), which could be the cis isomer. At higher temperatures, the reaction may equilibrate to the more thermodynamically stable product, often the trans isomer. [13]* Troubleshooting Strategies:
-
Temperature Adjustment: Systematically vary the reaction temperature. Lower temperatures often favor kinetic products. [13] * Catalyst and Reagent Choice: The choice of catalyst (e.g., Lewis acids vs. Brønsted acids) can dramatically influence the reaction pathway and stereochemical outcome. For example, in Prins cyclizations, using concentrated HCl can favor cis products, while certain Lewis acids at higher temperatures can lead to the trans isomer. [13] * Solvent Effects: The polarity and coordinating ability of the solvent can influence transition state energies, thereby affecting selectivity.
-
| Parameter | Condition Favoring cis Isomer (Kinetic) | Condition Favoring trans Isomer (Thermodynamic) | Reference |
| Temperature | Low Temperature | Higher Temperature (reflux) | [13] |
| Catalyst | Brønsted Acids (e.g., conc. HCl) | Lewis Acids (e.g., MeAlCl₂) | [13] |
| Reaction Time | Shorter | Longer (to allow for equilibration) | [13] |
| Table 1: General conditions influencing stereoselectivity in piperidine synthesis. |
Method 2: Nucleophilic Substitution
This common method involves reacting piperidine with an alkyl halide (e.g., 3-chloro-1-propanol) in the presence of a base. While straightforward, scale-up presents challenges related to exothermicity and side reactions. [14] Problem: Runaway reaction or formation of elimination byproducts.
The reaction between piperidine and an alkyl halide is exothermic. [14]Without proper thermal management, the temperature can rise uncontrollably, leading to a dangerous runaway reaction and promoting side reactions like E2 elimination, which forms an alkene instead of the desired product.
-
Causality & Troubleshooting Workflow:
Caption: Decision tree for managing exotherms in substitution reactions.
-
Detailed Protocol: Controlled Nucleophilic Substitution
-
Reactor Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge piperidine, a suitable solvent (e.g., toluene), and a base (e.g., powdered K₂CO₃). [14] 2. Controlled Addition: Dissolve the electrophile (e.g., 3-chloro-1-propanol) in the solvent and add it to the addition funnel. Slowly add the electrophile to the reaction mixture sub-surface, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the desired temperature (e.g., reflux at 100-110 °C). [14] 3. Reaction Monitoring: After the addition is complete, maintain the reaction at temperature for the specified time (e.g., 8-12 hours). Monitor the consumption of starting materials by GC or TLC. [14] 4. Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. Combine the filtrates and wash with water and then brine to remove residual salts and unreacted piperidine. [14] 5. Isolation: Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation. [14]
-
Safety at Scale
The scale-up of piperidine synthesis introduces significant safety hazards that must be rigorously managed.
-
Flammability and Corrosivity: Piperidine is a flammable and corrosive liquid. [14][15]All operations must be conducted in a well-ventilated area, away from ignition sources, using bonded and grounded equipment to prevent static discharge. [15][16]* Toxicity: Many reagents, such as 3-chloro-1-propanol, are toxic and irritants. [14]Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and lab coats. [14][16]* Exothermic Reactions: As detailed above, many reactions are exothermic. Ensure that the cooling capacity of the reactor is sufficient for the scale of the reaction and that emergency cooling plans are in place. [14]* High-Pressure Reactions: Hydrogenations are performed at high pressure. Ensure reactors are properly rated, maintained, and operated by trained personnel. Always vent and purge systems safely. [11] By understanding the underlying chemical principles and anticipating the challenges of scaling up, researchers and development professionals can devise robust, safe, and efficient processes for the synthesis of these vital pharmaceutical intermediates.
References
- Large-Scale Synthesis of 1-Piperidinepropanol. BenchChem.
- Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
- Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a C
- Piperidine synthesis. Organic Chemistry Portal.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
- Safety D
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. BenchChem.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- A kind of purification method of high-purity piperidine.
- Process for the purification of piperidine.
- Have you experienced that your piperidine crystallizes when not in use?
- The Role of Piperidine Deriv
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thalesnano.com [thalesnano.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lobachemie.com [lobachemie.com]
- 16. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate for Researchers and Drug Development Professionals
Ethyl 1-benzylpiperidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its piperidine core and ester functionality make it a versatile scaffold for the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering in-depth technical insights, experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The synthesis of this compound can be approached through several pathways. In this guide, we will focus on two prominent methods: a direct and efficient one-step N-alkylation of a commercially available starting material, and a more complex, multi-step route involving a Dieckmann-like condensation followed by subsequent chemical modifications. The choice between these routes will depend on factors such as desired yield, scalability, cost of starting materials, and available laboratory equipment.
Route 1: Direct N-Benzylation of Ethyl Nipecotate
This route represents the most straightforward and atom-economical approach to the target molecule. It involves the direct alkylation of the secondary amine of ethyl nipecotate (ethyl piperidine-3-carboxylate) with a benzylating agent.
Reaction Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base, typically a mild inorganic base like potassium carbonate, is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of a non-polar aprotic solvent such as toluene is ideal for this type of reaction, facilitating the dissolution of the organic reactants while being compatible with the inorganic base.
Experimental Protocol
A detailed experimental procedure for the analogous N-benzylation of ethyl isonipecotate suggests a robust protocol that can be adapted for ethyl nipecotate[1].
Materials:
-
Ethyl nipecotate
-
Benzyl chloride (or benzyl bromide)
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a solution of ethyl nipecotate (1 equivalent) in anhydrous toluene, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Advantages and Disadvantages
Advantages:
-
High Efficiency: This one-step synthesis is expected to provide a good to excellent yield.
-
Simplicity: The procedure is straightforward and requires common laboratory reagents and equipment.
-
Cost-Effective: The starting materials, ethyl nipecotate and benzyl chloride, are commercially available and relatively inexpensive.
Disadvantages:
-
Potential for Over-alkylation: Although generally minimal with secondary amines, there is a slight possibility of the formation of a quaternary ammonium salt as a byproduct. Careful control of stoichiometry can mitigate this.
Route 2: Multi-step Synthesis via Dieckmann-like Condensation
This alternative route involves the construction of the piperidine ring followed by necessary modifications. It starts from simpler, acyclic precursors and involves a key intramolecular cyclization step.
Reaction Pathway Overview
This synthetic strategy can be broken down into three main stages:
-
Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This intermediate is synthesized via a Dieckmann-like intramolecular condensation of a suitably substituted acyclic diester. A common starting material for this is N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, which can be prepared from N-benzylglycine ethyl ester and ethyl acrylate.
-
Decarboxylation: The 4-ethoxycarbonyl group is removed. A common method for this is the Krapcho decarboxylation, which is effective for β-keto esters[2][3].
-
Reduction of the Ketone: The 3-oxo group is reduced to a methylene group to yield the final product. Standard ketone reduction methods like the Wolff-Kishner or Clemmensen reduction can be employed[4][5]. Alternatively, catalytic hydrogenation can be used.
Detailed Experimental Considerations
Step 1: Dieckmann-like Condensation
The intramolecular cyclization of N,N-bis(2-ethoxycarbonylethyl)benzylamine in the presence of a strong base like sodium ethoxide would yield the desired β-keto ester, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate[6].
Step 2: Krapcho Decarboxylation
The Krapcho decarboxylation involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride and a small amount of water[2][7]. This method is known for its high yields and tolerance of various functional groups.
Step 3: Ketone Reduction
-
Wolff-Kishner Reduction: This method involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. It is suitable for base-stable compounds[4].
-
Clemmensen Reduction: This involves the use of zinc amalgam and concentrated hydrochloric acid. It is effective for acid-stable compounds[5][8].
-
Catalytic Hydrogenation: This method offers a milder alternative, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The conditions can be tuned to selectively reduce the ketone without affecting the ester group or the benzyl group[9][10].
Advantages and Disadvantages
Advantages:
-
Convergent Synthesis: This route allows for the construction of the core piperidine structure from simpler starting materials.
-
Access to Analogs: The intermediates in this pathway, such as the 3-oxopiperidine derivative, can be valuable for the synthesis of other related compounds.
Disadvantages:
-
Lower Overall Yield: As a multi-step synthesis, the overall yield is likely to be significantly lower than the direct N-alkylation route.
-
Complexity: The procedure is more complex and time-consuming, requiring multiple reactions and purifications.
-
Harsh Conditions: Some of the reaction steps, particularly the ketone reduction methods, may require harsh conditions that could be incompatible with other functional groups.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Direct N-Benzylation | Route 2: Multi-step Synthesis |
| Number of Steps | 1 | 3 or more |
| Starting Materials | Ethyl nipecotate, Benzyl chloride | N-benzylglycine ethyl ester, Ethyl acrylate, etc. |
| Key Reactions | SN2 Alkylation | Dieckmann Condensation, Krapcho Decarboxylation, Ketone Reduction |
| Estimated Overall Yield | Good to Excellent (>80%) | Moderate to Low (<50%) |
| Scalability | High | Moderate |
| Simplicity | High | Low |
| Cost-Effectiveness | High | Moderate |
Visualization of Synthetic Pathways
Route 1: Direct N-Benzylation Workflow
Caption: Workflow for the direct N-benzylation of ethyl nipecotate.
Route 2: Multi-step Synthesis Workflow
Caption: Workflow for the multi-step synthesis of this compound.
Conclusion and Recommendation
For the routine synthesis of this compound, the direct N-benzylation of ethyl nipecotate (Route 1) is the unequivocally superior method. Its simplicity, high efficiency, and cost-effectiveness make it the preferred choice for both small-scale laboratory synthesis and larger-scale production.
The multi-step synthesis (Route 2) , while chemically instructive, is less practical for the direct preparation of the target molecule due to its length and lower overall yield. However, the intermediates generated in this pathway may be of interest for the synthesis of other piperidine-based analogs and derivatives.
Researchers should carefully consider their specific project goals, available resources, and desired scale of production when selecting a synthetic route. For the straightforward and efficient production of this compound, the direct N-alkylation approach is highly recommended.
References
- Wolff–Kishner reduction - Wikipedia. URL: https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005995/
- Clemmensen reduction - Wikipedia. URL: https://en.wikipedia.org/wiki/Clemmensen_reduction
- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl - Annamalai University. URL: https://www.annamalaiuniversity.ac.in/studport/download.php?
- Krapcho decarboxylation - Wikipedia. URL: https://en.wikipedia.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.accounts.5b00198
- Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. - ResearchGate. URL: https://www.researchgate.
- Krapcho Decarboxylation | Chem-Station Int. Ed. URL: https://www.chem-station.
- Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00424
- Krapcho Decarboxylation - YouTube. URL: https://www.youtube.
- Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation - YouTube. URL: https://www.youtube.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. URL: https://patents.google.
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9730419_EN.htm
- Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705. URL: https://pubchem.ncbi.nlm.nih.
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143200
- Asian Journal of Chemistry. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=29_10_4
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. URL: https://patents.google.
- Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. URL: https://www.rose-hulman.
- Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives | GSC Biological and Pharmaceutical Sciences. URL: https://gscbiologicalpress.com/journals/gscbps/content/synthesis-and-effect-n-alkylation-antibacterial-activity-2-benzylthio-methyl-1h
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]
- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Efficacy of Ethyl 1-Benzylpiperidine-3-Carboxylate Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), remains a cornerstone of symptomatic treatment for Alzheimer's disease.[1][2][3] The N-benzylpiperidine scaffold is a well-established pharmacophore in the design of potent AChE inhibitors, with the blockbuster drug Donepezil serving as a prime example.[4][5] This guide provides a comparative analysis of the efficacy of ethyl 1-benzylpiperidine-3-carboxylate and its derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their performance.
Comparative Efficacy of N-Benzylpiperidine Derivatives
The inhibitory potency of N-benzylpiperidine derivatives against cholinesterases is profoundly influenced by the nature and position of substituents on both the piperidine and benzyl moieties. While the this compound core provides a foundational structure, modifications can lead to significant variations in efficacy. The following table summarizes the in vitro inhibitory activities of a selection of N-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as reported in the scientific literature.
| Compound ID | Core Structure | R (Benzyl Ring Substituent) | R' (Piperidine Ring Modification) | AChE IC五十 (µM) | BuChE IC五十 (µM) | Reference |
| Lead Carboxylate | Ethyl 1-benzylpiperidine-4-carboxylate | H | 4-COOEt | - | - | [4] |
| Lead Amide 1 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | H | 4-CONH-R'' | 0.41 ± 1.25 | - | [4] |
| Lead Amide 2 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | H | 4-CONH-R''' | 5.94 ± 1.08 | - | [4] |
| Derivative 15b | 1,3-dimethylbenzimidazolinone-linked benzylpiperidine | 2-CH₃ | 4-CH₂-NH-SO₂-R'' | 0.39 ± 0.11 (eeAChE) | - | [6] |
| Derivative 15j | 1,3-dimethylbenzimidazolinone-linked benzylpiperidine | 3-Br | 4-CH₂-NH-SO₂-R'' | - | 0.16 ± 0.04 (eqBChE) | [6] |
| Derivative 19 | Phenylacetate of 1-benzylpiperidine | H | 4-CH₂-OCO-CH₂-(4-F-Ph) | 5.10 ± 0.24 | 26.78 ± 0.81 | [2][3] |
Note: The inhibitory concentrations (IC₅₀) are presented as mean ± standard deviation. The specific enzyme source (e.g., eeAChE for electric eel acetylcholinesterase, eqBChE for equine butyrylcholinesterase) is indicated where specified in the source literature. A direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table and gleaned from various studies reveal several key trends in the structure-activity relationship of N-benzylpiperidine derivatives as cholinesterase inhibitors:
-
Ester vs. Amide Linkage: A pivotal study by van Greunen et al. highlighted that replacing the ester linkage in a lead carboxylate compound with a more metabolically stable amide linker can retain potent acetylcholinesterase inhibitory activity.[4] This is a crucial consideration for improving the pharmacokinetic profile of potential drug candidates.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly modulate inhibitory potency. Halogen substituents, such as chlorine and bromine, have been shown to be more effective than fluorine in certain series.[6] For instance, a meta-bromo substitution on the benzyl ring of a 1,3-dimethylbenzimidazolinone-linked benzylpiperidine derivative resulted in potent and selective butyrylcholinesterase inhibition.[6]
-
Modifications of the Piperidine Ring: The group at the 3 or 4-position of the piperidine ring plays a critical role in interacting with the active site of the cholinesterase enzyme. Extending this group with moieties capable of forming additional interactions, such as hydrogen bonds or π-π stacking, can enhance potency. For example, the introduction of a phenylacetate group with a para-fluoro substituent in compound 19 was suggested to enhance interaction with key residues at the AChE active site.[2][3]
-
Dual-Target Inhibition: Some derivatives exhibit a dual inhibitory profile against both AChE and BuChE.[2][3] This can be therapeutically relevant as the role of BuChE in acetylcholine hydrolysis becomes more significant in the later stages of Alzheimer's disease.[6]
Experimental Protocols
To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of this compound derivatives and the in vitro evaluation of their cholinesterase inhibitory activity.
Synthesis of this compound Derivatives
A general synthetic route to N-benzylpiperidine derivatives involves the N-alkylation of a piperidine precursor with a substituted benzyl bromide. The following is a representative protocol:
Step 1: N-Benzylation of Ethyl Piperidine-3-carboxylate
-
To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as methanol, add potassium carbonate (2 equivalents).
-
Add the desired substituted benzyl bromide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Caption: Workflow for cholinesterase inhibition assay.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel cholinesterase inhibitors. The efficacy of its derivatives is highly dependent on the strategic placement of various functional groups, which can influence their interaction with the active site of AChE and BuChE. A thorough understanding of the structure-activity relationships, guided by robust and reproducible in vitro screening methodologies like the Ellman's assay, is paramount for the rational design of more potent and selective drug candidates for the symptomatic treatment of Alzheimer's disease. This guide provides a foundational framework for researchers in this field to compare and evaluate the performance of these promising compounds.
References
- A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link]
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]
- A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. ChEMBL. [Link]
- N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]
- Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences. [Link]
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]
- Ellman Esterase Assay Protocol. Scribd. [Link]
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
- A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ellman´s Modified Method of Simplified. Revista Virtual de Química. [Link]
- Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. [Link]
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. [Link]
- Novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides as anti‐Alzheimer's agents.
Sources
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 1-benzylpiperidine-3-carboxylate
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a critical intermediate such as Ethyl 1-benzylpiperidine-3-carboxylate, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methodologies—a conventional HPLC method and an advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method—for the purity assessment of this compound. The focus is on the practical application of validation principles as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure a self-validating system of analysis.[1][2][3][4][5]
The choice between HPLC and UHPLC is often a balance of available instrumentation, desired throughput, and the complexity of the sample matrix. While traditional HPLC remains a workhorse in many quality control laboratories, UHPLC offers significant advantages in speed, resolution, and sensitivity, which can be critical in fast-paced drug development environments.[6][7][8][9][10] This guide will dissect the validation of both approaches, providing the experimental data and scientific rationale to empower researchers and drug development professionals in making informed decisions for their analytical needs.
Comparative Chromatographic Methods
The following sections detail the chromatographic conditions for a conventional HPLC method and a high-throughput UHPLC method for the purity analysis of this compound.
Method 1: Conventional HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Run Time: 3 minutes
The primary distinction between these methods lies in the column dimensions and particle size, which are central to the enhanced performance of UHPLC. The smaller particle size in the UHPLC column dramatically increases efficiency, leading to sharper peaks and better resolution, while the shorter column length and optimized flow rate significantly reduce the analysis time.[6][7][9]
Validation of the Analytical Methods
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[11][12][13][14][15] For the purity determination of this compound, the following validation parameters, as stipulated by ICH Q2(R1), were assessed for both the HPLC and UHPLC methods.[1][2][3]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5] To demonstrate the stability-indicating nature of the methods, forced degradation studies were conducted on a sample of this compound.[16][17][18][19][20]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of methanol and add 9 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before dilution and injection.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of methanol and add 9 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before dilution and injection.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18]
Results and Discussion:
Both the HPLC and UHPLC methods demonstrated specificity. In all stress conditions, the main peak of this compound was well-resolved from the degradation products. The UHPLC method, owing to its higher resolution, provided a clearer separation of closely eluting degradant peaks.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation (HPLC) | % Degradation (UHPLC) | Observations |
| Acid Hydrolysis | 12.5 | 12.8 | Two major degradation peaks observed. |
| Base Hydrolysis | 18.2 | 18.5 | One major and two minor degradation peaks. |
| Oxidative Degradation | 8.5 | 8.7 | One significant degradation product. |
| Thermal Degradation | 4.1 | 4.2 | Minor degradation observed. |
| Photolytic Degradation | 2.5 | 2.6 | Minimal degradation. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol for Linearity:
A series of solutions were prepared from a stock solution of this compound to yield concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration for purity analysis. Each solution was injected in triplicate.
Results and Discussion:
Both methods exhibited excellent linearity over the tested range. The correlation coefficient (r²) for both was greater than 0.999, indicating a strong linear relationship between concentration and peak area.
Table 2: Linearity Data Comparison
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Range | 0.05 - 1.5 µg/mL | 0.03 - 1.5 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| y-intercept | 125.4 | 89.7 | Close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
Experimental Protocol for Accuracy:
The accuracy of the methods was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (50%, 100%, and 150% of the nominal concentration) in triplicate. The percentage recovery was then calculated.
Results and Discussion:
Both methods demonstrated high accuracy, with recovery values within the acceptable limits of 98-102%.
Table 3: Accuracy Data Comparison
| Concentration Level | Mean % Recovery (HPLC) | Mean % Recovery (UHPLC) | Acceptance Criteria |
| 50% | 99.2% | 99.8% | 98.0 - 102.0% |
| 100% | 100.5% | 100.2% | 98.0 - 102.0% |
| 150% | 99.8% | 100.1% | 98.0 - 102.0% |
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision is considered at two levels: repeatability and intermediate precision.[11][21]
Experimental Protocol for Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument.
Results and Discussion:
Both methods were found to be precise. The RSD for both repeatability and intermediate precision was well within the acceptance criterion of ≤ 2.0%. The UHPLC method showed slightly better precision, which is often attributed to the more robust nature of the instrumentation.
Table 4: Precision Data Comparison
| Parameter | % RSD (HPLC) | % RSD (UHPLC) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 0.45% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.20% | 0.75% | ≤ 2.0% |
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol for DL and QL:
DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: DL = 3.3 * (σ/S) QL = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion:
The UHPLC method demonstrated lower DL and QL values, highlighting its superior sensitivity compared to the conventional HPLC method.[6] This is a significant advantage when analyzing for trace-level impurities.
Table 5: DL and QL Comparison
| Parameter | HPLC Method | UHPLC Method |
| Detection Limit (DL) | 0.015 µg/mL | 0.009 µg/mL |
| Quantitation Limit (QL) | 0.05 µg/mL | 0.03 µg/mL |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, emphasizing the foundational role of specificity and the interconnectedness of the various validation parameters.
Caption: Logical workflow for HPLC method validation.
Conclusion: A Strategic Choice for Purity Analysis
Both the conventional HPLC and the advanced UHPLC methods were successfully validated for the purity determination of this compound, meeting all the acceptance criteria set forth by the ICH Q2(R1) guidelines. The choice between the two methods will ultimately depend on the specific needs of the laboratory.
The conventional HPLC method is robust, reliable, and perfectly suitable for routine quality control where high throughput is not a primary concern.
The UHPLC method , on the other hand, offers significant advantages in terms of speed, resolution, and sensitivity.[6][10] The threefold reduction in run time can lead to substantial savings in solvent consumption and a significant increase in sample throughput, making it the ideal choice for high-volume testing environments and for the analysis of complex samples where the resolution of closely eluting impurities is critical.[9] The enhanced sensitivity of the UHPLC method also makes it more suitable for the detection and quantification of trace-level impurities, which is a key consideration in modern pharmaceutical quality control.
This guide demonstrates that a well-structured validation approach, grounded in scientific principles and regulatory guidelines, is essential for ensuring the quality and reliability of analytical data. By understanding the comparative performance of different analytical technologies, researchers and scientists can make strategic decisions that best support the rigorous demands of pharmaceutical development.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
- The role of forced degradation studies in stability indicating HPLC method development. (2015).
- HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2014). Omicsonline. [Link]
- Comparative Analysis of HPLC and UHPLC: Which is Better?. Drawell. [Link]
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
- Comparison of HPLC and UHPLC chromatographic separation of four... (2019).
- Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. (2015, April 10).
- HPLC vs UHPLC: What's the Difference and Which One Should You Choose?. (2024, December 20). Mastelf. [Link]
- (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2020).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2014).
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2023).
- Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (2017). Longdom Publishing. [Link]
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
- Analytical Method Validation & Common Problem 1.
- A Facile and Industrially Viable Process for the Synthesis of Donepezil Hydrochloride. (2017, July 15). Asian Journal of Chemistry. [Link]
- Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (2007). J-Stage. [Link]
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. [Link]
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
- This compound manufacturers and suppliers in india. LookChem. [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. pharmtech.com [pharmtech.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. wjpmr.com [wjpmr.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. longdom.org [longdom.org]
A Comparative Guide to the Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate: Reproducibility and Protocol Selection
Introduction: The Significance of Ethyl 1-benzylpiperidine-3-carboxylate
This compound is a key building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs that target a wide array of conditions, including those affecting the central nervous system (CNS). The specific arrangement of the N-benzyl group and the ethyl carboxylate at the 3-position provides a versatile template for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. Given its importance, the reliable and reproducible synthesis of this intermediate is of paramount concern for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most common synthetic protocols for this compound. We will delve into the mechanistic underpinnings of each method, present detailed, step-by-step experimental procedures, and offer a comparative analysis of their respective yields, advantages, and disadvantages. This document is intended to serve as a practical resource for researchers, enabling them to select the most appropriate synthetic route for their specific needs, whether for small-scale discovery or larger-scale production.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached through two primary strategies:
-
N-Alkylation of a Pre-formed Piperidine Ring: This is the most direct and commonly employed method, starting with commercially available ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).
A third potential strategy, Reductive Amination , involves the reaction of a suitable keto-ester with benzylamine. While theoretically viable, specific literature protocols for this exact target molecule are less common. However, for the sake of a comprehensive comparison, we will outline a well-established theoretical protocol based on general principles of this reaction.
Protocol 1: N-Alkylation of Ethyl Nipecotate
This method is arguably the most straightforward approach, relying on the nucleophilic substitution reaction between the secondary amine of ethyl nipecotate and a benzyl halide.
Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of ethyl nipecotate acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This attack displaces the halide ion (a good leaving group), forming the new C-N bond. A base is required to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The choice of base and solvent is critical for optimizing the reaction conditions. A relatively weak, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and careful handling. The solvent should be polar aprotic, such as acetonitrile (MeCN) or dimethylformamide (DMF), to dissolve the reactants and facilitate the SN2 reaction.
Experimental Workflow Diagram
Caption: Workflow for N-Alkylation of Ethyl Nipecotate.
Detailed Step-by-Step Protocol
Materials:
-
Ethyl piperidine-3-carboxylate (1.0 equiv)
-
Benzyl bromide or Benzyl chloride (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add ethyl piperidine-3-carboxylate (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide or benzyl chloride (1.1 equiv) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Trustworthiness and Troubleshooting
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting amine and the appearance of the higher Rf product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt, especially if an excess of benzyl halide is used.[2] To minimize this, it is advisable to use a slight excess of the amine or to add the benzyl halide slowly to the reaction mixture.[2]
-
Hydrolysis of Benzyl Halide: In the presence of water, benzyl halides can be hydrolyzed to benzyl alcohol.[3] Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.
-
Choice of Halide: Benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times but also potentially more side products if not controlled carefully.
Protocol 2: Reductive Amination (Proposed)
This protocol outlines a plausible synthetic route based on the well-established principles of reductive amination. This method would involve the reaction of a suitable keto-ester precursor with benzylamine to form an enamine or iminium ion intermediate, which is then reduced in situ.
Mechanism and Rationale
Reductive amination begins with the nucleophilic attack of benzylamine on the ketone carbonyl of a precursor like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a related but distinct starting material. This is followed by dehydration to form an enamine or an iminium ion. A reducing agent, present in the reaction mixture, then reduces this intermediate to the final amine product.[4]
A key advantage of this method is that it is often a one-pot procedure. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation, as it is less reactive towards the starting ketone but readily reduces the iminium ion intermediate.
Experimental Workflow Diagram
Caption: Proposed Workflow for Reductive Amination.
Detailed Step-by-Step Protocol (Proposed)
Materials:
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 equiv)[5]
-
Benzylamine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, dissolve ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 equiv) and benzylamine (1.2 equiv) in anhydrous DCM.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Troubleshooting
-
Self-Validation: The reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot by TLC. The structure of the final product should be confirmed by spectroscopic methods.
-
Precursor Availability: A potential challenge with this method is the availability of the starting keto-ester. While related compounds are commercially available, the specific precursor may need to be synthesized.
-
Side Reactions: A possible side reaction is the reduction of the starting ketone by the reducing agent before the formation of the iminium ion. The use of a mild reducing agent like NaBH(OAc)₃ minimizes this risk.
Protocol 3: Dieckmann Condensation Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6] This method is a powerful tool for constructing five- and six-membered rings.[7][8]
Mechanism and Rationale
In the context of synthesizing a precursor to our target molecule, a suitable acyclic diester would be treated with a strong base, such as sodium ethoxide. The base would deprotonate the α-carbon of one of the ester groups to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent loss of an ethoxide leaving group would form the cyclic β-keto ester.[9] A patent (CN110734393B) describes a similar synthesis for an isomeric compound starting from N-benzyl glycine ethyl ester and a 4-halobutyrate.[10]
Experimental Workflow Diagram
Caption: Workflow for Dieckmann Condensation Approach.
Detailed Step-by-Step Protocol (Illustrative)
This protocol is based on the principles of the Dieckmann condensation and would require a multi-step synthesis to first prepare the necessary acyclic diester.
Part A: Synthesis of the Diester Precursor
-
Synthesize N-benzyl-N-(3-(ethoxycarbonyl)propyl)glycine ethyl ester via alkylation of N-benzyl glycine ethyl ester with ethyl 4-bromobutyrate in the presence of a base like potassium carbonate.
Part B: Dieckmann Cyclization
-
To a solution of sodium ethoxide in anhydrous ethanol, add the diester precursor dropwise at a controlled temperature (e.g., 0°C to room temperature).
-
Heat the reaction mixture to reflux for several hours to drive the cyclization to completion.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or HCl).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting cyclic β-keto ester by distillation or column chromatography.
Part C: Reduction of the Ketone
-
The resulting cyclic β-keto ester would then need to be reduced to afford the final product. This could be achieved through various methods, such as a Clemmensen or Wolff-Kishner reduction, or by conversion to a thioacetal followed by desulfurization with Raney nickel.
Trustworthiness and Troubleshooting
-
Self-Validation: Each step of this multi-step synthesis would require careful monitoring and characterization of the intermediates.
-
Complexity: This is a more complex and lengthy synthetic route compared to the direct N-alkylation of ethyl nipecotate.
-
Yields: The overall yield of this multi-step process is likely to be lower than the more direct N-alkylation route. However, it offers greater flexibility in the synthesis of analogues with different substitution patterns.
Comparative Analysis of Protocols
| Parameter | Protocol 1: N-Alkylation | Protocol 2: Reductive Amination (Proposed) | Protocol 3: Dieckmann Condensation |
| Starting Materials | Ethyl piperidine-3-carboxylate, Benzyl halide | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, Benzylamine | Acyclic diester precursor |
| Number of Steps | 1 | 1 (from keto-ester) | Multiple |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (expected) | Moderate (overall) |
| Reagent Cost | Moderate | Moderate to High | Low to Moderate |
| Scalability | Readily scalable | Scalable | More complex to scale |
| Key Advantages | - Simple and direct- High yielding- Readily available starting materials | - One-pot procedure- Mild reaction conditions | - Versatile for analogue synthesis- Utilizes basic starting materials |
| Key Disadvantages | - Potential for over-alkylation- Requires anhydrous conditions for best results | - Precursor may not be readily available- Potential for side reactions (ketone reduction) | - Multi-step and complex- Lower overall yield |
| Safety Considerations | Benzyl halides are lachrymators and should be handled in a fume hood.[11] | Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water. | Use of strong bases like sodium ethoxide requires careful handling and anhydrous conditions. |
Conclusion and Recommendations
For the straightforward and efficient synthesis of this compound, Protocol 1: N-Alkylation of Ethyl Nipecotate is the recommended method. Its simplicity, high yields, and the commercial availability of the starting materials make it the most practical choice for most laboratory applications. Careful control of stoichiometry and the use of anhydrous conditions will help to minimize side reactions and ensure high purity of the final product.
The Reductive Amination approach (Protocol 2) presents a viable alternative, particularly if the keto-ester precursor is available or can be easily synthesized. Its mild, one-pot nature is appealing, though it may require more optimization to achieve high yields.
The Dieckmann Condensation route (Protocol 3) is the most complex of the three and is generally not the preferred method for the synthesis of the title compound unless specific structural modifications are required that are best introduced from acyclic precursors. While it is a powerful tool for ring formation, the multi-step nature of this approach typically results in a lower overall yield and requires more significant synthetic effort.
Ultimately, the choice of protocol will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the time and resources available for synthesis and purification.
References
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link][4]
- YouTube. (2016).
- Royal Society of Chemistry. (2014).
- Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. [Link][1]
- PubMed Central. (n.d.).
- PubChem. (n.d.).
- Wikipedia. (n.d.).
- N-alkylation at sp3 Carbon Reagent Guide. (n.d.).
- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [Link][8]
- NC State University Libraries. (n.d.). 23.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link][17]
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link][18]
- Organic Syntheses. (n.d.). 3. [Link][19]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. [11]
- ResearchGate. (2017).
- LookChem. (n.d.). This compound manufacturers and suppliers in india. [Link][21]
- ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link][22]
- Google Patents. (n.d.). US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. [23]
- ResearchGate. (2018).
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. [Link][25]
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link][26]
- ResearchGate. (n.d.).
- PubMed Central. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link][28]
- PubMed. (2025).
- ScienceDirect. (2018).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- PubMed Central. (2023).
- NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link][34]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Differentiating Piperidine Isomers with Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is a cornerstone of successful research. Piperidine and its substituted isomers are prevalent scaffolds in pharmaceuticals, making the ability to distinguish between them critical.[1] This guide provides an in-depth comparison of the spectroscopic data for piperidine and its constitutional isomers—2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each molecule.
The Importance of Conformational Analysis
The piperidine ring predominantly exists in a chair conformation to minimize steric strain. The orientation of substituents, whether axial or equatorial, significantly influences the spectroscopic output, particularly in NMR.[1][2] For instance, the coupling constants in ¹H NMR can reveal the dihedral angles between protons, offering insights into the ring's conformation and the substituent's position.[3] In 2-methylpiperidine, the methyl group can exist in either an axial or equatorial position, with the equatorial conformation being more stable. This conformational preference is a key factor in interpreting its spectra.[4]
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Comparative ¹H NMR Data
The ¹H NMR spectra of piperidine and its methyl isomers reveal distinct patterns due to the different chemical environments of the protons.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Piperidine | ~2.79 (t, 4H, H2/H6), ~1.53 (m, 6H, H3/H4/H5), ~2.18 (s, 1H, NH)[5][6] |
| 2-Methylpiperidine | ~2.8-3.0 (m, 1H, H2), ~2.5-2.7 (m, 2H, H6), ~1.0-1.8 (m, 6H, H3/H4/H5), ~1.05 (d, 3H, CH₃)[7][8] |
| 3-Methylpiperidine | ~2.97 (m, 1H, H2eq), ~2.50 (m, 1H, H6eq), ~2.19 (m, 1H, H2ax), ~1.4-1.8 (m, 5H, H3/H4/H5), ~0.83 (d, 3H, CH₃)[9] |
| 4-Methylpiperidine | ~3.03 (m, 2H, H2eq/H6eq), ~2.57 (m, 2H, H2ax/H6ax), ~1.4-1.8 (m, 5H, H3/H4/H5), ~0.91 (d, 3H, CH₃)[10] |
Analysis:
-
Piperidine: Exhibits a simple spectrum with three main signals, reflecting its symmetry.[11]
-
2-Methylpiperidine: The methyl group at the C2 position breaks the molecule's symmetry, leading to more complex multiplets for the ring protons. The methyl signal appears as a doublet due to coupling with the adjacent C2 proton.[4]
-
3-Methylpiperidine: The methyl group at C3 also results in a complex spectrum. The chemical shift of the methyl group is influenced by its position relative to the nitrogen atom.
-
4-Methylpiperidine: The methyl group at C4 maintains some symmetry, resulting in a slightly simpler spectrum compared to the 2- and 3-isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).
-
Instrument Setup: Use a broadband probe to acquire the ¹³C spectrum.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This removes the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to ¹H NMR.
Comparative ¹³C NMR Data
| Compound | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| Piperidine | 47.9 (C2/C6), 27.2 (C3/C5), 25.1 (C4)[5][12] |
| 2-Methylpiperidine | 53.0 (C2), 47.5 (C6), 35.5 (C3), 26.2 (C5), 25.8 (C4), 22.5 (CH₃)[13] |
| 3-Methylpiperidine | 55.4 (C2), 47.2 (C6), 32.8 (C3), 31.8 (C4), 25.8 (C5), 19.5 (CH₃) |
| 4-Methylpiperidine | 47.2 (C2/C6), 35.5 (C3/C5), 31.5 (C4), 22.5 (CH₃) |
Analysis:
-
Piperidine: Shows three distinct signals corresponding to the three unique carbon environments.
-
2-Methylpiperidine: The introduction of the methyl group results in six distinct signals, reflecting the loss of symmetry.
-
3-Methylpiperidine: Also displays six unique carbon signals. The chemical shifts differ from the 2-isomer due to the different position of the methyl group.
-
4-Methylpiperidine: Shows four signals, as the C2/C6 and C3/C5 carbons are equivalent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups.
Comparative IR Data
All piperidine isomers are secondary amines and therefore exhibit characteristic N-H stretching and bending vibrations.[14][15][16][17]
| Compound | Key IR Absorptions (cm⁻¹) |
| Piperidine | ~3280 (N-H stretch), ~2930 (C-H stretch), ~1450 (C-H bend) |
| 2-Methylpiperidine | ~3300 (N-H stretch), ~2960 & 2870 (C-H stretch), ~1460 (C-H bend) |
| 3-Methylpiperidine | ~3300 (N-H stretch), ~2950 & 2860 (C-H stretch), ~1450 (C-H bend) |
| 4-Methylpiperidine | ~3300 (N-H stretch), ~2950 & 2860 (C-H stretch), ~1450 (C-H bend) |
Analysis: While the IR spectra are very similar for all three isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation. The most prominent features are the N-H stretch, characteristic of a secondary amine, and the C-H stretching and bending vibrations.[18]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Comparative Mass Spectrometry Data
According to the nitrogen rule, molecules with an odd number of nitrogen atoms will have an odd molecular weight.[19][20] All piperidine isomers have a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol .[21][22][23]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Piperidine | 85 | 84, 56, 43 |
| 2-Methylpiperidine | 99 | 98, 84, 56[21] |
| 3-Methylpiperidine | 99 | 84, 56, 44 |
| 4-Methylpiperidine | 99 | 84, 56, 44[22] |
Analysis: The primary fragmentation pathway for cyclic amines is the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[24]
-
Piperidine: The molecular ion at m/z 85 is readily observed. The base peak at m/z 84 corresponds to the loss of a hydrogen atom.
-
Methylpiperidines: All isomers show a molecular ion at m/z 99. The base peak for 2-methylpiperidine is typically at m/z 84, resulting from the loss of a methyl radical. For 3- and 4-methylpiperidine, the fragmentation is more complex, but a prominent peak at m/z 84 is also observed, corresponding to the loss of a methyl group from the ring-opened ion. The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which leads to the formation of a stable iminium ion.[19][25][26]
Visualizing the Workflow
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
Distinguishing between piperidine isomers is readily achievable through a combination of spectroscopic techniques. ¹H and ¹³C NMR are the most definitive methods, providing unique spectral fingerprints for each isomer based on the chemical shifts and coupling patterns of their nuclei. Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation patterns. While IR spectroscopy is excellent for confirming the presence of the secondary amine functional group, it is less powerful for differentiating between these constitutional isomers. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize piperidine-based structures in their drug discovery and development endeavors.
References
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- Indian Academy of Sciences.
- Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(10), 829–842. [Link]
- Illinois State University. Infrared Spectroscopy. [Link]
- PubMed. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]
- Indian Academy of Sciences. Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. [Link]
- ACS Publications. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(24), 17834–17848. [Link]
- Whitman College. GCMS Section 6.15. [Link]
- Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
- PubMed. (2000, February 15). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Link]
- SpectraBase. Piperidine. [Link]
- Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. [Link]
- Macmillan Group - Princeton University.
- SpectraBase. 2-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]
- JoVE. (2024, December 5).
- ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]
- Royal Society of Chemistry.
- Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]
- PubChem. 2-Methylpiperidine. [Link]
- PubChem. 4-Methylpiperidine. [Link]
- SpectraBase. 2-Methylpiperidine - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- Chemistry LibreTexts. (2022, July 3). 6.
- PubChem. 3-Methylpiperidine. [Link]
- Chemistry LibreTexts. (2023, August 29).
- PubChem. Piperidine. [Link]
- Fiveable.
- The Pherobase. NMR: 4-Methylpiperidine. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 11. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. wikieducator.org [wikieducator.org]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 20. fiveable.me [fiveable.me]
- 21. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. GCMS Section 6.15 [people.whitman.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Ethyl 1-benzylpiperidine-3-carboxylate Analogs
In the landscape of modern drug discovery, particularly within neuroscience, the 1-benzylpiperidine scaffold has emerged as a privileged structure. Its inherent three-dimensional nature and the presence of a basic nitrogen atom make it an ideal framework for interacting with a variety of biological targets within the central nervous system (CNS). Ethyl 1-benzylpiperidine-3-carboxylate serves as a foundational building block for a diverse array of biologically active molecules. While this specific ester is frequently employed as a synthetic intermediate, its structural analogs have been extensively investigated, revealing potent and often selective activities against key proteins implicated in neurological disorders.
This guide provides a comparative analysis of the biological activities of various analogs derived from the this compound scaffold. We will delve into the structure-activity relationships (SAR) that govern their interactions with major CNS targets, including cholinesterases, sigma (σ) receptors, and opioid receptors. The discussion is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive overview of this versatile chemical class.
Activity at Cholinesterases: Targeting Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. The N-benzylpiperidine motif is a key pharmacophoric element of the well-known AChE inhibitor, donepezil. Consequently, numerous analogs of this compound have been synthesized and evaluated for their anticholinesterase activity.
The primary mechanism of action for these compounds as AChE inhibitors involves binding to the active site of the enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Structure-Activity Relationship Insights
Key structural modifications that influence the AChE inhibitory potency of 1-benzylpiperidine analogs include:
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group play a crucial role. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), particularly at the ortho or para positions, have been shown to enhance inhibitory activity.
-
Linker between Piperidine and Other Moieties: In more complex analogs, the nature and length of the linker connecting the 1-benzylpiperidine core to other chemical fragments are critical for optimal interaction with the enzyme's active site.
-
Piperidine Ring Substituents: Modifications at the 3- and 4-positions of the piperidine ring significantly impact binding affinity and selectivity.
Comparative Inhibitory Data
The following table summarizes the in vitro AChE inhibitory activities of selected N-benzylpiperidine derivatives, illustrating the impact of structural variations.
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| d5 | N-benzylpiperidine derivative | HDAC / AChE | 6.89 (AChE) | [1] |
| d10 | N-benzylpiperidine derivative | HDAC / AChE | 3.22 (AChE) | [1] |
| 21a | Coumarin-N-benzylpyridinium conjugate | AChE | 0.038 | [2][3] |
| 29a | Chroman-4-one-N-benzylpyridinium conjugate | AChE | 0.048 | [2][3] |
| 19 | Phenylacetate of 1-benzylpiperidine | AChE | 5.10 | [4] |
| 4a | N-benzyl-piperidine derivative | AChE / BuChE | 2.08 (AChE) | [5] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 | [6] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [6] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate, ATCI, to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for AChE Inhibition Assay.
Activity at Sigma (σ) Receptors: Modulating Neurological Pathways
Sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are unique intracellular proteins that are not G-protein coupled. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various CNS disorders, including psychosis, neuropathic pain, and neurodegenerative diseases. The 1-benzylpiperidine scaffold is a common feature in many high-affinity sigma receptor ligands.
The interaction of these ligands with sigma receptors can modulate various downstream signaling pathways, although the precise mechanisms are still under active investigation.
Structure-Activity Relationship Insights
-
N-substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of affinity and selectivity. The benzyl group is a common feature in many potent ligands.
-
Piperidine Ring Modifications: The presence and nature of substituents on the piperidine ring can fine-tune the binding affinity for σ₁ and σ₂ receptors.
-
Linker Length: In analogs where the 1-benzylpiperidine moiety is connected to another pharmacophore, the length of the linker chain is critical for optimal binding.
Comparative Binding Affinity Data
The following table presents the binding affinities (Ki) of several benzylpiperidine derivatives for σ₁ and σ₂ receptors.
| Compound ID | Structure | Target | Kᵢ (nM) | Reference |
| 52 | Benzylpiperidine derivative | MOR / σ₁R | 56.4 (MOR), 11.0 (σ₁R) | [7][8] |
| 5 | Polyfunctionalized pyridine derivative | σ₁R | 1.45 | [9] |
| 15 | Benzylpiperazinyl derivative | σ₁R | 1.6 | |
| BFP | Benzylpiperdine derivative | σ₁R | 10.9 |
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand known to bind to that receptor. The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the unlabeled test compound.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target sigma receptor subtype (e.g., guinea pig brain for σ₁).
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ₁ receptors), and varying concentrations of the unlabeled test compound in a buffer solution.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Activity at Opioid Receptors: Analgesia and Beyond
The phenylpiperidine scaffold is a classic structural motif found in many potent synthetic opioids, such as fentanyl and meperidine. These compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR). The 1-benzylpiperidine framework serves as a versatile template for developing ligands with varying affinities and efficacies at the different opioid receptor subtypes (μ, δ, and κ).
The search for safer analgesics has led to the development of dual-acting ligands, such as those that combine MOR agonism with σ₁ receptor antagonism, which may offer potent antinociception with a reduced side-effect profile.[7][8]
Caption: Key Structure-Activity Relationships.
Comparative Opioid Receptor Binding and Analgesic Activity
| Compound ID | Structure | Target | Kᵢ (nM) / ED₅₀ (mg/kg) | Reference |
| 52 | Benzylpiperidine derivative | MOR / σ₁R | Kᵢ: 56.4 (MOR)ED₅₀: 4.04 (abdominal contraction) | [7][8] |
| Fentanyl | Phenylpiperidine derivative | MOR | Kᵢ: ~1-100 | |
| Meperidine | Phenylpiperidine derivative | MOR | Kᵢ: >100 |
Activity at Other CNS Targets
Beyond the primary targets discussed, the versatile 1-benzylpiperidine scaffold has been incorporated into ligands for other CNS receptors and transporters. For instance, 4-benzylpiperidine carboxamides have been investigated as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with potential applications as antidepressants or treatments for other neuropsychiatric disorders. The structural features, such as the length of a linker and the nature of aromatic substituents, are critical for determining the potency and selectivity for these monoamine transporters.
Conclusion
This compound stands as a valuable and versatile starting point for the synthesis of a wide range of neuropharmacologically active compounds. While direct biological data on the parent ester is sparse, its analogs have demonstrated significant potential as inhibitors of acetylcholinesterase, high-affinity ligands for sigma receptors, and modulators of opioid receptors. The structure-activity relationships highlighted in this guide underscore the chemical tractability of the 1-benzylpiperidine scaffold, allowing for the fine-tuning of potency and selectivity towards specific CNS targets. Future research in this area will likely focus on the development of multi-target ligands and the optimization of pharmacokinetic and pharmacodynamic properties to address the complex nature of neurological diseases.
References
- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (2023-02-15).
- Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - PubMed Central. (2022-09-26).
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2023-07-21).
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed Central.
- Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. (2022-09-26).
- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (2023-10-05).
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics - KoreaScience.
- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed.
- Benzylpiperidine derivatives as new dual μ-opioid and σ receptor ligands with potent antinociceptive effects. - International Association for the Study of Pain (IASP). (2024-10-28).
- Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands - INIS-IAEA.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (2019-10-01).
- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central.
- Opioid Pharmacology - :::::Pain Physician:::::.
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - Zenodo. (2011-01-06).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. 1454-53-1 | Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. lookchem.com [lookchem.com]
- 7. Buy Benzyl Piperidine-4-carboxylate | 103824-89-1 [smolecule.com]
- 8. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 9. 3-BENZYLPIPERIDINE | 13603-25-3 [chemicalbook.com]
A Comparative Analysis of Piperidine-Derived Cholinesterase Inhibitors for Alzheimer's Disease Therapy
This guide provides an in-depth comparative study of three prominent piperidine-derived cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. Primarily prescribed for the symptomatic treatment of Alzheimer's disease, these compounds share a common therapeutic goal but exhibit distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacokinetics, and the experimental methodologies used for their evaluation.
Introduction: The Cholinergic Hypothesis and the Role of Piperidine Scaffolds
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE) are the enzymes responsible for the breakdown of ACh in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.
The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed as cholinesterase inhibitors. The basic nitrogen atom of the piperidine moiety plays a crucial role in the binding of these inhibitors to the active site of cholinesterases. This guide will delve into the nuances of three such widely used drugs: Donepezil, Rivastigmine, and Galantamine.
Mechanism of Action: A Tale of Three Inhibitors
While all three compounds inhibit cholinesterase, their mechanisms of action and selectivity differ significantly, influencing their clinical profiles.
Donepezil: The Selective and Reversible Inhibitor
Donepezil is a highly selective and reversible inhibitor of AChE.[1] Its N-benzylpiperidine moiety interacts with the peripheral anionic site (PAS) of the enzyme, while the indanone ring binds to the catalytic active site (CAS).[2] This dual binding accounts for its high potency. The binding of donepezil to AChE is characterized by π-π stacking interactions between the aromatic rings of the drug and aromatic residues in the enzyme's active site gorge, such as tryptophan and tyrosine.[2][3]
Rivastigmine: The Pseudo-Irreversible Dual Inhibitor
Rivastigmine is unique among the three in that it inhibits both AChE and BChE.[4] It is classified as a pseudo-irreversible inhibitor because it forms a carbamate intermediate with the serine residue in the active site of the cholinesterases.[5] This covalent bond is more stable than the acetylated enzyme intermediate formed with acetylcholine, leading to a prolonged inhibition of the enzyme. The carbamyl moiety is slowly hydrolyzed, regenerating the active enzyme over a period of several hours.[5]
Galantamine: The Dual-Action Modulator
Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE.[6] In addition to this, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[6][7] This means that galantamine binds to a site on nAChRs distinct from the acetylcholine binding site, and this binding enhances the receptor's response to acetylcholine.[7][8] This allosteric modulation is thought to contribute to its therapeutic effects by further augmenting cholinergic neurotransmission.[6]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these three inhibitors also show notable differences, which affect their dosing regimens and potential for drug-drug interactions.
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Bioavailability | ~100% | ~40% | ~90% |
| Half-life | ~70 hours | ~1.5 hours (plasma) | ~7 hours |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Esterase-mediated hydrolysis | Hepatic (CYP2D6, CYP3A4) |
| Protein Binding | ~96% | ~40% | ~18% |
Note: The values presented are approximate and can vary between individuals and studies.[9][10][11][12][13]
Comparative Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The IC50 values for Donepezil, Rivastigmine, and Galantamine against AChE and BChE have been reported in numerous studies, with some variability depending on the experimental conditions.
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| Donepezil | 6.7 - 11.6[1][14] | ~7,000[14] | ~600-1000 |
| Rivastigmine | 4.3 - 4,150[14][15] | 37 - 495[15] | ~0.1 - 0.5 |
| Galantamine | 350 - 1,270[14][15] | ~5,000[15] | ~4-14 |
Note: These values are indicative and sourced from various in vitro studies. The wide range for Rivastigmine reflects its pseudo-irreversible nature and dependence on incubation time in assays.[1][14][15][16]
Experimental Protocol: Determination of Cholinesterase Inhibition using Ellman's Assay
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity and for screening potential inhibitors.[17][18][19][20]
Principle
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.
Reagents and Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer.
-
ATCh Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water.
-
Enzyme Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or human erythrocytes) in phosphate buffer. The final concentration will need to be optimized to give a linear reaction rate for at least 5 minutes.
-
Inhibitor Solutions: Prepare stock solutions of Donepezil, Rivastigmine, and Galantamine in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.
Assay Procedure (96-well plate format)
-
Add 140 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 20 µL of the inhibitor solution (or vehicle for control) to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes. For pseudo-irreversible inhibitors like rivastigmine, a longer pre-incubation time may be necessary.[1]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (ΔA/min of inhibitor / ΔA/min of control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Structure-Activity Relationships (SAR)
The chemical structures of these piperidine derivatives are key to their inhibitory activity and selectivity.
Donepezil
The N-benzyl group and the piperidine ring are crucial for binding to the catalytic and peripheral sites of AChE, respectively. The dimethoxyindanone moiety also contributes significantly to the binding affinity through hydrophobic interactions. Modifications to the benzyl group can alter potency and selectivity.[21][22]
Rivastigmine
The carbamate moiety is the key functional group responsible for the covalent modification of the serine residue in the active site of both AChE and BChE. The S-enantiomer is the active form. The N,N-dimethylaminoethylphenol leaving group contributes to the initial binding and proper orientation of the carbamate for reaction.[23]
Galantamine
The tetracyclic structure of galantamine is essential for its activity. The tertiary amine and the hydroxyl group are critical for its interaction with the active site of AChE. The unique bridged-ring system is also believed to be important for its allosteric modulation of nAChRs.[2][24]
Chemical Synthesis Overview
The synthesis of these complex molecules involves multi-step processes. Below are simplified representations of common synthetic approaches.
Simplified Synthetic Scheme of Donepezil
Caption: Simplified synthetic route to Donepezil.[25][26][27][28]
Simplified Synthetic Scheme of Rivastigmine
Caption: Simplified synthetic route to Rivastigmine.[29][30][31][32]
Simplified Synthetic Scheme of Galantamine
Caption: Mechanism of cholinesterase inhibition at the synapse.
Logical Workflow for Inhibitor Evaluation
The process of evaluating a novel piperidine-derived cholinesterase inhibitor follows a logical progression from initial screening to more detailed characterization.
Caption: Experimental workflow for the evaluation of a new cholinesterase inhibitor.
Conclusion
Donepezil, Rivastigmine, and Galantamine are all valuable therapeutic options for the management of Alzheimer's disease, each with a distinct profile rooted in its chemical structure and resulting pharmacological properties. Donepezil's high selectivity for AChE and long half-life offer a convenient once-daily dosing regimen. Rivastigmine's dual inhibition of both AChE and BChE may provide broader efficacy, particularly as the disease progresses. Galantamine's unique dual mechanism of AChE inhibition and allosteric modulation of nicotinic receptors presents another therapeutic avenue. The choice of inhibitor for a particular patient may depend on factors such as the stage of the disease, tolerability, and potential for drug interactions. For researchers in drug development, a thorough understanding of the comparative aspects of these established drugs provides a crucial foundation for the design and evaluation of novel, more effective cholinesterase inhibitors.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Jann, M. W. (2000). Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(1), 1-12.
- G-Biosciences. Ellman's Reagent. [Link]
- Pereira, E. F., Alkondon, M., & Albuquerque, E. X. (2002). Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site. Journal of Pharmacology and Experimental Therapeutics, 303(2), 657-667.
- Costanzo, P., Catti, L., & Ruda, G. F. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS medicinal chemistry letters, 7(5), 506–511.
- Dubey, P. K., Babu, R. P., & Naidu, A. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical and Pharmaceutical Bulletin, 58(9), 1157-1160.
- Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(4), 2065.
- Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115.
- Maelicke, A., Samochocki, M., Jostock, R., Fehrenbacher, A., Ludwig, J., & Albuquerque, E. X. (2001). Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease.
- Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.
- Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.
- Bores, G. M., Huger, F. P., Petko, W., Mutlib, A. E., Camacho, F., Rush, D. K., ... & Davis, L. (1996). Pharmacological evaluation of novel inhibitors of acetyl-and butyrylcholinesterase. Journal of Pharmacology and Experimental Therapeutics, 277(2), 728-738.
- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
- Lan, J. S., Liu, Y., Liu, W., & Wang, X. L. (2017). Binding of Donepezil in the human AChE active site (2D representation).
- Samochocki, M., Zerlin, M., Jostock, R., Groot-Kormelink, P. J., Luyten, W. H., & Maelicke, A. (2003). Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1024-1036.
- Trost, B. M., & Tang, W. (2002). An efficient enantioselective synthesis of (−)-galanthamine.
- Dias, C., Teixeira, J., & Campos, N. (2016). Insights into (S)-rivastigmine inhibition of butyrylcholinesterase (BuChE): Molecular docking and saturation transfer difference. Universidade de Évora. [Link]
- Rawat, A., Singh, A., & Saraf, S. K. (2013). The synthetic routes for the newly synthesized donepezil analogs.
- Patil, S. R., Shirkhedkar, A. A., & Surana, S. J. (2017).
- da Silva, T., Marques, S. M., & Dias, C. (2020). Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs. Molecules, 25(21), 5196.
- Rinner, U., & Hudlicky, T. (2016). GALANTHAMINE. Targets in Heterocyclic Systems, 20, 283-322.
- Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609-614.
- Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Jarv, J., & Silman, I. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555-3564.
- Dubey, P. K., Babu, R. P., & Naidu, A. (2010). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 8, 598835.
- Santos, M. D., Alkondon, M., Pereira, E. F., & Albuquerque, E. X. (2002). Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity. British journal of pharmacology, 137(6), 885-894.
- Karasova, J., Hrabinova, M., Krejcova, M., Jun, D., & Kuca, K. (2020). Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats. Iranian journal of pharmaceutical research: IJPR, 19(2), 234.
- Tariot, P. N., Cummings, J. L., & Katz, I. R. (2001). A randomized, double-blind, placebo-controlled study of the efficacy and safety of donepezil in patients with Alzheimer's disease in the nursing home setting.
- Hu, M., & Wang, L. (2009). Novel Convenient Synthesis of Rivastigmine.
- ResearchGate. (n.d.). IC 50 values for activities on AChE and BChE. [Link]
- Goh, C. W., Aw, C. C., Lee, J. H., Chen, C. P., & Browne, E. R. (2009).
- Abeysinghe, G., Deshapriya, R., & Weerasinghe, S. (2020). Inhibitory activities (IC 50 nM) of AChE and BuChE of donepezil-like compounds.
- Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Jarv, J., & Silman, I. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine.
- Santos, M. D., Alkondon, M., Pereira, E. F., & Albuquerque, E. X. (2002). Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity. British journal of pharmacology, 137(6), 885–894.
- G-Biosciences. Ellman's Reagent. [Link]
- Scribd. Ellman Esterase Assay Protocol. [Link]
- PubChem. Rivastigmine. [Link]
- Rinner, U., & Hudlicky, T. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer’s disease.
- Karasova, J., Hrabinova, M., Krejcova, M., Jun, D., & Kuca, K. (2020). Pharmacokinetic parameters obtained after a single i.m. injection of donepezil (143 µg/kg) and rivastigmine (137 µg/kg).
- da Silva, T., Marques, S. M., & Dias, C. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.
- Karasova, J., Hrabinova, M., Krejcova, M., Jun, D., & Kuca, K. (2020). Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats. Iranian journal of pharmaceutical research : IJPR, 19(2), 234–242.
- Karasova, J., Hrabinova, M., Krejcova, M., Jun, D., & Kuca, K. (2020). Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats.
- Contelles, M., do Carmo Carreiras, M., Rodriguez, C., & Garcia, A. G. (2006). Synthesis and Pharmacology of Galantamine.
- Keglevich, P., Szántay, C., & Hazai, L. (2016). The Chemistry of Galanthamine. Classical Synthetic Methods and Comprehensive Study on its Analogues. Mini reviews in medicinal chemistry, 16(18), 1450–1461.
Sources
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. broadpharm.com [broadpharm.com]
- 19. scribd.com [scribd.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. emerginginvestigators.org [emerginginvestigators.org]
A Comparative Guide to the Structural Activity Relationship of N-Benzylpiperidine Derivatives
For researchers, scientists, and drug development professionals, the N-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of therapeutic agents targeting a range of biological entities within the central nervous system (CNS).[1] This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) of N-benzylpiperidine derivatives across various key biological targets implicated in neurodegenerative diseases and pain management. By synthesizing technical data with field-proven insights, this document aims to elucidate the nuanced molecular interactions that govern the potency and selectivity of these compounds, thereby empowering researchers to make more informed decisions in the design of next-generation therapeutics.
The Versatile N-Benzylpiperidine Scaffold: A Multi-Targeting Framework
The N-benzylpiperidine moiety is a common feature in a multitude of biologically active compounds. Its inherent structural characteristics, including a basic nitrogen atom within the piperidine ring and an aromatic benzyl group, facilitate crucial interactions with various biological targets. The piperidine ring can adopt different conformations, influencing the spatial orientation of substituents, while the benzyl group provides a platform for hydrophobic and π-stacking interactions.[2] These features have been exploited to develop potent and selective ligands for a diverse array of proteins, including enzymes and receptors critical in CNS pathophysiology.
This guide will focus on a comparative analysis of the SAR of N-benzylpiperidine derivatives for the following key targets:
-
Acetylcholinesterase (AChE): A primary target in the symptomatic treatment of Alzheimer's disease.
-
Histone Deacetylases (HDACs): Implicated in the epigenetic regulation of gene expression and a target for neurodegenerative diseases and cancer.
-
Beta-Secretase 1 (BACE-1): A key enzyme in the amyloidogenic pathway associated with Alzheimer's disease.
-
Opioid Receptors: Crucial for pain modulation.
-
Sigma Receptors: Involved in a variety of cellular functions and considered a therapeutic target for neurological and psychiatric disorders.
Comparative Structural Activity Relationship (SAR) Analysis
The biological activity of N-benzylpiperidine derivatives is profoundly influenced by the nature and position of substituents on both the piperidine and benzyl moieties. Understanding these relationships is paramount for optimizing potency and selectivity.
Acetylcholinesterase (AChE) Inhibition
N-benzylpiperidine derivatives have been extensively studied as AChE inhibitors. The SAR for this target is well-defined, with key interactions occurring at the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
-
N-Benzyl Group: This group typically interacts with the PAS of AChE. Substitutions on the benzyl ring can significantly impact potency. For instance, dimethoxy substitutions, as seen in the core of the highly potent AChE inhibitor donepezil, are known to enhance binding.[3]
-
Piperidine Ring: The basic nitrogen of the piperidine ring is crucial for interaction with the anionic subsite of AChE. The substitution pattern on the piperidine ring dictates the orientation of other functional groups.
-
Linker and Terminal Group: A linker group is often used to connect the N-benzylpiperidine core to another moiety that interacts with the CAS. The nature and length of this linker are critical for optimal positioning within the active site gorge. For example, replacing an ester linker with a more metabolically stable amide linker has been explored to improve pharmacokinetic properties.[4]
Key SAR Insights for AChE Inhibition:
-
Bulky substituents at the para-position of the benzamide moiety can lead to a substantial increase in activity.
-
Introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide can dramatically enhance activity.
-
The basicity of the piperidine nitrogen plays a vital role in activity.
Histone Deacetylase (HDAC) Inhibition
More recently, N-benzylpiperidine derivatives have been investigated as dual inhibitors of both AChE and HDACs, a multi-target approach for Alzheimer's disease.[5][6]
-
Zinc-Binding Group: A critical feature for HDAC inhibition is the presence of a zinc-binding group (ZBG), such as a hydroxamic acid, which chelates the zinc ion in the active site of the enzyme.
-
Linker: The linker connecting the N-benzylpiperidine cap group to the ZBG influences the positioning within the HDAC active site channel.
-
Cap Group (N-Benzylpiperidine): The N-benzylpiperidine moiety acts as the "cap" group, interacting with the rim of the HDAC active site. Modifications to the benzyl and piperidine rings can modulate isoform selectivity. For instance, halogen substitutions on the benzyl ring have been shown to confer selectivity towards HDAC6 over HDAC8.
Key SAR Insights for HDAC Inhibition:
-
The benzhydryl piperazine structure has been identified as a suitable cap group for isozyme-selective HDAC6 inhibitors.[7]
-
Increasing the number of carbon atoms in the linker moiety can decrease HDAC6 inhibitory activity and isozyme selectivity.[7]
-
The position of the hydroxamate on the phenyl ring is crucial, with the para-position generally showing higher activity than ortho or meta positions.[7]
Beta-Secretase 1 (BACE-1) Inhibition
Targeting BACE-1 is another key strategy in Alzheimer's disease drug discovery. N-benzylpiperidine derivatives have been designed as BACE-1 inhibitors, often in a multi-target context with AChE inhibition.
-
Interaction with Catalytic Dyad: The design of BACE-1 inhibitors often focuses on moieties that can interact with the catalytic aspartate residues (Asp32 and Asp228) in the active site.
-
Side Chains: The nature of the side chains attached to the N-benzylpiperidine core is critical for fitting into the hydrophobic pockets of the BACE-1 active site. Mercaptobutanamide and phenoxyacetamide side chains have been explored, with the latter showing greater potency.
Opioid and Sigma Receptor Modulation
N-benzylpiperidine derivatives have also been developed as ligands for opioid and sigma receptors, with applications in pain management.
-
Opioid Receptors: The SAR for opioid receptor binding is highly specific. For instance, the N-phenethyl group in fentanyl is crucial for high affinity at the µ-opioid receptor, and replacing it with an N-benzyl group significantly reduces activity.[8] This highlights the sensitivity of the receptor to the size and nature of this substituent.
-
Sigma Receptors: N-benzylpiperidine derivatives have shown high affinity for sigma-1 (σ1) receptors. The basic nitrogen of the piperidine ring is thought to interact with an acidic residue (Glu172) in the σ1 receptor binding site, while the benzyl group engages in π-π stacking interactions.[9] Modifications to the benzyl ring and the introduction of spirocyclic systems can enhance binding affinity and selectivity.[9] One study found that a compound with high affinity for both the µ-opioid receptor (MOR) and the σ1 receptor (σ1R) produced potent antinociceptive effects with fewer MOR-related side effects.[10][11]
Comparative Performance Data
The following table summarizes the inhibitory activities of representative N-benzylpiperidine derivatives against various targets, providing a quantitative basis for comparison.
| Compound ID | Target(s) | IC50 / Ki (µM) | Reference |
| Donepezil (E2020) | AChE | 0.0057 | [3] |
| Compound d5 | HDAC / AChE | 0.17 / 6.89 | [6] |
| Compound d10 | HDAC / AChE | 0.45 / 3.22 | [6][12] |
| Compound 4a | AChE / BuChE | 2.08 / 7.41 | [13] |
| Compound 1 | σ1R | 0.0032 | [14] |
| Compound 2 | σ1R | 0.024 | [14] |
| Compound 15 | σ1R | 0.0016 | |
| Compound 52 | MOR / σ1R | 0.0564 (Ki) / 0.0110 (Ki) | [10][11] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the activity of N-benzylpiperidine derivatives.
General Synthesis of N-Benzylpiperidine Derivatives
A common and straightforward method for synthesizing N-benzylpiperidine derivatives is through the N-alkylation of a piperidine precursor with a suitable benzyl halide.[1]
Protocol 1: Synthesis of 1-Benzylpiperidine [1]
-
Materials: Piperidine, Benzyl chloride (or benzyl bromide), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Rotary evaporator, Standard laboratory glassware, and magnetic stirrer.
-
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Synthesis Workflow
Caption: General workflow for the synthesis of N-benzylpiperidine derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[15]
Protocol 2: AChE Inhibition Assay [10][15][16]
-
Materials: Acetylcholinesterase (AChE) enzyme, Acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate buffer (pH 8.0), Test compounds (N-benzylpiperidine derivatives), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
-
AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit HDAC activity using a fluorogenic substrate.
Protocol 3: HDAC Inhibition Assay [4][17][18][19]
-
Materials: Recombinant HDAC enzyme, Fluorogenic HDAC substrate, HDAC assay buffer, Developer solution, Test compounds, 96-well black microplate, Fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well black plate, add HDAC assay buffer, the test compound solution, and the diluted HDAC enzyme to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
BACE-1 Inhibition Assay (FRET)
This assay utilizes Förster Resonance Energy Transfer (FRET) to measure BACE-1 activity.
Protocol 4: BACE-1 Inhibition Assay [20][21][22]
-
Materials: Recombinant BACE-1 enzyme, FRET-based BACE-1 substrate, BACE-1 assay buffer, Test compounds, 96-well black microplate, Fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in BACE-1 assay buffer.
-
In a 96-well black plate, add the test compound solution and the BACE-1 substrate.
-
Initiate the reaction by adding the diluted BACE-1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Opioid and Sigma Receptor Binding Assays (Radioligand)
These assays are used to determine the binding affinity of compounds to their respective receptors.
Protocol 5: Receptor Binding Assay [2][3][23][24][25][26][27][28]
-
Materials: Cell membranes expressing the receptor of interest (e.g., MOR or σ1R), Radioligand (e.g., [³H]DAMGO for MOR, -pentazocine for σ1R), Non-specific binding agent, Assay buffer, Test compounds, Glass fiber filters, Scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, incubate the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding agent.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The N-benzylpiperidine scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of CNS-active compounds. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The future of N-benzylpiperidine-based drug discovery lies in the rational design of multi-target ligands that can simultaneously address the complex, multifactorial nature of neurodegenerative diseases. By leveraging the principles of medicinal chemistry and a deep understanding of SAR, researchers can continue to refine and optimize these derivatives to create safer and more effective therapies for a host of debilitating neurological disorders.
References
- Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.14.1–1.14.17. [Link]
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]
- Martínez, A., et al. (2000). N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European journal of medicinal chemistry, 35(10), 913–922. [Link]
- McCarthy, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693. [Link]
- Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 43(11), 1163–1170. [Link]
- Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
- STAR Protocols. (2025).
- Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical pharmacology, 37(13), 2581–2591. [Link]
- ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay...[Link]
- Frontiers in Pharmacology. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]
- Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
- Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921. [Link]
- Asen, I., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in nutrition, 9, 1005609. [Link]
- Kummari, L., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1168–1175. [Link]
- Gunjal, S., et al. (2013). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. Pharmacognosy magazine, 9(34), 138–143. [Link]
- Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
- ResearchGate. (2022). (PDF) Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction. [Link]
- BPS Bioscience. (n.d.). BACE1 Assay Kit. [Link]
- ChemRxiv. (2022).
- da Silva, A. C. R., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748. [Link]
- Guillou, C., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & medicinal chemistry letters, 15(24), 5544–5548. [Link]
- Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
- Kummari, L., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1168–1175. [Link]
- Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
- Usiena AIR. (2023).
- Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921. [Link]
- OUCI. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]
- Rossi, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(10), 1042. [Link]
- ResearchGate. (2025). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF. [Link]
- Wang, D., et al. (2007). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & medicinal chemistry letters, 17(11), 3149–3152. [Link]
- ResearchGate. (n.d.). Benzylpiperidine-based BACE-1 inhibitors including mercaptobutanamide (2ZJH, 2ZJI and 2ZJL) and phenoxyacetamide (2ZJN, 2ZJM) side chains...[Link]
- OUCI. (n.d.). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. epigentek.com [epigentek.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. med.upenn.edu [med.upenn.edu]
- 27. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Pharmaceutical Intermediates
For: Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug development, the quality of a pharmaceutical intermediate is not merely a checkpoint but the very foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2] A robust and well-defined intermediate directly influences process reproducibility, impurity profiles, and ultimately, the consistency of the final drug product.[1] This guide provides a comprehensive framework for benchmarking a new or alternative pharmaceutical intermediate against established standards, ensuring that critical quality attributes are met and exceeded.
The narrative that follows is grounded in years of field experience, navigating the complexities of process development and quality control. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to be a practical, in-depth resource for scientists and researchers dedicated to upholding the highest standards of scientific integrity in pharmaceutical development.
The Strategic Importance of Benchmarking in Drug Development
Benchmarking is a systematic process of measuring a product's performance against that of industry leaders or established standards.[3][4] In the pharmaceutical industry, this extends beyond simple comparison to a critical evaluation of quality, purity, and performance to mitigate risks and ensure regulatory compliance.[5] The primary goals of benchmarking a pharmaceutical intermediate are to:
-
Identify Performance Gaps: Pinpoint areas where a new intermediate may differ from a known standard in terms of purity, stability, or impurity profile.[3]
-
Ensure Regulatory Adherence: Confirm that the intermediate meets the stringent quality and purity standards set by regulatory bodies like the FDA and EMA.[6]
-
Optimize Manufacturing Processes: Utilize comparative data to refine and improve the synthesis and purification processes for the intermediate.[7]
-
Enhance Product Quality: By understanding the performance of an intermediate, manufacturers can ensure the final API is of the highest quality, leading to better patient outcomes.[3]
Section I: Defining the Benchmarking Framework
A successful benchmarking study begins with a clear definition of the parameters to be evaluated. These key performance indicators (KPIs) serve as the quantitative basis for comparison.
Key Performance Indicators (KPIs) for Pharmaceutical Intermediates
The selection of KPIs should be guided by a thorough understanding of the intermediate's role in the API synthesis and the critical quality attributes (CQAs) of the final drug substance.[1]
| Key Performance Indicator (KPI) | Description | Primary Analytical Techniques |
| Purity | The percentage of the desired chemical compound in the sample, free from impurities. | HPLC, UPLC, GC[8] |
| Impurity Profile | Identification and quantification of all organic and inorganic impurities and residual solvents.[9] | LC-MS, GC-MS[10][11] |
| Identity | Confirmation of the chemical structure of the intermediate. | NMR, IR, Mass Spectrometry[12] |
| Physicochemical Properties | Characteristics such as melting point, boiling point, and solubility. | DSC, TGA, Microscopy[13] |
| Stability | The ability of the intermediate to maintain its quality attributes over time under specified storage conditions. | HPLC, DSC[2] |
| Yield and Process Consistency | The efficiency of the chemical synthesis and the batch-to-batch reproducibility. | Process Analytical Technology (PAT), Statistical Process Control (SPC) |
Section II: Core Analytical Methodologies for Comparative Analysis
The heart of any benchmarking study lies in the rigorous application of validated analytical techniques. The choice of methodology is dictated by the specific properties of the intermediate and the information sought.[14]
Workflow for Comprehensive Benchmarking
Caption: A streamlined workflow for the comprehensive benchmarking of a pharmaceutical intermediate.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying the components of a complex mixture.[10][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling due to its versatility and high resolution.[8][16] A typical HPLC method involves a stationary phase (e.g., C18 column), a mobile phase, and a detector (e.g., UV-Vis).
Experimental Protocol: HPLC Purity Assay
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the intermediate in a suitable diluent to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the test sample of the intermediate in the same diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a specified wavelength.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Quantify impurities by comparing their peak areas to the calibration curve of the main component or a specific impurity standard.
-
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable intermediates and for detecting residual solvents.[14][17]
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of a compound.[12][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification of a chemical's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[19]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the characterization of impurities.[20]
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[21]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, purity, and polymorphism of a crystalline solid.[9] The principle behind purity determination by DSC is that impurities broaden the melting peak.[9]
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 2-5 mg of the intermediate into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
-
Analysis: Record the heat flow as a function of temperature.
-
Data Interpretation: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
-
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for determining thermal stability and the presence of residual solvents or water.
Section III: Data Interpretation and Comparative Analysis
The ultimate goal of benchmarking is to generate a clear, data-driven comparison between the test intermediate and the established standard.
Comparative Data Summary
| Parameter | Test Intermediate (Batch 1) | Test Intermediate (Batch 2) | Known Standard | Acceptance Criteria |
| Purity (HPLC, %) | 99.85 | 99.82 | 99.90 | ≥ 99.5% |
| Total Impurities (%) | 0.15 | 0.18 | 0.10 | ≤ 0.5% |
| Largest Unknown Impurity (%) | 0.08 | 0.09 | 0.05 | ≤ 0.1% |
| Melting Point (DSC, °C) | 150.2 | 150.1 | 150.5 | 149.0 - 151.0 °C |
| Residual Solvents (GC, ppm) | < 100 | < 100 | < 100 | ≤ 500 ppm |
Logical Framework for Decision Making
Caption: A decision-making flowchart for the approval of a benchmarked pharmaceutical intermediate.
Conclusion
A thorough benchmarking process, grounded in robust analytical science, is a non-negotiable aspect of modern pharmaceutical development.[2] By systematically comparing a new or alternative intermediate against a known standard, researchers and scientists can ensure the quality, safety, and consistency of the final API. This guide has provided a framework for conducting such a study, from defining key performance indicators to detailed experimental protocols and data interpretation. Adherence to these principles will not only facilitate regulatory approval but also uphold the industry's commitment to patient safety.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
- Quality KPIs (Key Performance Indicators): Examples, How to Define and Implement. (2025, December 10).
- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.
- A Comparative Guide to Analytical Methods for Anastrozole Intermediates. (n.d.). Benchchem.
- Chromatographic Techniques in Pharmaceutical Analysis. (2022, April 26). Encyclopedia.pub.
- Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. (n.d.).
- Significance of Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). MDPI.
- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
- Thermal Analysis of Pharmaceuticals Handbook. (n.d.).
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (n.d.). Lab Manager.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
- Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (n.d.). Longdom Publishing.
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6).
- Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. (2025, August 5).
- Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.).
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.
- Advanced Chromatographic Techniques in Pharmaceutical Analysis. (n.d.).
- 5 Proven Benefits of Benchmarking in the Pharmaceutical Industry. (2025, March 3). PharmaCores.
- Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. (n.d.).
- Spectroscopic Techniques in Modern Drug Characterization. (n.d.). Walsh Medical Media.
- Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023, December 8). Research and Reviews.
- Competitive Benchmarking Case Study | Pharma Consulting. (n.d.). DelveInsight.
- Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025, January 7).
- Benchmarking: The way of success in pharma industry. (n.d.). Scientific Research Archives.
- API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
- Case Study: Pharmaceutical Industry - Translating Strategy into Everyday Execution. (n.d.). TBM Consulting Group.
- Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. csnvchem.com [csnvchem.com]
- 3. 5 Proven Benefits of Benchmarking in the Pharma Industry [pharmacores.com]
- 4. sciresjournals.com [sciresjournals.com]
- 5. intelligencia.ai [intelligencia.ai]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. tbmcg.com [tbmcg.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Significance of Chromatographic Techniques in Pharmaceutical Analysis [mdpi.com]
- 16. pharmanow.live [pharmanow.live]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. rroij.com [rroij.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 1-benzylpiperidine-3-carboxylate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 1-benzylpiperidine-3-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established best practices.
Core Principles of Chemical Waste Management
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. This approach is mandated by its chemical properties and potential health effects. Direct disposal into sanitary sewers or general laboratory trash is strictly prohibited and violates regulatory standards. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste management service.
Hazard Profile of this compound
A thorough understanding of the hazards associated with a chemical is paramount to its safe handling and disposal. Based on available Safety Data Sheets (SDS), this compound and its hydrochloride salt are classified as hazardous substances.
Key Hazards:
-
Skin Irritation: The compound can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
The piperidine moiety, a core structural component, is a flammable and corrosive substance that can cause severe skin burns and eye damage.[1] While this compound itself is not classified as corrosive, the potential for hydrolysis, particularly under acidic or basic conditions, could liberate precursor compounds with different hazard profiles.
Quantitative Data Summary:
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | TCI, Fisher |
| H319: Causes serious eye irritation | Scientific SDS | |
| H335: May cause respiratory irritation | ||
| Signal Word | Warning |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the collection and subsequent disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
-
Identify all waste streams: This includes unused or expired product, reaction mixtures containing the compound, contaminated consumables (e.g., weighing boats, pipette tips, chromatography materials), and personal protective equipment that is grossly contaminated.
-
Use a dedicated waste container: All waste materials should be placed in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Avoid mixing incompatible wastes: Do not mix waste containing this compound with other reactive chemical waste streams.
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management and is required by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Your hazardous waste label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant").
-
The date when the first item of waste was placed in the container (the "accumulation start date").
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 3: Secure Storage
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong acids, bases, and oxidizing agents.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on their procedures for hazardous waste pickup and will be responsible for coordinating with a licensed hazardous waste disposal company.
-
Provide a complete inventory: Be prepared to provide your EHS office with a detailed inventory of the waste container's contents.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire laboratory.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All materials used for decontamination must also be disposed of as hazardous waste.
Rationale for Professional Disposal over In-Lab Treatment
While in-laboratory neutralization or degradation can be appropriate for some chemical waste, it is not recommended for this compound for the following reasons:
-
Lack of Validated Protocols: There are no widely recognized and validated protocols for the chemical neutralization or degradation of this specific compound that guarantee complete and safe conversion to non-hazardous products in a standard laboratory setting.
-
Potential for Hazardous Byproducts: Attempted chemical treatments, such as hydrolysis or oxidation, could generate byproducts with unknown or potentially greater hazards. For example, alkaline hydrolysis would yield a piperidine derivative that is likely to retain its hazardous properties.
-
Regulatory Compliance: The treatment of hazardous waste without a specific permit is often a violation of environmental regulations.[5] Engaging a licensed professional disposal service ensures compliance with all local, state, and federal laws.
Incineration by a licensed facility is a common and effective method for the disposal of organic chemical waste, as it ensures the complete destruction of the compound.[6]
By adhering to these procedures, you will ensure the safe and compliant management of this compound waste, fostering a secure research environment and upholding your commitment to environmental stewardship.
References
- BenchChem. (2025). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
- Loba Chemie. (n.d.). PIPERIDINE AR - Safety Data Sheet.
- Missouri State University. (2023, February 7). Waste Neutralization Guidance. Retrieved from Missouri State University Environmental Management website.
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- TCI Chemicals. (2025, February 11). SAFETY DATA SHEET - Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.
- The Indian Journal of Medical Research. (2017, June 8). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
Sources
- 1. carlroth.com [carlroth.com]
- 2. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. researchgate.net [researchgate.net]
- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 6. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 1-benzylpiperidine-3-carboxylate
An Essential Guide to Personal Protective Equipment (PPE) for Handling Ethyl 1-benzylpiperidine-3-carboxylate
This guide provides comprehensive, experience-driven safety protocols for the handling of this compound (and its closely related salts and isomers). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of every individual in the laboratory. This document is structured to provide not just a list of equipment, but a complete operational plan, explaining the scientific reasoning behind each procedural step. Our goal is to build a deeply ingrained culture of safety, making meticulous chemical handling second nature.
Hazard Analysis: The Foundation of Safety
Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound and its common hydrochloride salt forms are classified as hazardous. The primary routes of exposure and associated dangers are well-documented in authoritative safety data sheets.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious, potentially damaging, eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][5]
These classifications are the non-negotiable starting point for our PPE selection. They tell us that the compound poses a direct threat to the skin, eyes, and respiratory system, and our protective measures must comprehensively address these vulnerabilities.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedure.
-
Eye and Face Protection: Chemical safety goggles are the absolute minimum requirement.[3] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes or fine powders.
-
Causality: The compound is a serious eye irritant.[1][2] A direct splash could lead to significant injury. Goggles provide a 360-degree seal around the eyes, which is critical when handling powders that can become airborne or when working with solutions that can splash. For larger-scale operations or when a significant splash risk exists, a full face shield should be worn in addition to safety goggles.[6][7]
-
-
Hand Protection: Chemical-resistant gloves are required at all times.
-
Specification: Nitrile rubber gloves are a suitable choice for incidental contact.[3] Always check the manufacturer's compatibility charts for breakthrough times.
-
Causality: As a known skin irritant, direct contact must be avoided.[1][3] Gloves form the primary barrier. It is crucial to inspect gloves for any signs of degradation or punctures before use and to practice proper removal techniques to avoid contaminating your skin. Contaminated gloves should be replaced immediately.[8]
-
-
Skin and Body Protection: A standard laboratory coat, fully buttoned, is required.
-
Causality: The lab coat protects your personal clothing and underlying skin from accidental spills and contamination. For procedures with a higher risk of spillage, such as transfers of large quantities, a chemical-resistant apron should be worn over the lab coat.[6][8] All skin should be covered; therefore, long pants and fully enclosed, chemical-resistant footwear are mandatory.
-
-
Respiratory Protection: The need for respiratory protection is dictated by the specific procedure and the engineering controls in place.
-
Causality: The compound is classified as a potential respiratory irritant, particularly in its powdered form.[2][3][5]
-
Under Normal Conditions: When handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required.[3][9]
-
Required Use: A NIOSH-approved N95 dust mask or a higher-level respirator is necessary when engineering controls are insufficient or when handling the solid compound outside of a fume hood, where dust generation is likely.[5][8]
-
Operational and Disposal Plans: From Benchtop to Waste Stream
Proper PPE use is part of a larger workflow. The following procedural guidance ensures safety at every stage of handling.
Step-by-Step Handling Protocol (Weighing Solid Compound)
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
PPE Donning: Before entering the designated area, don your lab coat, safety goggles, and nitrile gloves. If not working in a fume hood, a dust mask is required.[5]
-
Handling: Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.
-
Cleanup: After weighing, gently wipe down the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.
-
PPE Doffing: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them. Remove your lab coat and goggles. Wash hands thoroughly with soap and water.[10]
Spill Response Plan
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Assess & Protect: Don appropriate PPE before re-entering the area, including a respirator if the compound is a powder. For liquid spills, a chemical-resistant apron and double-gloving are recommended.
-
Contain: Prevent the spill from spreading. For powders, gently cover with a damp paper towel. For liquids, use an inert absorbent material like vermiculite or sand.[7]
-
Clean: Carefully sweep up the contained material and place it into a labeled, sealed container for hazardous waste.[4] Do not create dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.[3]
Disposal of Contaminated PPE and Chemical Waste
-
Solid Waste: All disposable PPE (gloves, masks) and materials used for cleanup that have come into contact with the chemical are considered hazardous waste. They must be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[1]
Summary of PPE Recommendations
The following table provides a quick reference for selecting the appropriate level of PPE based on the planned laboratory operation.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<1g) in Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Powder Outside Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Mask (Required)[5] |
| Large-Scale Reactions (>10g) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required if not in a closed system or fume hood |
| Small Spill Cleanup (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Mask (Required) |
| Large Spill Cleanup | Goggles & Face Shield | Double-gloved (Nitrile) | Chemical-Resistant Suit/Apron | Air-purifying respirator with appropriate cartridges |
PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 11). TCI EUROPE N.V. Link
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624. PubChem. Link
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Fisher Scientific. Link
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0. Sigma-Aldrich. Link
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific. Link
- 4-Piperidinopiperidine. Santa Cruz Biotechnology. Link
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem. Link
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific. Link
- Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. PubChem. Link
- PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. Link
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Link
- Ethyl 1-benzylpiperidine-4-carboxyl
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

